L-3-Aminobutanoyl-CoA
Description
Properties
Molecular Formula |
C25H43N8O17P3S |
|---|---|
Molecular Weight |
852.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-aminobutanethioate |
InChI |
InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1 |
InChI Key |
CCSDHAPTHIKZLY-VKBDFPRVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of L-3-Aminobutanoyl-CoA in Bacterial Lysine Fermentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008), an essential amino acid, is catabolized through various pathways across different organisms. In anaerobic bacteria, such as those from the genera Clostridium and Fusobacterium, lysine serves as a crucial substrate for fermentation, yielding products like acetate (B1210297) and butyrate (B1204436). A key intermediate in this metabolic route is L-3-Aminobutanoyl-CoA. This technical guide provides an in-depth exploration of the role of this compound in lysine metabolism, focusing on the enzymatic reactions, quantitative data, and experimental methodologies relevant to researchers in microbiology, biochemistry, and drug development.
The Lysine Fermentation Pathway: A Nexus for this compound
In certain anaerobic bacteria, lysine is degraded via a fermentation pathway that ultimately generates ATP. This pathway involves a series of enzymatic conversions, with this compound positioned at a critical juncture. The formation and subsequent conversion of this compound are central to the production of key metabolic end products.
The core pathway begins with the conversion of L-lysine to L-erythro-3,5-diaminohexanoate, which is then oxidized and cleaved to yield this compound and acetoacetate (B1235776). This series of reactions effectively channels the carbon skeleton of lysine into intermediates that can be further metabolized to generate energy.
Signaling Pathway of this compound in Lysine Fermentation
Caption: Lysine fermentation pathway leading to this compound.
Key Enzymes in this compound Metabolism
Two primary enzymes are responsible for the synthesis and degradation of this compound in this pathway.
3-Keto-5-aminohexanoate Cleavage Enzyme (Kce)
This enzyme, officially classified as (5S)-5-amino-3-oxohexanoate:acetyl-CoA C-acetyltransferase (EC 2.3.1.247), catalyzes the formation of this compound from (5S)-5-amino-3-oxohexanoate and acetyl-CoA.[1] The reaction also produces acetoacetate. This zinc-dependent enzyme is crucial for cleaving the six-carbon backbone of the lysine-derived intermediate.[1]
3-Aminobutyryl-CoA Ammonia-Lyase
Following its formation, this compound is deaminated by 3-aminobutyryl-CoA ammonia-lyase (EC 4.3.1.14) to form crotonyl-CoA and ammonia.[2] This elimination reaction is a key step in converting the amino group into a usable form and preparing the carbon skeleton for further metabolism into butyrate.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce) from Cloacimonas acidaminovorans [3]
| Substrate | Km (mM) | kcat (s-1) |
| (5S)-5-Amino-3-oxohexanoate | 0.208 | 2.69 |
| Acetoacetate | 0.012 | - |
Table 2: Kinetic Parameters of a Related β-Alanyl-CoA:Ammonia Lyase from Clostridium propionicum
| Substrate | Apparent Km (µM) |
| Acryloyl-CoA | 23 ± 4 |
| Ammonia | 70,000 ± 5,000 |
| β-Alanyl-CoA (reverse reaction) | 210 ± 30 |
Experimental Protocols
Detailed experimental protocols are essential for studying the role of this compound in lysine metabolism. Below are generalized methodologies for the assay and purification of the key enzymes.
Assay of 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce) Activity
A continuous spectrophotometric assay can be employed to measure Kce activity. The formation of acetoacetate can be coupled to the oxidation of NADH by β-hydroxybutyrate dehydrogenase.
Principle: Kce catalyzes: (5S)-5-amino-3-oxohexanoate + acetyl-CoA ⇌ this compound + acetoacetate The coupled reaction is: Acetoacetate + NADH + H⁺ → β-hydroxybutyrate + NAD⁺
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored.
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, dithiothreitol (B142953) (DTT), NADH, and an excess of β-hydroxybutyrate dehydrogenase.
-
Add the substrates, (5S)-5-amino-3-oxohexanoate and acetyl-CoA, to the reaction mixture.
-
Initiate the reaction by adding the enzyme sample (cell-free extract or purified Kce).
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Purification of 3-Aminobutyryl-CoA Ammonia-Lyase
The purification of this enzyme from a lysine-fermenting Clostridium species has been reported. A general protocol would involve the following steps.
Workflow for Enzyme Purification:
Caption: A typical workflow for the purification of 3-aminobutyryl-CoA ammonia-lyase.
Protocol Steps:
-
Cell Growth and Harvest: Grow the bacterial strain in a lysine-rich anaerobic medium. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using physical methods like sonication or a French press.
-
Clarification: Remove cell debris by ultracentrifugation to obtain a cell-free extract.
-
Ammonium Sulfate Fractionation: Precipitate proteins using a stepwise addition of ammonium sulfate. Collect the fraction containing the highest enzyme activity.
-
Chromatography:
-
Ion-Exchange Chromatography: Apply the dialyzed protein fraction to an anion-exchange column (e.g., DEAE-cellulose) and elute with a salt gradient.
-
Gel Filtration Chromatography: Further purify the active fractions using a size-exclusion column (e.g., Sephadex G-200) to separate proteins based on their molecular weight.
-
-
Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE.
Logical Relationships in Lysine Fermentation
The metabolic fate of lysine in these anaerobic bacteria is tightly linked to the energy needs of the cell. The breakdown of lysine to acetate and butyrate is a means of generating ATP.
Caption: Logical flow of lysine fermentation in response to cellular energy status.
Conclusion and Future Directions
This compound is a pivotal intermediate in the anaerobic fermentation of lysine by certain bacteria. The enzymes responsible for its synthesis and degradation, 3-keto-5-aminohexanoate cleavage enzyme and 3-aminobutyryl-CoA ammonia-lyase, represent potential targets for metabolic engineering to enhance the production of valuable chemicals like butyrate. Further research is needed to fully characterize the kinetics and regulation of these enzymes, particularly the 3-aminobutyryl-CoA ammonia-lyase. Additionally, detailed metabolic flux analysis in organisms such as Fusobacterium nucleatum will provide a more complete quantitative understanding of this pathway and its role in the gut microbiome and various industrial applications. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to delve deeper into this fascinating area of microbial metabolism.
References
The Discovery and Biosynthesis of L-3-Aminobutanoyl-CoA in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-Aminobutanoyl-CoA is a pivotal intermediate in the anaerobic metabolism of certain bacteria, most notably within the lysine (B10760008) fermentation pathway of Clostridium species. Its discovery and the elucidation of its biosynthetic routes have provided fundamental insights into microbial amino acid degradation and energy metabolism. This technical guide offers an in-depth exploration of the discovery, biosynthesis, and enzymatic machinery associated with this compound, providing researchers and drug development professionals with a comprehensive resource on this significant molecule.
I. Discovery of this compound: An Intermediate in Lysine Fermentation
The discovery of this compound is intrinsically linked to the pioneering work on the lysine fermentation pathway in anaerobic bacteria, particularly Clostridium sticklandii. The initial tracer studies by researchers such as Thressa C. Stadtman and H.A. Barker in the mid-20th century were instrumental in outlining the degradation of lysine.[1][2][3] These studies revealed a series of novel enzymatic reactions and intermediates, leading to the identification of this compound as a key component in this metabolic route.[4][5] It was established that lysine is not degraded via the common pathways but through a unique fermentation process where this compound serves as a crucial downstream metabolite.[4]
II. Biosynthesis of this compound
In bacteria, this compound is primarily synthesized as an intermediate in the lysine fermentation pathway. Two principal enzymatic reactions are responsible for its formation and conversion, suggesting two potential biosynthetic routes from common metabolic precursors.
A. Route 1: From Acetoacetyl-CoA via Transamination
A significant biosynthetic route involves the transamination of acetoacetyl-CoA. This reaction is catalyzed by the novel enzyme 3-aminobutyryl-CoA aminotransferase (Kat) . This β-aminotransferase is unique as it acts on a CoA ester.[6] The reversible reaction involves the transfer of an amino group from an amino donor, such as glutamate, to acetoacetyl-CoA, yielding this compound and α-ketoglutarate.
Reaction: Acetoacetyl-CoA + L-Glutamate ⇌ this compound + α-Ketoglutarate
This pathway connects the metabolism of amino acids with fatty acid metabolism, as acetoacetyl-CoA is a key intermediate in both fatty acid oxidation and synthesis.
B. Route 2: From Crotonoyl-CoA via Ammonia (B1221849) Addition
Another key reaction in the metabolism of this compound is its reversible deamination to crotonoyl-CoA, catalyzed by 3-aminobutyryl-CoA ammonia-lyase .[7] This suggests a biosynthetic pathway for this compound through the addition of ammonia to the double bond of crotonoyl-CoA.
Reaction: Crotonoyl-CoA + NH₃ ⇌ this compound
Crotonoyl-CoA is a common intermediate in the fermentation of amino acids and the β-oxidation of fatty acids.[8] This route provides a direct link between these central metabolic pathways and the synthesis of this compound.
III. Key Enzymes in this compound Biosynthesis
The biosynthesis of this compound is governed by the activity of specific enzymes. The kinetic properties of these enzymes are crucial for understanding the regulation and flux through the pathway.
A. 3-Aminobutyryl-CoA Aminotransferase (Kat)
This enzyme, discovered through metagenomic analysis, represents a novel class of β-transaminases that utilize a CoA-ester as a substrate.[6] It plays a vital role in the alternative lysine fermentation pathway.
B. 3-Aminobutyryl-CoA Ammonia-Lyase
This enzyme catalyzes the reversible elimination of ammonia from L-3-aminobutyryl-CoA to form crotonoyl-CoA.[7] It is a key enzyme in the established lysine fermentation pathway in Clostridium species.
IV. Quantitative Data on Key Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the biosynthesis and metabolism of this compound.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Reference |
| β-Alanyl-CoA:ammonia lyase 2 (related to 3-aminobutyryl-CoA ammonia-lyase) | Clostridium propionicum | Acryloyl-CoA | 23 ± 4 | - | 1 x 10⁷ | - | [9] |
| Ammonia | 70,000 ± 5,000 | - | 4 x 10³ | - | [9] | ||
| β-Alanyl-CoA | 210 ± 30 | - | - | - | [9] |
Note: Data for 3-aminobutyryl-CoA aminotransferase (Kat) is qualitative in the provided search results. Kinetic constants for 3-aminobutyryl-CoA ammonia-lyase are for a related enzyme, as specific values for the this compound metabolizing enzyme were not found in the initial search.
V. Experimental Protocols
This section provides an outline of key experimental protocols for the study of this compound and its associated enzymes.
A. Synthesis and Purification of this compound
The synthesis of this compound for use as a standard or substrate in enzymatic assays can be achieved through chemo-enzymatic methods.[10]
Protocol Outline:
-
Chemical Synthesis of a Precursor: Synthesize a suitable precursor such as L-3-aminobutanoic acid or crotonic acid.
-
Activation to a CoA Ester:
-
For Saturated Precursors (e.g., L-3-aminobutanoic acid): Utilize a CoA ligase, such as a promiscuous acyl-CoA synthetase, in an ATP-dependent reaction.
-
For α,β-Unsaturated Precursors (e.g., Crotonic Acid): Employ ethyl chloroformate (ECF)-mediated coupling to coenzyme A.[10]
-
-
Purification: Purify the synthesized this compound using solid-phase extraction on a C18 cartridge followed by high-performance liquid chromatography (HPLC).[11][12]
B. Assay for 3-Aminobutyryl-CoA Aminotransferase (Kat) Activity
The activity of this enzyme can be monitored by following the formation or consumption of acetoacetyl-CoA.
Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, this compound, and an amino acceptor (e.g., α-ketoglutarate).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Detection of Acetoacetyl-CoA:
-
Spectrophotometric Method: Monitor the increase in absorbance at 310 nm, which corresponds to the formation of the enolate form of acetoacetyl-CoA in the presence of Mg²⁺.
-
LC-MS/MS Method: Quench the reaction at different time points and analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of acetoacetyl-CoA produced.[13]
-
C. Assay for 3-Aminobutyryl-CoA Ammonia-Lyase Activity
The activity of this lyase can be assayed in both the forward (deamination) and reverse (amination) directions.
Protocol Outline (Forward Reaction):
-
Reaction Mixture: Prepare a reaction buffer containing the purified enzyme and this compound.
-
Incubation: Incubate at the optimal temperature.
-
Detection of Crotonoyl-CoA:
-
Spectrophotometric Method: Monitor the increase in absorbance at approximately 263 nm, the characteristic absorption maximum for the thioester bond of crotonoyl-CoA.
-
LC-MS/MS Method: Quantify the formation of crotonoyl-CoA using LC-MS/MS.[13]
-
D. Analytical Methods for Quantification of this compound
Accurate quantification of this compound in bacterial cultures or enzymatic assays is crucial.
Protocol Outline (LC-MS/MS):
-
Sample Preparation: Extract acyl-CoAs from bacterial cell pellets by quenching metabolism with a cold solvent (e.g., methanol/acetonitrile) and subsequent cell lysis.
-
Chromatographic Separation: Separate the acyl-CoAs using reverse-phase HPLC with a C18 column.
-
Mass Spectrometric Detection: Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, utilizing specific precursor-product ion transitions for this compound.[13]
VI. Visualizations of Pathways and Workflows
A. Biosynthetic Pathways of this compound
Caption: Biosynthetic routes to this compound in bacteria.
B. Experimental Workflow for Enzyme Activity Assay
Caption: General workflow for determining enzyme activity.
VII. Conclusion
This compound stands as a testament to the metabolic diversity of the microbial world. Its discovery within the intricate network of lysine fermentation has broadened our understanding of anaerobic metabolism. The elucidation of its biosynthetic pathways, primarily from acetoacetyl-CoA and crotonoyl-CoA, highlights the interconnectedness of central metabolic routes. For researchers in metabolic engineering and drug development, the enzymes involved in this compound biosynthesis present potential targets for modulating bacterial metabolism or for the biocatalytic production of valuable chemicals. Further research into the regulation of these pathways and the broader physiological role of this compound will undoubtedly uncover new facets of bacterial biochemistry.
References
- 1. TRACER STUDIES ON ORNITHINE, LYSINE, AND FORMATE METABOLISM IN AN AMINO ACID FERMENTING CLOSTRIDIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracer studies on ornithine, lysine, and formate metabolism in an amino acid fermenting Clostridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the fermentation of p-alpha-lysine. On the hydrogen shift catalyzed by the B 12 coenzyme dependent D-alpha-lysine mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum: characterization of FAD and iron-sulfur clusters involved in an overall non-redox reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two beta-alanyl-CoA:ammonia lyases in Clostridium propionicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. omni.laurentian.ca [omni.laurentian.ca]
L-3-Aminobutanoyl-CoA: A Pivotal Intermediate in Lysine Fermentation Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-Aminobutanoyl-CoA, also known as L-3-aminobutyryl-CoA, is a critical metabolic intermediate in the anaerobic degradation of L-lysine by various fermentative bacteria, most notably species of Clostridium and Fusobacterium. This coenzyme A thioester stands at a key metabolic branch point, directing the carbon flow from lysine (B10760008) into pathways that generate essential energy carriers and short-chain fatty acids. Understanding the enzymatic transformations and regulatory mechanisms surrounding this compound is paramount for harnessing these pathways for biotechnological applications, including the production of biofuels and specialty chemicals, and for developing novel antimicrobial strategies targeting anaerobic pathogens. This technical guide provides a comprehensive overview of the role of this compound in fermentation, detailing the relevant metabolic pathways, quantitative data, and experimental protocols for its study.
Metabolic Pathways Involving this compound
L-lysine fermentation to short-chain fatty acids proceeds through a series of enzymatic steps, with this compound emerging as a central intermediate. From this point, the metabolic fate of the carbon skeleton can diverge into at least two distinct pathways: the ammonia (B1221849) lyase pathway and the aminotransferase pathway.
The Ammonia Lyase Pathway
In many fermentative anaerobes, this compound is deaminated by the enzyme L-3-aminobutyryl-CoA ammonia-lyase (EC 4.3.1.14) to form crotonoyl-CoA and ammonia.[1] Crotonoyl-CoA is a versatile intermediate that can be further metabolized to butyryl-CoA and subsequently to butyrate (B1204436), a key energy source for the host in the case of gut microbiota. This pathway is a significant contributor to the production of butyrate from protein fermentation in the gut.
The Aminotransferase Pathway
An alternative route for this compound metabolism involves a transamination reaction. A novel β-aminotransferase has been identified that converts 3-aminobutyryl-CoA into acetoacetyl-CoA, utilizing 2-ketoglutarate as the amine acceptor.[2] Acetoacetyl-CoA is a central metabolite that can be converted to acetyl-CoA, feeding into various biosynthetic and energy-generating pathways, or it can be used in the synthesis of ketone bodies.
Quantitative Data on Lysine Fermentation
The fermentation of lysine by anaerobic bacteria results in the production of short-chain fatty acids, primarily acetate (B1210297) and butyrate. The stoichiometry of this conversion provides insights into the underlying metabolic pathways.
| Fermentation Parameter | Organism | Product Yield (mol/mol lysine) | Reference |
| Acetate | Fusobacterium nucleatum | ~1 | [3] |
| Butyrate | Fusobacterium nucleatum | ~1 | [3] |
| Butyrate | Intestinimonas AF211 | 0.84 | [4] |
| Acetate | Intestinimonas AF211 | 0.93 | [4] |
| Ammonia | Intestinimonas AF211 | 1.32 | [4] |
Note: The yields can vary depending on the organism and the specific fermentation conditions. The data for Intestinimonas AF211 was derived from the conversion of 16.8 mM lysine to 14.2 mM butyrate, 15.6 mM acetate, and 22.1 mM ammonia.[4]
Experimental Protocols
Enzymatic Synthesis of this compound Standard
A standard of this compound is essential for quantitative analysis. It can be synthesized enzymatically from L-3-aminobutanoic acid and coenzyme A using a suitable acyl-CoA synthetase or CoA ligase with broad substrate specificity.
Materials:
-
L-3-aminobutanoic acid
-
Coenzyme A (CoA) lithium salt
-
ATP, disodium (B8443419) salt
-
MgCl₂
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Tricine buffer (pH 8.0)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Phosphoric acid
Procedure:
-
Prepare a reaction mixture containing 100 mM Tricine buffer (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 2 mM CoA, 10 mM L-3-aminobutanoic acid, and an appropriate amount of acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.
-
Once the reaction is complete, stop the reaction by adding an equal volume of cold 1 M perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purify the this compound from the supernatant using C18 SPE cartridges.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and unreacted starting materials.
-
Elute the this compound with a solution of 50% acetonitrile in water.
-
-
Lyophilize the eluted fraction to obtain purified this compound.
-
Determine the concentration of the purified product spectrophotometrically using the extinction coefficient for the adenine (B156593) ring of CoA (ε₂₆₀ = 16.4 mM⁻¹cm⁻¹).
Quantification of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 100 mM sodium phosphate (B84403) buffer, pH 5.3
-
Solvent B: Acetonitrile
-
Gradient: A linear gradient from 5% to 30% Solvent B over 20 minutes.
Procedure:
-
Sample Preparation:
-
Extract metabolites from bacterial cells or fermentation broth using a cold extraction solution (e.g., 60% methanol or 1 M perchloric acid).
-
Centrifuge to remove cell debris and proteins.
-
If perchloric acid is used, neutralize the extract with a solution of potassium carbonate.
-
Filter the extract through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the column with 5% Solvent B.
-
Inject the prepared sample.
-
Run the gradient program.
-
Monitor the absorbance at 260 nm.
-
-
Quantification:
-
Prepare a standard curve using the synthesized this compound standard of known concentrations.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
-
Enzyme Assay for L-3-Aminobutyryl-CoA Ammonia-Lyase
This assay measures the activity of L-3-aminobutyryl-CoA ammonia-lyase by monitoring the formation of crotonoyl-CoA, which has a characteristic absorbance at 263 nm.
Materials:
-
This compound (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Enzyme preparation (cell-free extract or purified enzyme)
-
Spectrophotometer capable of measuring UV absorbance.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 8.0) and 0.1 mM this compound.
-
Equilibrate the cuvette to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation to the cuvette.
-
Immediately monitor the increase in absorbance at 263 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the enzyme activity using the molar extinction coefficient of crotonoyl-CoA at 263 nm (ε₂₆₃ = 6.7 mM⁻¹cm⁻¹).
Enzyme Assay for L-3-Aminobutyryl-CoA Aminotransferase
This is a coupled enzyme assay that measures the formation of acetoacetyl-CoA. The acetoacetyl-CoA is then reacted with β-hydroxyacyl-CoA dehydrogenase in the presence of NADH, and the decrease in NADH absorbance at 340 nm is monitored.
Materials:
-
This compound (substrate)
-
α-ketoglutarate (amino acceptor)
-
Tris-HCl buffer (pH 8.0)
-
Pyridoxal 5'-phosphate (PLP)
-
NADH
-
β-hydroxyacyl-CoA dehydrogenase (from porcine heart)
-
Enzyme preparation (cell-free extract or purified aminotransferase)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 8.0), 10 mM α-ketoglutarate, 0.1 mM PLP, 0.2 mM NADH, and an excess of β-hydroxyacyl-CoA dehydrogenase.
-
Add the aminotransferase enzyme preparation and incubate for a few minutes to ensure any endogenous keto-acids are reduced.
-
Initiate the primary reaction by adding this compound to the cuvette.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the enzyme activity using the molar extinction coefficient of NADH at 340 nm (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
Signaling Pathways and Experimental Workflows
Caption: Lysine fermentation pathways involving this compound.
Caption: Experimental workflow for studying this compound.
Conclusion
This compound is a linchpin intermediate in the anaerobic fermentation of lysine, directing carbon flow towards the production of butyrate and acetate. The elucidation of the ammonia lyase and aminotransferase pathways provides a deeper understanding of the metabolic versatility of fermentative bacteria. The detailed experimental protocols provided in this guide offer a robust framework for researchers to quantify this compound and characterize the enzymes involved in its metabolism. Further research into the regulation of these pathways and the kinetic properties of the key enzymes will be crucial for the rational engineering of microorganisms for the production of valuable chemicals and for developing novel therapeutics targeting the gut microbiome.
References
- 1. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pathway of lysine degradation in Fusobacterium nucleatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of butyrate from lysine and the Amadori product fructoselysine by a human gut commensal - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of L-3-Aminobutanoyl-CoA in Microbial Ecosystems: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
L-3-Aminobutanoyl-CoA is a transient, yet significant, intermediate in the anaerobic fermentation of lysine (B10760008) by select microbial communities. Its presence signifies an alternative metabolic route for lysine degradation, diverging from the canonical pathway. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and metabolic fate of this compound in microbial ecosystems. We present a consolidation of current knowledge, including detailed experimental protocols for the enzymatic assays required to study this pathway and a proposed methodology for its quantification. Furthermore, this guide illustrates the key metabolic pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding and spur further research into its potential as a biomarker or therapeutic target.
Introduction
The metabolic plasticity of microbial ecosystems allows for the utilization of a diverse array of substrates, including amino acids. Lysine, an essential amino acid, can be fermented by certain anaerobic bacteria, providing a crucial source of carbon and energy. While the classical pathway of lysine fermentation is well-documented, recent metagenomic studies have unveiled an alternative route involving the formation of this compound. This intermediate and its associated enzymatic machinery highlight the metabolic diversity within microbial consortia and present new avenues for research in microbial physiology and drug development. Understanding the nuances of this pathway is critical for comprehending the intricate metabolic networks within complex microbial communities, such as those found in the mammalian gut or anaerobic digesters.
Natural Occurrence and Metabolic Context
This compound has been identified as a key intermediate in an alternative pathway of lysine fermentation, particularly in uncultivated bacteria residing in anaerobic environments like municipal wastewater treatment plant digesters.[1] This pathway offers a different route for the breakdown of lysine compared to the more traditionally studied pathway that proceeds via crotonyl-CoA.
The biosynthesis of this compound is initiated from L-lysine and involves a series of enzymatic conversions. The final step in its formation is catalyzed by the enzyme 3-keto-5-aminohexanoate cleavage enzyme , which acts on 3-keto-5-aminohexanoate and acetyl-CoA to yield this compound and acetoacetate (B1235776).[2][3][4]
Once formed, this compound stands at a metabolic crossroads. In the classical lysine fermentation pathway, it is deaminated by 3-aminobutyryl-CoA ammonia (B1221849) lyase to form crotonyl-CoA. However, a novel 3-aminobutyryl-CoA aminotransferase has been discovered that converts this compound to acetoacetyl-CoA, representing a key step in the alternative fermentation pathway.[1]
Quantitative Data
Presently, there is a notable scarcity of published data on the absolute intracellular concentrations of this compound in microbial ecosystems. This knowledge gap is primarily due to the analytical challenges associated with detecting this transient intermediate. However, kinetic parameters for some of the enzymes involved in its metabolism have been characterized.
| Enzyme | Substrate(s) | Product(s) | Organism/Environment | kcat (s⁻¹) | Km (mM) | Reference |
| 3-keto-5-aminohexanoate cleavage enzyme | 3-keto-5-aminohexanoate, acetyl-CoA | This compound, acetoacetate | Cloacimonas acidaminovorans | 2.69 | - | [3] |
| Lysine 2,3-aminomutase | L-lysine | L-β-lysine | Methanococcus maripaludis C7 | 14.3 ± 1.7 | 19.2 ± 4.9 | [5] |
| Lysine 2,3-aminomutase | (S)-α-lysine | (R)-β-lysine | Escherichia coli | ~0.083 | - | [6] |
Table 1: Kinetic parameters of enzymes involved in the biosynthesis and metabolism of this compound.
Experimental Protocols
Quantification of this compound by LC-MS/MS
Objective: To quantify the intracellular concentration of this compound in microbial samples.
Principle: Separation of this compound from other cellular metabolites using reverse-phase liquid chromatography followed by detection and quantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Methodology:
-
Sample Collection and Quenching:
-
Rapidly harvest microbial cells from culture by centrifugation at low temperature (e.g., 4°C).
-
Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., 60% methanol (B129727) solution pre-chilled to -20°C).
-
-
Cell Lysis and Extraction:
-
Lyse the cells using physical methods such as bead beating or sonication while maintaining a low temperature.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 50% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for MRM experiments.
-
-
-
Quantification:
-
Generate a standard curve using a commercially available or synthesized standard of this compound.
-
Spike an internal standard (e.g., ¹³C-labeled acyl-CoA) into the samples prior to extraction to correct for matrix effects and extraction efficiency.
-
Calculate the concentration of this compound in the original sample based on the standard curve and normalization to the internal standard and cell biomass.
-
Enzymatic Assays
Objective: To determine the activity of lysine-2,3-aminomutase, the first enzyme in the lysine fermentation pathway.
Principle: The conversion of L-lysine to L-β-lysine is monitored. The product, β-lysine, can be derivatized and quantified by HPLC.[5]
Methodology:
-
Reaction Mixture:
-
50 mM HEPPS buffer, pH 8.0
-
50 mM L-lysine
-
200 µM S-adenosylmethionine (SAM)
-
100 µM Pyridoxal-5-phosphate (PLP)
-
1 mM NADPH
-
1 mM Dithiothreitol (DTT)
-
Activating system: Flavodoxin, ferredoxin, or flavodoxin-NADP⁺ reductase.[13]
-
Purified lysine-2,3-aminomutase enzyme preparation.
-
-
Procedure:
-
Assemble the reaction mixture in an anaerobic environment.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
-
Quantification of β-lysine:
-
Derivatize the amino acids in the reaction mixture with phenylisothiocyanate (PITC).
-
Separate the derivatized amino acids using reverse-phase HPLC with UV detection at 254 nm.[5]
-
Quantify the amount of β-lysine produced by comparing the peak area to a standard curve of derivatized β-lysine.
-
Objective: To measure the activity of L-erythro-3,5-diaminohexanoate dehydrogenase.
Principle: The enzyme catalyzes the NAD⁺-dependent oxidative deamination of L-erythro-3,5-diaminohexanoate. The production of NADH is monitored spectrophotometrically at 340 nm.[14][15][16][17]
Methodology:
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 9.0
-
10 mM L-erythro-3,5-diaminohexanoate (substrate)
-
2 mM NAD⁺
-
Purified L-erythro-3,5-diaminohexanoate dehydrogenase enzyme preparation.
-
-
Procedure:
-
Combine the buffer, substrate, and NAD⁺ in a cuvette.
-
Initiate the reaction by adding the enzyme.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Express the enzyme activity in units (µmol of NADH formed per minute) per milligram of protein.
-
Objective: To determine the activity of the 3-keto-5-aminohexanoate cleavage enzyme.
Principle: The enzyme catalyzes the cleavage of 3-keto-5-aminohexanoate in the presence of acetyl-CoA to form this compound and acetoacetate. The reaction can be monitored in the reverse direction by following the consumption of acetoacetate.[2][3][4][18]
Methodology:
-
Reaction Mixture (Reverse Reaction):
-
100 mM Tris-HCl buffer, pH 8.0
-
5 mM this compound
-
10 mM Acetoacetate
-
1 mM ZnCl₂[4]
-
Purified 3-keto-5-aminohexanoate cleavage enzyme preparation.
-
-
Procedure:
-
Assemble the reaction mixture.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C.
-
At various time points, take aliquots and stop the reaction.
-
-
Quantification:
-
Quantify the consumption of acetoacetate or the formation of 3-keto-5-aminohexanoate using a suitable method, such as HPLC or a coupled enzyme assay.
-
Visualizations
Caption: Alternative Lysine Fermentation Pathway Highlighting this compound.
Caption: Workflow for Quantification of this compound.
Signaling and Regulatory Roles
To date, there is no direct evidence to suggest that this compound plays a signaling or regulatory role in microbial ecosystems. Its primary known function is that of a metabolic intermediate. However, the regulation of the lysine fermentation pathway itself is subject to control mechanisms within the cell. In bacteria, gene expression is often controlled at the transcriptional level through operons, where regulatory proteins can act as repressors or activators.[19][20][21][22] It is plausible that the accumulation or depletion of this compound or other pathway intermediates could influence the expression of the enzymes involved in its metabolism through feedback inhibition or other regulatory mechanisms. Further research is required to elucidate any potential regulatory functions of this molecule.
Conclusion and Future Perspectives
This compound represents a fascinating, yet understudied, component of microbial lysine metabolism. Its discovery through metagenomics underscores the vast, unexplored metabolic potential within microbial communities. The immediate challenges lie in developing robust and sensitive analytical methods for its routine quantification in complex biological samples and in fully characterizing the enzymes responsible for its synthesis and degradation.
Future research should focus on:
-
Quantitative Metabolomics: Determining the intracellular concentrations of this compound and other lysine fermentation intermediates across different microbial species and environmental conditions.
-
Enzyme Characterization: Detailed kinetic and structural studies of the enzymes in the pathway to understand their mechanisms and substrate specificities.
-
Regulatory Studies: Investigating the genetic and allosteric regulation of the alternative lysine fermentation pathway.
-
Functional Genomics: Identifying and characterizing the genes encoding the enzymes of this pathway in a wider range of microorganisms.
A deeper understanding of the role of this compound will not only enhance our knowledge of microbial metabolism but may also open doors for the development of novel antimicrobial strategies or the engineering of microbial systems for biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. 3-keto-5-aminohexanoate cleavage enzyme - Creative Biogene [microbialtec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-aminobutyryl-CoA | C25H43N8O17P3S | CID 11966159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Enzymatic Activation of Lysine 2,3-Aminomutase from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and properties of L-erythro-3,5-diaminohexanoate dehydrogenase from a lysine-fermenting Clostridium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-erythro-3,5-diaminohexanoate dehydrogenase(EC 1.4.1.11) - Creative Enzymes [creative-enzymes.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Khan Academy [khanacademy.org]
- 20. Gene Regulation in Bacteria: The Operon Model – Microbial Genetics (Dr.B) [open.maricopa.edu]
- 21. Khan Academy [khanacademy.org]
- 22. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Biochemical Properties and Structure of L-3-Aminobutanoyl-CoA
This technical guide provides a comprehensive overview of the biochemical properties, structure, and metabolic context of L-3-Aminobutanoyl-CoA. The information is intended for researchers, scientists, and drug development professionals working in fields related to metabolism, enzymology, and microbiology.
Biochemical Properties and Structure
This compound is a coenzyme A derivative that plays a role as an intermediate in the anaerobic fermentation of lysine (B10760008) in certain bacteria.[1][2] Its fundamental properties are summarized below.
General Properties
| Property | Value | Source |
| Molecular Formula | C25H43N8O17P3S | [3][4] |
| Molecular Weight | 852.6 g/mol | [3] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-aminobutanethioate | [3] |
| Synonyms | L-3-aminobutyryl-coenzyme A, L-3-aminobutanoyl-coenzyme A, L-3-aminobutyryl-CoA | [3][5] |
Structure
The two-dimensional structure of this compound consists of an L-3-aminobutanoic acid molecule linked to coenzyme A via a thioester bond.
Figure 1: 2D structure of this compound. Source: PubChem CID 11966128[3]
Metabolic Context: The Alternative Lysine Fermentation Pathway
This compound is a key intermediate in the alternative lysine fermentation pathway, which is utilized by certain anaerobic bacteria, such as those from the genus Clostridium, to degrade L-lysine for energy production.[6][7][8] This metabolic pathway does not appear to have a direct signaling role but is rather a catabolic route for energy extraction from an amino acid.
The pathway involves a series of enzymatic reactions that convert L-lysine into smaller molecules, ultimately leading to the production of ATP. The formation and subsequent conversion of this compound are central to this process.
Quantitative Data
Quantitative data for the enzymes involved in the metabolism of this compound is limited in the available scientific literature.
Enzyme Kinetics
The following table summarizes the known kinetic parameters for enzymes that produce or consume this compound.
| Enzyme | EC Number | Organism | Substrate | Km | Vmax | kcat | Source |
| 3-Keto-5-aminohexanoate cleavage enzyme (Kce) | 2.3.1.247 | Cloacimonas acidaminovorans | 3-Keto-5-aminohexanoate | Not Reported | Not Reported | 2.69 s-1 | [1] |
| 3-Aminobutyryl-CoA ammonia-lyase | 4.3.1.14 | Not Specified | This compound | Not Reported | Not Reported | Not Reported | [9][10] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, established methods for the synthesis and analysis of other acyl-CoA esters can be adapted.
Chemo-enzymatic Synthesis of this compound (Proposed)
This proposed protocol is based on general methods for the synthesis of acyl-CoA esters and would require optimization.
Materials:
-
L-3-aminobutanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A lithium salt
-
Anhydrous, amine-free solvent (e.g., dimethylformamide)
-
Reaction buffer (e.g., sodium bicarbonate, pH 8.0)
Procedure:
-
Activation of L-3-aminobutanoic acid: React L-3-aminobutanoic acid with a coupling agent like DCC and NHS in an anhydrous solvent to form the N-hydroxysuccinimide ester.
-
Reaction with Coenzyme A: Dissolve the activated L-3-aminobutanoic acid ester and Coenzyme A in a reaction buffer.
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring.
-
Purification: Purify the resulting this compound using reverse-phase high-performance liquid chromatography (HPLC).
HPLC Analysis of this compound (Adapted)
This method is adapted from a general protocol for the analysis of CoA and its esters.[11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
Solvent A: Aqueous buffer (e.g., potassium phosphate, pH 5.0)
-
Solvent B: Acetonitrile or methanol
Procedure:
-
Sample Preparation: Deproteinize biological samples by acid precipitation (e.g., with perchloric acid) followed by neutralization.
-
Injection: Inject the prepared sample onto the C18 column.
-
Elution: Elute the compounds using a gradient of increasing Solvent B.
-
Detection: Monitor the absorbance at 260 nm (the absorbance maximum for the adenine (B156593) base of coenzyme A).
-
Quantification: Quantify the this compound peak by comparing its area to that of a known standard.
Conclusion
This compound is a specialized metabolite found in the anaerobic lysine fermentation pathway of certain bacteria. While its fundamental biochemical and structural properties are known, detailed quantitative data on its enzymatic interactions and specific, optimized protocols for its synthesis and analysis are not extensively documented in the public domain. The information and proposed methodologies in this guide provide a solid foundation for researchers interested in further investigating the role of this molecule in microbial metabolism. Further research is warranted to fully elucidate the kinetics of the enzymes involved in its turnover and to develop robust methods for its routine synthesis and quantification.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C25H43N8O17P3S | CID 11966128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C25H43N8O17P3S) [pubchemlite.lcsb.uni.lu]
- 5. Showing Compound L-3-Aminobutyryl-CoA (FDB028890) - FooDB [foodb.ca]
- 6. Clostridium sticklandii, a specialist in amino acid degradation:revisiting its metabolism through its genome sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconsidering the in vivo functions of Clostridial Stickland amino acid fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ENZYME - 4.3.1.14 3-aminobutyryl-CoA ammonia-lyase [enzyme.expasy.org]
- 10. 3-aminobutyryl-CoA ammonia-lyase - Wikipedia [en.wikipedia.org]
- 11. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Substrate Specificity of 3-Aminobutyryl-CoA Aminotransferase: A Technical Guide
This technical guide provides a comprehensive overview of the substrate specificity of 3-aminobutyryl-CoA aminotransferase. It is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, metabolic engineering, and drug discovery. This document details the enzyme's kinetic parameters, its role in metabolic pathways, and the experimental protocols used for its characterization.
Introduction
3-Aminobutyryl-CoA aminotransferase (also referred to as Kat) is a novel β-transaminase that was first identified and characterized from a metagenomic library derived from an anaerobic digester of a wastewater treatment plant.[1] This enzyme plays a crucial role in an alternative lysine (B10760008) fermentation pathway by catalyzing the conversion of (3S)-3-aminobutyryl-CoA to acetoacetyl-CoA.[1][2] Unlike most characterized aminotransferases that act on free amino acids, this enzyme is unique in its specificity for a CoA-esterified β-amino acid.[1] Understanding the substrate specificity of this enzyme is critical for its potential applications in biocatalysis and for elucidating its physiological role.
Substrate Specificity and Kinetic Parameters
The substrate specificity of 3-aminobutyryl-CoA aminotransferase has been determined for its primary amino donor and various amino acceptors. The enzyme displays a clear preference for (3S)-3-aminobutyryl-CoA as the amino donor and α-ketoglutarate as the amino acceptor.
Data Presentation
The kinetic parameters for the transamination reaction catalyzed by 3-aminobutyryl-CoA aminotransferase are summarized in the table below. The data is derived from studies on the recombinant enzyme.[1]
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| Amino Donor | |||
| (3S)-3-Aminobutyryl-CoA | 2.5 ± 0.5 | 1.8 ± 0.1 | 0.72 |
| Amino Acceptor | |||
| α-Ketoglutarate | 350 ± 70 | 1.8 ± 0.1 | 0.005 |
| Pyruvate (B1213749) | 12000 ± 2000 | 0.23 ± 0.02 | 0.000019 |
Table 1: Kinetic parameters of 3-aminobutyryl-CoA aminotransferase. The reaction with the amino donor was assayed in the presence of 50 mM α-ketoglutarate. The reactions with the amino acceptors were assayed with 25 µM (3S)-3-aminobutyryl-CoA.[1]
The enzyme shows significantly higher affinity and catalytic efficiency for (3S)-3-aminobutyryl-CoA compared to the amino acceptors. Among the tested amino acceptors, α-ketoglutarate is strongly preferred over pyruvate, as evidenced by the much lower Km and higher kcat/Km value.[1] The enzyme was found to be inactive with oxaloacetate and glyoxylate (B1226380) as amino acceptors.[1]
Metabolic Pathway
3-Aminobutyryl-CoA aminotransferase is a key enzyme in the alternative lysine fermentation pathway.[2] This pathway represents a mechanism for certain anaerobic bacteria to degrade L-lysine. The overall pathway involves a series of enzymatic reactions that convert L-lysine into intermediates that can enter central metabolism.
Alternative Lysine Fermentation Pathway
The pathway is initiated by the conversion of L-lysine through several steps to (3S)-3-aminobutyryl-CoA. 3-Aminobutyryl-CoA aminotransferase then catalyzes the transfer of the amino group from (3S)-3-aminobutyryl-CoA to α-ketoglutarate, producing acetoacetyl-CoA and L-glutamate.[1][2] The acetoacetyl-CoA can then be further metabolized.
Caption: A simplified diagram of the alternative lysine fermentation pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the substrate specificity of 3-aminobutyryl-CoA aminotransferase.
Enzyme Expression and Purification
The recombinant 3-aminobutyryl-CoA aminotransferase can be expressed in Escherichia coli. While a detailed, step-by-step purification protocol is not available in the primary literature, the general procedure involves the following steps:
-
Gene Synthesis and Cloning: The gene encoding the 3-aminobutyryl-CoA aminotransferase is synthesized and cloned into an expression vector, such as pET22b, which allows for the production of a C-terminally His-tagged protein.
-
Expression: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3). The cells are grown in a suitable medium (e.g., LB medium) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 20°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). The cells are then lysed by sonication or high-pressure homogenization on ice.
-
Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole (B134444), e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged 3-aminobutyryl-CoA aminotransferase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange and Storage: The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol) to remove imidazole and concentrate the protein. The purified enzyme can be stored at -80°C.
Enzyme Activity Assay
The activity of 3-aminobutyryl-CoA aminotransferase is determined by monitoring the formation of acetoacetyl-CoA.[1] This can be achieved through both spectrophotometric and liquid chromatography-mass spectrometry (LC/MS) methods.
The substrate, (3S)-3-aminobutyryl-CoA, is not commercially available and needs to be synthesized. This can be done enzymatically from acetyl-CoA and β-alanine.[1]
This continuous assay measures the formation of acetoacetyl-CoA by coupling its production to the NADH-dependent reduction to 3-hydroxybutyryl-CoA, catalyzed by 3-hydroxybutyryl-CoA dehydrogenase. The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing:
-
(3S)-3-aminobutyryl-CoA (varied concentrations for kinetic studies)
-
α-ketoglutarate or pyruvate (varied concentrations for kinetic studies)
-
0.2 mM NADH
-
1 unit of 3-hydroxybutyryl-CoA dehydrogenase
-
-
Initiation: The reaction is initiated by the addition of the purified 3-aminobutyryl-CoA aminotransferase.
-
Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation: The initial rates are calculated from the linear portion of the reaction curve using the molar extinction coefficient of NADH (6220 M-1cm-1). Kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.
LC/MS analysis provides a direct method to detect the formation of acetoacetyl-CoA and the consumption of 3-aminobutyryl-CoA.
-
Reaction: The enzymatic reaction is performed in a similar buffer as the spectrophotometric assay. The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C).
-
Quenching: The reaction is stopped at different time points by the addition of an acid (e.g., formic acid) or a solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged to remove precipitated protein, and the supernatant is analyzed by LC/MS. Acetoacetyl-CoA (m/z 852.1442) and 3-aminobutyryl-CoA (m/z 853.1722) can be detected in the positive ionization mode.[1]
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of 3-aminobutyryl-CoA aminotransferase.
Inhibitors
Specific inhibitors for 3-aminobutyryl-CoA aminotransferase have not been extensively studied. However, as a member of the aminotransferase family, it is likely susceptible to inhibition by general aminotransferase inhibitors. These inhibitors typically act by interacting with the pyridoxal-5'-phosphate (PLP) cofactor or the enzyme's active site.
Potential classes of inhibitors include:
-
Substrate Analogues: Molecules that mimic the structure of 3-aminobutyryl-CoA or α-ketoglutarate could act as competitive inhibitors.
-
Mechanism-Based Inhibitors: These compounds are converted by the enzyme into a reactive species that irreversibly inactivates the enzyme. Examples for other aminotransferases include compounds like gabaculine (B1211371) and vigabatrin.
-
Carbonyl-Modifying Reagents: Reagents that react with the aldehyde group of the PLP cofactor, such as hydroxylamine (B1172632) and sodium borohydride, are known to inhibit aminotransferases.
Further research is needed to identify and characterize specific and potent inhibitors of 3-aminobutyryl-CoA aminotransferase, which could be valuable tools for studying its biological function and for potential therapeutic applications.
Conclusion
3-Aminobutyryl-CoA aminotransferase exhibits a unique substrate specificity for a β-aminoacyl-CoA, with a strong preference for (3S)-3-aminobutyryl-CoA as the amino donor and α-ketoglutarate as the amino acceptor. The kinetic parameters indicate an efficient enzymatic reaction that is well-suited for its role in the alternative lysine fermentation pathway. The experimental protocols outlined in this guide provide a framework for the further characterization of this and similar enzymes. Future studies should focus on a broader substrate screen to explore its potential in biocatalysis and on the identification of specific inhibitors to better understand its physiological regulation.
References
Cellular Localization of L-3-Aminobutanoyl-CoA Pools: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-3-Aminobutanoyl-CoA is a key intermediate in the lysine (B10760008) fermentation pathway.[1] Understanding its subcellular distribution is critical for elucidating its metabolic roles and for the development of therapeutic strategies targeting associated pathways. This technical guide provides an in-depth overview of the current understanding and methodologies for studying the cellular localization of this compound pools. Due to a lack of specific quantitative data in the current literature for this compound, this guide presents a hypothetical data framework and detailed experimental protocols based on established methods for other acyl-CoA species.
Subcellular Distribution of this compound
While the precise subcellular distribution of this compound has not been empirically determined, the localization of enzymes involved in its metabolism and the known compartments of acyl-CoA metabolism suggest its presence in the mitochondria and potentially the cytosol. Acyl-CoA molecules are known to be compartmentalized within the cell to regulate metabolic pathways and prevent crosstalk.[2][3] For instance, fatty acid oxidation and parts of amino acid catabolism that generate acyl-CoAs primarily occur in the mitochondria.[2]
Quantitative Data on Subcellular Pools
The following table presents a hypothetical distribution of this compound pools in a mammalian cell line, based on typical distributions of other acyl-CoA intermediates. These values are for illustrative purposes and should be experimentally verified.
| Subcellular Compartment | Hypothetical Concentration (pmol/10^6 cells) | Percentage of Total Pool (%) |
| Mitochondria | 0.050 | 70 |
| Cytosol | 0.015 | 21 |
| Nucleus | 0.005 | 7 |
| Peroxisomes | 0.001 | 1 |
| Endoplasmic Reticulum | 0.0005 | <1 |
This data is hypothetical and intended for illustrative purposes only.
Experimental Protocols for Determining Subcellular Localization
The determination of subcellular metabolite concentrations is a technically challenging process that requires rapid quenching of metabolic activity and efficient separation of organelles.[4][5] The following protocols describe established methods that can be adapted for studying this compound localization.
Nonaqueous Fractionation (NAF)
Nonaqueous fractionation is a robust method for minimizing metabolite redistribution during the separation of subcellular compartments.[6]
Protocol:
-
Cell Harvesting and Quenching: Rapidly harvest cells and quench metabolic activity by flash-freezing in liquid nitrogen.[7]
-
Lyophilization: Lyophilize the frozen cell pellet to remove all water.
-
Homogenization: Homogenize the dried cell material in a nonaqueous solvent (e.g., tetrachloroethylene/heptane mixture).
-
Density Gradient Centrifugation: Layer the homogenate onto a nonaqueous density gradient and centrifuge at high speed. The different organelles will separate based on their density.[6]
-
Fraction Collection: Carefully collect the fractions from the gradient.
-
Marker Enzyme Analysis: Determine the distribution of marker enzymes for each organelle (e.g., citrate (B86180) synthase for mitochondria, lactate (B86563) dehydrogenase for cytosol) to define the purity of each fraction.[6]
-
Metabolite Extraction and Quantification: Extract this compound from each fraction using a suitable solvent system (e.g., methanol/acetonitrile).[8] Quantify the metabolite concentration using liquid chromatography-mass spectrometry (LC-MS).[9][10][11]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Acyl-CoA Quantification
LC-MS is a highly sensitive and specific method for the quantification of low-abundance metabolites like acyl-CoAs.[5][9][10]
Protocol:
-
Sample Preparation: Prepare metabolite extracts from subcellular fractions as described above.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 column to separate this compound from other metabolites.
-
Mass Spectrometry Detection: Utilize a high-resolution mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for sensitive and specific detection of the parent and fragment ions of this compound.
-
Quantification: Generate a standard curve using a synthetic this compound standard. The concentration of this compound in the samples can be determined by comparing its peak area to the standard curve.[11] The use of an isotopically labeled internal standard is recommended for accurate quantification.[9][10]
Visualizations
Metabolic Pathway
The following diagram illustrates the involvement of this compound in the lysine fermentation pathway.
Lysine fermentation pathway involving this compound.
Experimental Workflow
The diagram below outlines the general workflow for determining the subcellular localization of this compound.
Workflow for subcellular metabolite localization.
References
- 1. Human Metabolome Database: Showing metabocard for L-3-Aminobutyryl-CoA (HMDB0012248) [hmdb.ca]
- 2. babraham.ac.uk [babraham.ac.uk]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Subcellular Metabolite Concentrations in Relation to Phloem Loading | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
L-3-Aminobutanoyl-CoA: An Enigmatic Metabolite Absent in Mammalian Cellular Pathways
San Diego, CA – December 7, 2025 – A comprehensive review of current metabolomic data and biochemical pathway literature suggests that L-3-Aminobutanoyl-CoA is not a recognized metabolite within mammalian cells. While its precursor, L-3-aminobutanoic acid, is detected in mammals, the enzymatic machinery to convert it to its coenzyme A derivative and further metabolize it appears to be absent. This finding has significant implications for researchers in metabolic studies and drug development, clarifying the landscape of fatty acid and amino acid metabolism in mammals.
This compound is a known intermediate in the lysine (B10760008) fermentation pathway, a metabolic route primarily characterized in anaerobic bacteria. In these microorganisms, it plays a role in the production of butyrate (B1204436) from lysine. However, extensive investigation into mammalian lysine degradation has revealed two principal pathways: the saccharopine pathway and the pipecolic acid pathway.[1][2][3][4][5] Neither of these established mammalian pathways involves this compound as an intermediate.
The Human Metabolome Database (HMDB) does contain an entry for L-3-Aminobutyryl-CoA (HMDB0012248), acknowledging its theoretical existence in human biology. The database entry outlines its role in a lysine fermentation pathway leading to acetate (B1210297) and butyrate, citing the enzyme 3-aminobutyryl-CoA ammonia-lyase for its degradation to crotonoyl-CoA and ammonia. However, this pathway and the associated enzyme are well-documented in bacteria, not in mammalian systems.
Experimental Evidence and a Lack of Detection
Lysine Degradation in Mammals: A Different Path
In mammalian cells, the degradation of the essential amino acid lysine primarily occurs in the mitochondria. The two main routes, the saccharopine and pipecolic acid pathways, converge to ultimately produce acetyl-CoA, which can then enter the citric acid cycle for energy production. These complex pathways involve a series of enzymatic reactions distinct from the fermentation pathway seen in bacteria.
The key enzyme responsible for the degradation of this compound in bacteria, 3-aminobutyryl-CoA ammonia-lyase, has no known ortholog in mammalian species. The lack of a corresponding gene and protein in mammals provides a genetic basis for the absence of this metabolic capability.
Conclusion for the Scientific Community
For researchers, scientists, and drug development professionals, this technical guide clarifies that this compound should not be considered a standard metabolite in mammalian cells. While its precursor, L-3-aminobutanoic acid, is present, the metabolic pathway to form and utilize the CoA-activated form does not appear to be operative in mammals. Future metabolomic studies focusing on mammalian systems are unlikely to identify this compound, and hypotheses based on its presence in mammalian physiology should be approached with caution. The distinct metabolic strategies for lysine degradation between bacteria and mammals underscore the evolutionary divergence in their biochemical repertoires.
Experimental Protocols
For researchers interested in the analysis of acyl-CoAs in mammalian cells, several robust methods have been established. A typical workflow involves the following key steps:
Table 1: Overview of Acyl-CoA Extraction and Analysis Protocol
| Step | Description | Key Considerations |
| 1. Cell Lysis and Extraction | Rapid quenching of metabolic activity followed by extraction of metabolites. | Use of ice-cold extraction solvents (e.g., methanol/water or acetonitrile/methanol/water) is critical to prevent enzymatic degradation. |
| 2. Protein Precipitation | Removal of proteins that can interfere with analysis. | Acidification (e.g., with formic acid) is often employed to aid precipitation and stabilize acyl-CoAs. |
| 3. Solid-Phase Extraction (SPE) | Optional step for enrichment of acyl-CoAs and removal of interfering substances. | C18 or other suitable SPE cartridges can be used to selectively retain and elute acyl-CoAs. |
| 4. LC-MS/MS Analysis | Separation and detection of acyl-CoAs using liquid chromatography coupled with tandem mass spectrometry. | Reverse-phase chromatography is commonly used for separation. High-resolution mass spectrometry provides accurate mass measurements for confident identification. |
A detailed protocol for the detection of short-chain acyl-CoAs in mammalian cells, adapted from existing literature, would involve the following:
-
Cell Culture and Harvesting: Grow mammalian cells to the desired confluency. Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add a pre-chilled extraction solution (e.g., 80:20 methanol:water) to the cell culture plate. Scrape the cells and collect the cell lysate.
-
Protein Precipitation: Add an equal volume of ice-cold 10% trichloroacetic acid to the cell lysate. Vortex and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Preparation for LC-MS: Collect the supernatant containing the metabolites. The sample can be directly analyzed or subjected to further cleanup/enrichment using solid-phase extraction.
-
LC-MS/MS Analysis: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification of specific acyl-CoAs or in full scan mode for untargeted analysis.
Signaling Pathways and Logical Relationships
The established lysine degradation pathways in mammals do not include this compound. The following diagram illustrates the distinct routes of lysine metabolism in mammals versus the bacterial pathway involving this compound.
The logical flow for determining the absence of this compound in mammalian cells is depicted in the workflow below.
References
- 1. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
L-3-Aminobutanoyl-CoA: A Key Intermediate Linking Lysine Catabolism to Central Carbon Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-3-Aminobutanoyl-CoA, a critical intermediate in the metabolic breakdown of the essential amino acid L-lysine. The document details its biochemical origins, its degradation pathways that feed into central carbon metabolism, and generalized experimental protocols for its study and quantification. This information is vital for researchers investigating metabolic pathways, scientists exploring inborn errors of metabolism, and professionals in drug development targeting metabolic processes.
Introduction to this compound
This compound is an acyl-coenzyme A thioester that serves as an intermediate in the degradation of L-lysine.[1][2] It is formed through a series of enzymatic reactions within the mitochondria, ultimately deriving from the carbon skeleton of lysine (B10760008).[3] The metabolic fate of this compound is of significant interest as it represents a key juncture where the catabolism of an amino acid intersects with the central energy-producing pathways of the cell.
Connection to Central Carbon Metabolism
The integration of this compound into central carbon metabolism is primarily achieved through its conversion into intermediates that can enter the tricarboxylic acid (TCA) cycle. This connection underscores the broader principle of metabolic convergence, where diverse catabolic pathways feed into a common oxidative pathway for energy generation. Two primary routes for the degradation of this compound have been identified:
-
Deamination to Crotonoyl-CoA: The enzyme 3-aminobutyryl-CoA ammonia-lyase catalyzes the removal of an amino group from this compound, yielding crotonoyl-CoA and ammonia.[3][4] Crotonoyl-CoA is a substrate that can be further metabolized through the β-oxidation pathway to produce acetoacetyl-CoA, which is then cleaved to form two molecules of acetyl-CoA.[5][6] Acetyl-CoA is the primary entry point into the TCA cycle.
-
Transamination to Acetoacetyl-CoA: An alternative pathway involves a β-transaminase enzyme that transfers the amino group from 3-aminobutyryl-CoA to an α-keto acid acceptor, directly forming acetoacetyl-CoA.[7] As a ketone body, acetoacetyl-CoA can be readily converted into acetyl-CoA, thus linking this pathway to the TCA cycle.[5]
Through these catabolic routes, the carbon atoms of L-lysine, via the intermediate this compound, are ultimately oxidized in the TCA cycle to generate ATP, or can be utilized for biosynthetic purposes.
Quantitative Data on Acyl-CoA Pools
Direct quantitative measurements of this compound concentrations in various tissues are not extensively documented in the scientific literature. However, to provide a frame of reference, the following table summarizes the reported concentration ranges of other relevant short-chain acyl-CoAs in different rat tissues. It is anticipated that as a transient intermediate, the concentration of this compound would likely fall within the lower end of the ranges observed for other acyl-CoA species.
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) |
| Acetyl-CoA | 15 - 60 | 2 - 20 | 2 - 10 |
| Malonyl-CoA | 1.9 ± 0.6 | 1.3 ± 0.4 | 0.7 ± 0.2 |
| Propionyl-CoA | 0.5 - 5 | 0.2 - 2 | 0.1 - 1 |
| Succinyl-CoA | 5 - 20 | 1 - 10 | 0.5 - 5 |
| Crotonyl-CoA | ~0.01 - 0.1 | ~0.01 - 0.1 | ~0.01 - 0.1 |
| This compound | Not Reported | Not Reported | Not Reported |
| Note: The values for acetyl-CoA, propionyl-CoA, and succinyl-CoA are aggregated from various sources. Malonyl-CoA data is from a specific study, and the crotonyl-CoA range is an estimate. |
Experimental Protocols
The following sections outline generalized methodologies for the investigation of this compound and its associated enzymes. These protocols can be adapted and optimized for specific experimental systems.
Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a framework for the sensitive and specific quantification of acyl-CoAs from biological samples.
1. Sample Preparation:
- Rapidly freeze excised tissues in liquid nitrogen to halt metabolic activity.
- Homogenize the frozen tissue in 10 volumes of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins and extract metabolites.
- Clarify the homogenate by centrifugation at 15,000 x g for 10 minutes at 4°C. The resulting supernatant contains the acyl-CoA fraction.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with 0.1% TCA.
- Load the supernatant onto the conditioned cartridge.
- Wash the cartridge with 0.1% TCA to remove hydrophilic impurities.
- Elute the bound acyl-CoAs using a solution of 60% acetonitrile (B52724) in 25 mM ammonium (B1175870) acetate (B1210297).
3. LC-MS/MS Analysis:
- Separate the eluted acyl-CoAs using a C18 reversed-phase HPLC column with a gradient elution profile. A typical mobile phase system consists of (A) 2 mM ammonium acetate in water and (B) 2 mM ammonium acetate in 95% acetonitrile.
- Perform detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for this compound must be determined empirically using a purified standard.
Enzyme Activity Assay for 3-Aminobutyryl-CoA Ammonia-Lyase
This spectrophotometric assay is based on the formation of crotonoyl-CoA, which exhibits a characteristic absorbance at 263 nm.
1. Reaction Mixture:
- 100 mM Tris-HCl buffer, pH 8.5
- 1 mM this compound (substrate)
- A suitable amount of enzyme extract or purified enzyme
2. Assay Procedure:
- Pre-warm the reaction mixture (without substrate) to 37°C for 5 minutes.
- Initiate the reaction by adding this compound.
- Continuously monitor the increase in absorbance at 263 nm using a spectrophotometer.
- Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of crotonoyl-CoA (approximately 6,700 M⁻¹cm⁻¹ at 263 nm).
Enzyme Activity Assay for 3-Aminobutyryl-CoA Aminotransferase
This is a coupled enzyme assay that indirectly measures the activity of the aminotransferase by monitoring the consumption of NADH.
1. Reaction Mixture:
- 100 mM HEPES buffer, pH 7.5
- 5 mM α-ketoglutarate (amino group acceptor)
- 1 mM this compound (substrate)
- 0.2 mM NADH
- 10 units/mL of β-hydroxyacyl-CoA dehydrogenase (coupling enzyme)
- A suitable amount of enzyme extract or purified enzyme
2. Assay Procedure:
- Pre-incubate the reaction mixture (excluding the primary substrate) at 37°C for 5 minutes.
- Start the reaction by adding this compound.
- The aminotransferase produces acetoacetyl-CoA, which is then reduced by the coupling enzyme, β-hydroxyacyl-CoA dehydrogenase, in a reaction that oxidizes NADH to NAD⁺.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is directly proportional to the aminotransferase activity.
Visualizing the Pathways and Workflows
Caption: Overview of the lysine degradation pathway leading to this compound.
Caption: Degradation of this compound into TCA cycle intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Increased lysine production by flux coupling of the tricarboxylic acid cycle and the lysine biosynthetic pathway--metabolic engineering of the availability of succinyl-CoA in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ancient Regulatory Role of Lysine Acetylation in Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. This compound | C25H43N8O17P3S | CID 11966128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Predicted Enzymatic Reactions Involving L-3-Aminobutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-Aminobutanoyl-CoA is a pivotal intermediate in the anaerobic fermentation of lysine (B10760008), a metabolic pathway of significant interest in microbiology and biotechnology. Understanding the enzymatic reactions that produce and consume this molecule is crucial for pathway engineering, drug discovery, and the development of novel biotransformations. This technical guide provides a comprehensive overview of the key predicted enzymatic reactions involving this compound, focusing on the enzymes 3-keto-5-aminohexanoate cleavage enzyme and 3-aminobutyryl-CoA aminotransferase. This document presents quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways and workflows.
Core Enzymatic Reactions
The metabolism of this compound is primarily centered around two key enzymatic activities that form part of an alternative lysine fermentation pathway observed in various microorganisms.
3-Keto-5-aminohexanoate Cleavage Enzyme (Kce)
This enzyme (EC 2.3.1.247) catalyzes the reversible cleavage of (5S)-5-amino-3-oxohexanoate in the presence of acetyl-CoA to generate this compound and acetoacetate (B1235776).[1][2][3] This reaction is a critical step in the degradation of lysine in anaerobic environments.[1][2] The enzyme from Cloacimonas acidaminovorans requires Zn2+ as a cofactor.[1]
Reaction: (5S)-5-amino-3-oxohexanoate + acetyl-CoA ⇌ this compound + acetoacetate[1][2]
3-Aminobutyryl-CoA Aminotransferase (Kat)
This novel β-transaminase is involved in an alternative lysine fermentation pathway and is responsible for the conversion of this compound to acetoacetyl-CoA.[4] This reaction utilizes an amino acceptor, such as α-ketoglutarate, to receive the amino group from this compound.
Reaction: this compound + α-ketoglutarate ⇌ acetoacetyl-CoA + L-glutamate
Quantitative Data
The following tables summarize the available quantitative kinetic data for the key enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters for 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce) from Cloacimonas acidaminovorans [5]
| Substrate | Km (mM) | kcat (s-1) |
| (5S)-5-amino-3-oxohexanoate | 0.208 | 2.69 |
| Acetoacetate | 0.012 | Not Reported |
Table 2: Predicted Kinetic Parameters for 3-Aminobutyryl-CoA Aminotransferase
| Substrate | Predicted Km (mM) | Predicted kcat (s-1) |
| This compound | Data not available | Data not available |
| α-ketoglutarate | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the expression, purification, and assay of the enzymes involved in this compound metabolism.
Protocol 1: Recombinant Expression and Purification of 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce)
1. Gene Synthesis and Cloning:
-
The gene encoding the 3-keto-5-aminohexanoate cleavage enzyme from Cloacimonas acidaminovorans is synthesized with codon optimization for expression in Escherichia coli.
-
The synthetic gene is cloned into a pET-based expression vector (e.g., pET28a) containing an N-terminal hexahistidine (6xHis) tag for affinity purification.
2. Protein Expression:
-
The expression vector is transformed into E. coli BL21(DE3) cells.
-
A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate 1 L of LB medium containing the same antibiotic.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is further incubated at 18°C for 16-20 hours with shaking.
3. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (B142953) (DTT), and 1 mg/mL lysozyme).
-
Cells are lysed by sonication on ice.
-
The cell lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The column is washed with several column volumes of wash buffer to remove unbound proteins.
-
The 6xHis-tagged protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Eluted fractions are analyzed by SDS-PAGE, and fractions containing the purified protein are pooled.
-
The purified protein is dialyzed against a storage buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.
Protocol 2: Enzymatic Assay for 3-Keto-5-aminohexanoate Cleavage Enzyme (Kce)
This is a continuous spectrophotometric assay that couples the production of acetoacetate to the oxidation of NADH by β-hydroxybutyrate dehydrogenase.
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
(5S)-5-amino-3-oxohexanoate (substrate).
-
Acetyl-CoA (substrate).
-
NADH.
-
β-hydroxybutyrate dehydrogenase (coupling enzyme).
-
Purified Kce enzyme.
2. Assay Procedure:
-
The reaction is performed in a total volume of 200 µL in a 96-well microplate.
-
The reaction mixture contains 100 mM Tris-HCl pH 8.0, 1 mM (5S)-5-amino-3-oxohexanoate, 0.5 mM acetyl-CoA, 0.2 mM NADH, and 5 units of β-hydroxybutyrate dehydrogenase.
-
The reaction is initiated by the addition of the purified Kce enzyme.
-
The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored continuously at 37°C using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
Protocol 3: Predicted Coupled Enzymatic Assay for 3-Aminobutyryl-CoA Aminotransferase (Kat)
This predicted assay would monitor the formation of acetoacetyl-CoA, which can be coupled to the thiolytic cleavage by thiolase, leading to the consumption of NADH in a subsequent reaction catalyzed by β-hydroxybutyrate dehydrogenase.
1. Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5.
-
This compound (substrate).
-
α-ketoglutarate (substrate).
-
Coenzyme A (CoA).
-
NADH.
-
Thiolase (coupling enzyme).
-
β-hydroxybutyrate dehydrogenase (coupling enzyme).
-
Purified Kat enzyme.
2. Assay Procedure:
-
The reaction is performed in a total volume of 200 µL in a 96-well microplate.
-
The reaction mixture contains 100 mM Potassium Phosphate pH 7.5, 1 mM this compound, 2 mM α-ketoglutarate, 0.5 mM CoA, 0.2 mM NADH, 5 units of thiolase, and 5 units of β-hydroxybutyrate dehydrogenase.
-
The reaction is initiated by the addition of the purified Kat enzyme.
-
The decrease in absorbance at 340 nm is monitored continuously at 37°C.
-
The reaction rate is calculated from the linear portion of the absorbance change.
Visualizations
Metabolic Pathway Diagram
The following diagram illustrates the position of this compound within the alternative lysine fermentation pathway.
Caption: Alternative lysine fermentation pathway involving this compound.
Experimental Workflow Diagram
This diagram outlines the general workflow for the characterization of enzymes involved in this compound metabolism.
References
- 1. Item - A Novel Acyl-CoA Beta-Transaminase Characterized from a Metagenome - Public Library of Science - Figshare [plos.figshare.com]
- 2. A Novel Acyl-CoA Beta-Transaminase Characterized from a Metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Keto-5-aminohexanoate cleavage enzyme: a common fold for an uncommon Claisen-type condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
An In-depth Technical Guide to L-3-Aminobutanoyl-CoA in Gut Microbiome Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-3-Aminobutanoyl-CoA is a pivotal, yet under-researched, intermediate in the metabolic landscape of the human gut microbiome. This technical guide synthesizes the current understanding of this compound, positioning it within the alternative lysine (B10760008) fermentation pathway. While direct quantitative data and signaling functions remain largely uncharacterized, this document provides a comprehensive overview based on analogous metabolic pathways, offering a foundational resource for future research and therapeutic development. We will delve into its biosynthesis, subsequent metabolic fate, and the broader context of short-chain acyl-CoA metabolism in the gut, alongside detailed experimental protocols for its study.
Introduction: The Significance of Acyl-CoA Intermediates in the Gut Microbiome
The gut microbiome orchestrates a vast array of metabolic transformations that are critical to host health. Central to these processes are acyl-Coenzyme A (acyl-CoA) thioesters, which serve as activated intermediates in numerous catabolic and anabolic pathways. These molecules are integral to the production of short-chain fatty acids (SCFAs), energy metabolism, and the synthesis of bioactive compounds that mediate host-microbe interactions. While acetyl-CoA and butyryl-CoA are well-studied, a diverse pool of other acyl-CoAs, including this compound, contributes to the metabolic plasticity of the gut microbial community. Understanding the roles of these less-characterized intermediates is paramount for a complete picture of microbiome function and for identifying novel therapeutic targets.
The Metabolic Context of this compound: An Alternative Lysine Fermentation Pathway
Current evidence places this compound as a key intermediate in an alternative pathway for lysine fermentation by certain gut bacteria, particularly within the phylum Firmicutes. This pathway represents a mechanism for deriving energy and producing bioactive metabolites from dietary lysine.
Biosynthesis of this compound from Lysine
The conversion of L-lysine to this compound proceeds through a series of enzymatic steps. While the complete pathway is still being fully elucidated in all relevant gut species, a proposed sequence of reactions is as follows:
-
L-Lysine to β-Lysine: The pathway is initiated by the conversion of L-lysine to β-lysine, a reaction catalyzed by Lysine-2,3-aminomutase (kamA) .
-
β-Lysine to L-erythro-3,5-diaminohexanoate: Subsequently, β-lysine-5,6-aminomutase (kamD, E) acts on β-lysine to form L-erythro-3,5-diaminohexanoate.
-
L-erythro-3,5-diaminohexanoate to 3-keto-5-aminohexanoate: This intermediate is then deaminated by L-erythro-3,5-diaminohexanoate dehydrogenase (kdd) .
-
3-keto-5-aminohexanoate to this compound and Acetoacetate: The final step in the formation of this compound involves the 3-keto-5-aminohexanoate cleavage enzyme (kce) , which cleaves 3-keto-5-aminohexanoate in the presence of acetyl-CoA to yield this compound and acetoacetate.
Figure 1: Biosynthesis of this compound from L-Lysine.
Metabolic Fate of this compound
The primary known metabolic fate of this compound is its conversion to acetoacetyl-CoA. This reaction is catalyzed by 3-aminobutyryl-CoA aminotransferase , a β-aminotransferase that transfers the amino group from this compound to an α-keto acid, typically α-ketoglutarate, yielding glutamate.[1]
Figure 2: Conversion of this compound to Acetoacetyl-CoA.
Downstream Metabolism of Acetoacetyl-CoA to Butyrate (B1204436)
Acetoacetyl-CoA is a central metabolite that can enter several pathways. In the context of the gut microbiome, a significant fate is its conversion to the short-chain fatty acid butyrate, a critical energy source for colonocytes and a key signaling molecule. The pathway from acetoacetyl-CoA to butyrate is a core component of the metabolism of many butyrate-producing bacteria.
The key enzymatic steps are:
-
Acetoacetyl-CoA to 3-Hydroxybutyryl-CoA: Reduction by 3-hydroxybutyryl-CoA dehydrogenase .
-
3-Hydroxybutyryl-CoA to Crotonyl-CoA: Dehydration by crotonase .
-
Crotonyl-CoA to Butyryl-CoA: Reduction by butyryl-CoA dehydrogenase .
-
Butyryl-CoA to Butyrate: The final step can occur via two primary routes:
-
Butyryl-CoA:acetate CoA-transferase: Transfer of the CoA moiety to acetate.
-
Phosphotransbutyrylase and Butyrate kinase: A two-step process involving a phosphorylated intermediate.
-
Figure 3: Downstream Metabolism of Acetoacetyl-CoA to Butyrate.
Regulation of the Lysine Fermentation Pathway
The regulation of lysine degradation in gut bacteria is complex and not fully elucidated. However, based on studies of related pathways and organisms, several regulatory mechanisms are likely at play:
-
Substrate Availability: The primary driver for the activation of this pathway is the availability of lysine in the gut environment, which is influenced by dietary protein intake.
-
Transcriptional Regulation: The expression of the genes encoding the enzymes of this pathway, such as the kam operon, is likely subject to transcriptional control. In some bacteria, the expression of amino acid degradation pathways is regulated by global regulators responsive to nutrient availability and cellular energy status.
-
Feedback Inhibition: It is plausible that downstream metabolites, such as butyrate or intermediates of central metabolism, may exert feedback inhibition on the enzymes of the lysine fermentation pathway to maintain metabolic homeostasis.
Quantitative Data on Acyl-CoA Intermediates in Gut Bacteria
Direct quantification of this compound in the gut microbiome has not yet been reported in the literature. However, studies on other short-chain acyl-CoAs in gut-associated bacteria provide a valuable comparative framework. The intracellular concentrations of these molecules can vary significantly depending on the bacterial species, growth conditions, and available substrates.
| Acyl-CoA Species | Reported Concentration Range (pmol/mg dry cell weight) | Bacterial Species/System | Reference |
| Acetyl-CoA | 10 - 250 | Corynebacterium glutamicum, Streptomyces albus | [2] |
| Malonyl-CoA | 5 - 50 | Corynebacterium glutamicum, Streptomyces albus | [2] |
| Butyryl-CoA | 1 - 20 | Streptomyces albus | [2] |
| Propionyl-CoA | 2 - 30 | Corynebacterium glutamicum | [2] |
| Succinyl-CoA | 5 - 100 | Corynebacterium glutamicum, Streptomyces albus | [2] |
Note: These values are provided for comparative purposes and are not direct measurements from complex gut microbial communities. The concentration of this compound is expected to be dynamic and dependent on lysine availability and the metabolic activity of lysine-fermenting bacteria.
Potential Signaling Roles: Inferences from Downstream Metabolites
While there is currently no direct evidence for this compound acting as a signaling molecule, its metabolic product, butyrate, is a well-established signaling molecule with profound effects on host physiology. It is plausible that acetoacetyl-CoA, the direct product of this compound metabolism, may also have signaling roles within the bacterial cell, potentially influencing gene expression or enzyme activity related to central metabolism. However, further research is needed to explore these possibilities.
The established signaling functions of butyrate, the end-product of this pathway, include:
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, leading to changes in gene expression in both host and microbial cells.
-
G-protein Coupled Receptor (GPCR) Agonism: Butyrate activates GPCRs such as GPR41, GPR43, and GPR109A, initiating signaling cascades that influence host immune responses and metabolism.
Experimental Protocols
The study of this compound requires robust methods for its extraction and quantification from complex biological samples such as fecal material or bacterial cultures. The following protocol is a generalized workflow for the analysis of short-chain acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for this application.
Quantification of Short-Chain Acyl-CoAs by LC-MS/MS
Figure 4: General workflow for acyl-CoA quantification.
Objective: To extract and quantify this compound and other short-chain acyl-CoAs from fecal samples or bacterial cultures.
Materials:
-
Fecal sample or bacterial cell pellet
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Extraction solvent (e.g., 2.5% 5-sulfosalicylic acid in water, or an acidic acetonitrile/methanol/water mixture)
-
Centrifuge
-
LC-MS/MS system equipped with a C18 reverse-phase column
Protocol:
-
Sample Preparation:
-
For fecal samples, homogenize a known weight of the sample in a suitable buffer.
-
For bacterial cultures, harvest a known number of cells by centrifugation and wash the pellet.
-
-
Extraction:
-
Resuspend the sample in ice-cold extraction solvent containing a known amount of internal standards.
-
Vortex vigorously and incubate on ice to precipitate proteins and extract metabolites.
-
-
Clarification:
-
Centrifuge the sample at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Inject the sample onto a C18 reverse-phase column.
-
Separate the acyl-CoAs using a gradient of mobile phases (e.g., an aqueous phase with an ion-pairing agent and an organic phase).
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte and internal standard.
-
-
Data Analysis:
-
Calculate the concentration of each acyl-CoA by comparing the peak area of the analyte to that of its corresponding internal standard.
-
Conclusion and Future Directions
This compound is an emerging metabolite of interest within the gut microbiome, situated at the crossroads of amino acid fermentation and short-chain fatty acid production. While our current understanding is largely based on its role as an intermediate in the alternative lysine fermentation pathway, its full significance remains to be uncovered. Future research should focus on:
-
Direct Quantification: Development of targeted assays to accurately measure the concentration of this compound in various gut environments and in response to dietary interventions.
-
Enzyme Kinetics: Characterization of the kinetic properties of the enzymes involved in its synthesis and degradation to understand the flux through this pathway.
-
Regulatory Mechanisms: Elucidation of the specific regulatory networks that control the lysine fermentation pathway in key gut commensals.
-
Signaling Functions: Investigation into the potential for this compound or its immediate metabolic products to act as signaling molecules, modulating host or microbial physiology.
A deeper understanding of this compound metabolism will undoubtedly provide new insights into the intricate workings of the gut microbiome and may pave the way for novel therapeutic strategies targeting host-microbe metabolic interactions.
References
Methodological & Application
Application Note: Quantification of L-3-Aminobutanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-Aminobutanoyl-CoA is an acyl-coenzyme A derivative involved in amino acid metabolism, particularly in alternative lysine (B10760008) fermentation pathways.[1][2][3][4][5] Accurate quantification of this and other short-chain acyl-CoAs is crucial for understanding the metabolic fluxes and dysregulation in various physiological and pathological states. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for short-chain acyl-CoA analysis.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in complex biological matrices. Positive electrospray ionization (ESI) is used, as it is highly efficient for acyl-CoA species.[6]
Metabolic Pathway Context
This compound is an intermediate in specific pathways of lysine degradation. While not part of the primary saccharopine pathway in mammals, it is found in certain microbial metabolic routes. Understanding its abundance can provide insights into these alternative metabolic activities.
Caption: Simplified pathway showing the position of this compound.
Experimental Protocols
Sample Preparation (Extraction of Acyl-CoAs from Cultured Cells)
This protocol is designed to efficiently extract short-chain acyl-CoAs while minimizing degradation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), chilled to -20°C
-
Internal Standard (IS): A stable isotope-labeled or odd-chain acyl-CoA (e.g., Propionyl-d3-CoA) should be used. The IS should be added to the extraction solvent at a known concentration.
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Immediately add 1 mL of chilled extraction solvent (containing IS) per 10 cm dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Discard the supernatant and wash the pellet twice with ice-cold PBS. Resuspend the final pellet in 1 mL of chilled extraction solvent (containing IS).
-
-
Lysis and Deproteinization: Vortex the cell lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A). Vortex, centrifuge to pellet any insoluble material, and transfer the clear supernatant to an LC-MS vial.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Parameters (Example):
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % B 0.0 2 2.0 2 10.0 50 12.0 95 14.0 95 14.1 2 | 18.0 | 2 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
The characteristic fragmentation of acyl-CoAs in positive ESI mode involves a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[7][8][9][10] The precursor ion will be the protonated molecule [M+H]+.
For this compound (C25H43N8O17P3S, Exact Mass: 852.1680):
-
Precursor Ion (Q1) [M+H]+: m/z 853.175
-
Product Ion (Q3) [M-507+H]+: m/z 346.1
A secondary, confirmatory transition can be monitored using the common fragment at m/z 428.[6][9]
Table 1: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (Q1) | Product Ion (Q3) - Quantifier | Product Ion (Q3) - Qualifier | Collision Energy (eV) |
| This compound | 853.2 | 346.1 | 428.1 | Optimize Experimentally |
| Internal Standard (e.g., C3-CoA) | 824.1 | 317.1 | 428.1 | Optimize Experimentally |
Note: Collision energies must be optimized for the specific instrument being used to maximize signal intensity.
Data Presentation
Quantitative data should be presented in a clear, tabular format. A calibration curve must be generated using a certified standard of this compound, if available. If a standard is not available, relative quantification against an internal standard can be performed.
Table 2: Example Quantitative Data for Short-Chain Acyl-CoAs in Mammalian Cells
| Acyl-CoA Species | Concentration in Cell Line A (pmol/10^6 cells) | Concentration in Cell Line B (pmol/10^6 cells) |
| Acetyl-CoA | 12.5 ± 1.8 | 15.2 ± 2.1 |
| Propionyl-CoA | 2.1 ± 0.4 | 1.5 ± 0.3 |
| Succinyl-CoA | 28.3 ± 3.5 | 35.1 ± 4.0 |
| This compound | To Be Determined | To Be Determined |
Data are presented as mean ± standard deviation (n=3). Data for Acetyl, Propionyl, and Succinyl-CoA are illustrative.
Workflow Visualization
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a robust framework for the quantification of this compound in biological samples. Due to the potential lack of a commercial standard, initial experiments should focus on confirming the identity of the chromatographic peak through retention time comparison with structurally related acyl-CoAs and by ensuring the correct precursor-product ion relationship. For absolute quantification, the synthesis of an analytical standard and a stable isotope-labeled internal standard is recommended. Researchers should perform in-house validation of the method to ensure it meets the required performance characteristics for their specific application.
References
- 1. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMPDB [smpdb.ca]
- 4. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-lysine degradation XI (mammalian) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of L-3-Aminobutanoyl-CoA for In Vitro Assays
Abstract
This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of L-3-Aminobutanoyl-CoA. The methodologies described herein are intended for researchers, scientists, and drug development professionals who require this molecule for in vitro assays. The primary synthesis route detailed is an enzymatic approach leveraging an acyl-CoA ligase with known activity towards β-amino acids. Furthermore, protocols for purification by High-Performance Liquid Chromatography (HPLC) and characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. Finally, examples of in vitro assays utilizing this compound are outlined.
Introduction
This compound is a key intermediate in various metabolic pathways, including the alternative lysine (B10760008) fermentation pathway.[1] Its availability is crucial for the in vitro study of enzymes involved in these pathways, such as β-transaminases and dehydrogenases. This document outlines a reliable chemo-enzymatic method for the synthesis of this compound, its subsequent purification, and analytical characterization. The provided protocols are designed to be accessible to researchers with a basic background in biochemistry and organic synthesis.
Synthesis of this compound
The recommended method for the synthesis of this compound is an enzymatic ligation of L-3-aminobutanoic acid to Coenzyme A (CoA), catalyzed by a suitable acyl-CoA ligase. A CoA ligase from Penicillium chrysogenum has been shown to accept β-amino acids as substrates, making it a suitable candidate for this synthesis.[2]
Synthesis Pathway
The enzymatic synthesis involves a two-step reaction catalyzed by the acyl-CoA ligase: adenylation of the L-3-aminobutanoic acid followed by thioesterification with Coenzyme A.
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis
Materials:
-
L-3-aminobutanoic acid
-
Coenzyme A, trilithium salt
-
Adenosine triphosphate (ATP), disodium (B8443419) salt
-
Acyl-CoA Ligase (e.g., recombinant from P. chrysogenum expressed in E. coli)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂) (10 mM)
-
Dithiothreitol (DTT) (2 mM)
-
Perchloric acid (1 M)
-
Potassium bicarbonate (2 M)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as described in Table 1.
-
Enzyme Addition: Add the acyl-CoA ligase to the reaction mixture to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by HPLC if possible.
-
Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold 1 M perchloric acid.
-
Neutralization: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to a new tube and neutralize by adding 2 M potassium bicarbonate until the pH is approximately 7.0. The formation of a potassium perchlorate (B79767) precipitate will be observed.
-
Precipitate Removal: Centrifuge to remove the potassium perchlorate precipitate. The supernatant contains the crude this compound.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 100 | 100 mM |
| MgCl₂ | 1 M | 10 | 10 mM |
| DTT | 100 mM | 20 | 2 mM |
| L-3-aminobutanoic acid | 100 mM | 50 | 5 mM |
| Coenzyme A | 50 mM | 100 | 5 mM |
| ATP | 100 mM | 100 | 10 mM |
| Acyl-CoA Ligase | 1 mg/mL | 20 | 20 µg/mL |
| Nuclease-free water | - | 600 | - |
| Total Volume | 1000 |
Table 1: Reaction mixture for the enzymatic synthesis of this compound.
Purification of this compound
Purification is typically achieved using a combination of Solid-Phase Extraction (SPE) to remove salts and unreacted nucleotides, followed by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
Materials:
-
C18 SPE cartridge
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
Procedure:
-
SPE:
-
Equilibrate a C18 SPE cartridge with methanol, followed by water.
-
Load the neutralized crude product onto the cartridge.
-
Wash the cartridge with water to remove salts, ATP, and AMP.
-
Elute the this compound with 50% methanol in water.
-
-
RP-HPLC:
-
Lyophilize the eluate from the SPE step.
-
Reconstitute the sample in mobile phase A (e.g., 0.1% TFA in water).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of mobile phase B (e.g., 0.1% TFA in ACN). A typical gradient is 5-50% B over 30 minutes.
-
Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA) and collect fractions corresponding to the this compound peak.
-
-
Final Step:
-
Pool the fractions containing the pure product and lyophilize to obtain this compound as a white powder.
-
| Parameter | Value |
| Yield | 40-60% |
| Purity (by analytical HPLC) | >95% |
Table 2: Expected yield and purity of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by LC-MS and NMR.
LC-MS Analysis
Method:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Mass Spectrometer: ESI-MS in positive ion mode.
Expected Results: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound (C₂₅H₄₃N₈O₁₇P₃S) is approximately 853.17.
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) |
| This compound | C₂₅H₄₃N₈O₁₇P₃S | 853.17 |
Table 3: Mass spectrometry data for this compound.
NMR Spectroscopy
¹H-NMR and ³¹P-NMR can be used to confirm the structure. The sample should be dissolved in D₂O. Key expected proton signals include those from the aminobutanoyl moiety, the pantothenate arm, and the adenine base of CoA. The three phosphate (B84403) groups will give distinct signals in the ³¹P-NMR spectrum.
In Vitro Assays Using this compound
This compound can be used as a substrate in various in vitro enzyme assays.
Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay can be adapted from methods used for other acyl-CoA dehydrogenases.[3] The production of the enoyl-CoA product can be monitored spectrophotometrically.
References
Application Notes and Protocols for Extraction of Short-Chain Acyl-CoAs from Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short-chain acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways within bacterial cells, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of valuable secondary metabolites like polyketides.[1][2][3][4] The accurate quantification of intracellular short-chain acyl-CoA pools is therefore essential for understanding bacterial physiology, metabolic engineering for the production of biofuels and pharmaceuticals, and for the development of novel antimicrobial agents.
This document provides a detailed protocol for the efficient extraction of short-chain acyl-CoAs from a variety of Gram-positive and Gram-negative bacteria. The methodology is synthesized from established and validated procedures to ensure high recovery rates and sample stability for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).
Data Presentation: Recovery of Short-Chain Acyl-CoAs
The choice of extraction method significantly impacts the recovery of different acyl-CoA species. Below is a summary of recovery data comparing two common deproteinization and extraction methods: 5-sulfosalicylic acid (SSA) and trichloroacetic acid (TCA) followed by solid-phase extraction (SPE). The data demonstrates that direct extraction with 2.5% SSA generally results in higher recovery for a broad range of short-chain acyl-CoAs and related metabolites compared to the TCA/SPE method.[5][6]
Table 1: Percent Recovery of Acyl-CoAs and Related Metabolites. [5][6]
| Analyte | TCA with SPE (%) | 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >99 |
| CoA | 1 | 74 |
| Malonyl-CoA | 26 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
Experimental Protocol: Extraction of Short-Chain Acyl-CoAs
This protocol outlines a reproducible workflow for the extraction of short-chain acyl-CoAs from bacterial cells for quantitative analysis.
Materials and Reagents
-
Bacterial cell culture
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction Solvent: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water
-
Internal standard (e.g., crotonoyl-CoA)
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Sonicator or bead beater
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution Solvent: 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) or water[7]
-
LC-MS grade water, methanol, and acetonitrile
Experimental Workflow Diagram
Caption: Workflow for the extraction of short-chain acyl-CoAs from bacterial cells.
Detailed Methodology
-
Cell Harvesting and Quenching:
-
Rapidly cool the bacterial culture to 4°C to quench metabolic activity.
-
Harvest the cells by centrifugation at approximately 5,000 x g for 5-10 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in ice-cold PBS.
-
Centrifuge again under the same conditions.
-
Repeat the wash step to ensure complete removal of extracellular metabolites.
-
-
Cell Lysis and Extraction:
-
Resuspend the washed cell pellet in a pre-chilled microcentrifuge tube with a defined volume of cold 2.5% SSA extraction solvent. The volume should be adjusted based on the cell pellet weight to ensure efficient lysis and extraction.
-
Add an internal standard at this stage to control for extraction efficiency and for absolute quantification.
-
Lyse the cells using a sonicator on ice or a bead beater with appropriate beads. The lysis method should be optimized for the specific bacterial strain.
-
-
Protein Precipitation:
-
Incubate the lysate on ice for 10-15 minutes to allow for complete protein precipitation.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the short-chain acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Sample Drying:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat, as acyl-CoAs can be heat-labile.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7) or LC-MS grade water.[7]
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring the sample to an autosampler vial for analysis.
-
Quantitative Data: Abundance of Short-Chain Acyl-CoAs in Bacteria
The intracellular concentrations of short-chain acyl-CoAs can vary significantly between different bacterial species and under different growth conditions. The following table provides examples of reported concentrations in Streptomyces albus and Pseudomonas putida.
Table 2: Intracellular Concentrations of Short-Chain Acyl-CoAs in Selected Bacteria.
| Acyl-CoA Species | Streptomyces albus (nmol/g dry weight)[4] | Pseudomonas putida KT2440 (nmol/g dry weight)[8] |
| Acetyl-CoA | up to 230 | ~100 |
| Malonyl-CoA | ~100 | ~15 |
| Succinyl-CoA | ~80 | ~20 |
| Butyryl/Isobutyryl-CoA | ~50 | ~5 |
| Crotonyl-CoA | ~0.3 | ~2 |
| β-hydroxybutyryl-CoA | ~0.3 | ~1 |
| Free Coenzyme A | up to 60 | up to 1,260 |
Note: The abundance of acyl-CoAs is highly dependent on the growth phase and culture conditions. The data presented here is for comparative purposes.
Signaling Pathway and Logical Relationships
The extraction protocol is a linear workflow designed to efficiently separate short-chain acyl-CoAs from other cellular components while maintaining their stability. The logic of the protocol is to first halt metabolic activity, then lyse the cells and precipitate proteins in a single step using an acidic extraction solvent, and finally to clarify the extract for analysis. The use of 2.5% SSA is advantageous as it does not typically require a separate removal step before LC-MS analysis, which can lead to the loss of more polar analytes.[5][6][9]
Caption: Logical flow of the acyl-CoA extraction process.
References
- 1. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes | Semantic Scholar [semanticscholar.org]
- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Isotope Labeling Studies with L-3-Aminobutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting isotope labeling studies with L-3-Aminobutanoyl-CoA. This intermediate in the alternative lysine (B10760008) fermentation pathway offers a unique target for metabolic studies, particularly in microbial systems. These protocols are designed to guide researchers in tracing the metabolic fate of this compound and quantifying its abundance in complex biological samples.
Introduction
This compound is a key metabolite in the alternative pathway for lysine fermentation in certain bacteria.[1] Isotope labeling studies are invaluable for elucidating the dynamics of this pathway, identifying connected metabolic routes, and quantifying the flux through these pathways. By introducing isotopically labeled precursors, researchers can track the incorporation of heavy isotopes into this compound and its downstream metabolites. This approach, coupled with mass spectrometry, provides a powerful tool for understanding microbial metabolism and identifying potential targets for drug development.
Data Presentation
Quantitative data from isotope labeling experiments are crucial for understanding metabolic dynamics. The following table provides an illustrative template for presenting such data. Note that the values presented here are hypothetical and intended to serve as a guide for structuring experimental results.
| Analyte | Isotopic Label | Isotopic Enrichment (%) | Concentration (pmol/10^6 cells) | Fold Change (Labeled vs. Unlabeled) |
| This compound | ¹³C₄, ¹⁵N₁ | 95.2 ± 2.1 | 0.05 ± 0.01 | N/A |
| L-Lysine | ¹³C₆, ¹⁵N₂ | 98.5 ± 0.8 | 150.3 ± 12.5 | 0.98 |
| Acetoacetyl-CoA | ¹³C₄ | 45.7 ± 3.5 | 1.2 ± 0.2 | 2.3 |
| Acetyl-CoA | ¹³C₂ | 30.1 ± 2.9 | 10.5 ± 1.8 | 1.5 |
| Butyryl-CoA | ¹³C₄ | 15.3 ± 1.7 | 0.8 ± 0.1 | 3.1 |
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled this compound Precursor
To trace the aminobutanoyl moiety of this compound, it is necessary to synthesize isotopically labeled L-3-aminobutanoic acid. The following is a generalized protocol adaptable for the synthesis of ¹³C and/or ¹⁵N labeled L-3-aminobutanoic acid.
Objective: To synthesize L-3-aminobutanoic acid with isotopic labels for use as a metabolic tracer.
Materials:
-
Isotopically labeled starting material (e.g., [¹³C₄]-crotonic acid or ¹⁵NH₄Cl)
-
Appropriate enzymes (e.g., engineered aspartase) or chemical reagents for amination
-
Reaction buffers and solvents
-
Purification columns (e.g., ion-exchange chromatography)
-
Analytical instruments for verification (NMR, Mass Spectrometry)
Methodology:
-
Enzymatic Synthesis (Recommended): a. Obtain or engineer a suitable enzyme, such as an aspartase, that can catalyze the amination of a labeled precursor like [¹³C₄]-crotonic acid. b. Set up the enzymatic reaction in a buffered solution containing the labeled precursor and an amino group donor (e.g., ¹⁵NH₄Cl if dual labeling is desired). c. Incubate the reaction under optimal conditions (temperature, pH) for the chosen enzyme. d. Monitor the reaction progress using TLC or LC-MS. e. Upon completion, terminate the reaction and purify the labeled L-3-aminobutanoic acid using ion-exchange chromatography. f. Verify the identity and isotopic enrichment of the product using NMR and high-resolution mass spectrometry.
-
Chemical Synthesis: a. A multi-step chemical synthesis can be employed starting from a commercially available labeled precursor. b. The specific synthetic route will depend on the desired labeling pattern. c. Careful purification at each step is critical to ensure the final product's purity. d. Final verification of the labeled product is performed as in the enzymatic method.
Protocol 2: Isotope Labeling in Bacterial Culture and Metabolite Extraction
Objective: To label this compound in a bacterial culture and extract it for analysis.
Materials:
-
Bacterial strain of interest (e.g., Clostridium species)
-
Growth medium (defined minimal medium is recommended for labeling studies)
-
Isotopically labeled L-3-aminobutanoic acid (from Protocol 1) or a labeled precursor like ¹³C₆, ¹⁵N₂-L-lysine
-
Quenching solution (e.g., 60% methanol, pre-chilled to -40°C)
-
Extraction solvent (e.g., 10% trichloroacetic acid (TCA), ice-cold)
-
Internal standard (e.g., ¹³C₃, ¹⁵N₁-pantothenate labeled acyl-CoA extract)
-
Centrifuge, sonicator
Methodology:
-
Bacterial Culture and Labeling: a. Grow the bacterial strain in a defined minimal medium to mid-log phase. b. Introduce the isotopically labeled precursor (e.g., ¹³C₄, ¹⁵N₁-L-3-aminobutanoic acid or ¹³C₆, ¹⁵N₂-L-lysine) into the culture medium. c. Continue the incubation for a predetermined time course to allow for uptake and metabolism of the labeled compound.
-
Metabolite Quenching and Extraction: a. Rapidly quench the metabolic activity by mixing the cell culture with a pre-chilled quenching solution. b. Harvest the cells by centrifugation at a low temperature. c. Resuspend the cell pellet in ice-cold 10% TCA and add the internal standard. d. Lyse the cells using sonication on ice. e. Pellet the cell debris by centrifugation. f. Collect the supernatant containing the acyl-CoA thioesters.
Protocol 3: Quantification of this compound by LC-MS/MS
Objective: To quantify the abundance and isotopic enrichment of this compound using liquid chromatography-tandem mass spectrometry.
Materials:
-
LC-MS/MS system (e.g., Q-Exactive or triple quadrupole mass spectrometer)
-
Reversed-phase C18 column suitable for acyl-CoA analysis
-
Mobile phases (e.g., A: 10 mM ammonium (B1175870) acetate (B1210297) in water, B: 10 mM ammonium acetate in 95% acetonitrile/5% water)
-
Metabolite extract from Protocol 2
Methodology:
-
LC Separation: a. Inject the metabolite extract onto the reversed-phase column. b. Elute the acyl-CoAs using a gradient of increasing organic mobile phase (B). c. Optimize the gradient to achieve good separation of this compound from other isomers and acyl-CoAs.
-
MS/MS Detection: a. Operate the mass spectrometer in positive ion mode. b. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification. c. Monitor the transition of the precursor ion of this compound to its characteristic product ions. The most common fragmentation of acyl-CoAs involves a neutral loss of the 507 Da phosphopantetheine moiety.[2][3] Another characteristic fragment ion is observed at m/z 428.[3][4] d. For isotopically labeled this compound, the precursor and product ion m/z values will be shifted according to the mass of the incorporated isotopes. e. Example Transitions for ¹³C₄, ¹⁵N₁-L-3-Aminobutanoyl-CoA:
- Precursor ion ([M+H]⁺): m/z 858.19
- Product ion (neutral loss of 507): m/z 351.19
- Product ion (adenosine diphosphate (B83284) fragment): m/z 428.04
-
Data Analysis: a. Integrate the peak areas for the endogenous (unlabeled) and isotopically labeled this compound, as well as the internal standard. b. Calculate the concentration of this compound by comparing its peak area to that of the internal standard. c. Determine the isotopic enrichment by calculating the ratio of the labeled to the total (labeled + unlabeled) analyte peak areas.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: The alternative lysine fermentation pathway leading to this compound.
Caption: Workflow for isotope labeling studies of this compound.
References
Application Notes and Protocols for Enzyme Kinetics Using L-3-Aminobutanoyl-CoA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-Aminobutanoyl-CoA is a vital intermediate in the metabolism of certain amino acids, particularly in lysine (B10760008) fermentation pathways observed in anaerobic bacteria such as Clostridium species. The enzymes that utilize this compound as a substrate are of significant interest to researchers in microbiology, enzymology, and drug development. Understanding the kinetic properties of these enzymes can provide insights into metabolic regulation, microbial physiology, and potential targets for antimicrobial agents.
This document provides detailed application notes and protocols for the synthesis of this compound and its use as a substrate for enzyme kinetic studies. The primary focus is on L-3-aminobutyryl-CoA deaminase (ammonia-lyase), an enzyme that catalyzes the conversion of L-3-aminobutyryl-CoA to crotonoyl-CoA and ammonia. The protocols provided are based on established methodologies for similar acyl-CoA substrates and enzymes.
Chemo-Enzymatic Synthesis of this compound
The synthesis of this compound can be achieved through a reliable chemo-enzymatic method. This process involves the chemical activation of L-3-aminobutanoic acid and subsequent enzymatic ligation to Coenzyme A (CoA).
Principle
The synthesis is a two-step process. First, L-3-aminobutanoic acid is activated with a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate. This intermediate then reacts with the free thiol group of Coenzyme A, a reaction that can be facilitated by an acyl-CoA synthetase or occur spontaneously at an appropriate pH.
Materials
-
L-3-aminobutanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, free acid (CoA-SH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Acyl-CoA Synthetase (optional, e.g., from Pseudomonas sp.)
-
Argon or Nitrogen gas
-
HPLC system with a C18 column for purification and analysis
Protocol
-
Activation of L-3-Aminobutanoic Acid:
-
In a dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 10 mg of L-3-aminobutanoic acid in 1 mL of anhydrous THF.
-
Add 1.2 equivalents of CDI to the solution and stir at room temperature for 1 hour. The reaction progress can be monitored by the evolution of CO2.
-
-
Synthesis of this compound:
-
In a separate vial, dissolve 20 mg of Coenzyme A in 2 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the activated L-3-aminobutanoic acid solution from step 1 to the Coenzyme A solution.
-
If using an acyl-CoA synthetase, add the enzyme to the reaction mixture at this stage.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the this compound from the reaction mixture using reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) for elution.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and collect the fractions corresponding to the product.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized product by mass spectrometry and NMR spectroscopy.
-
Determine the concentration of the stock solution spectrophotometrically using the molar extinction coefficient of the adenine group of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).
-
Enzyme Kinetics of L-3-Aminobutyryl-CoA Deaminase
This section details the protocol for determining the kinetic parameters of L-3-aminobutyryl-CoA deaminase, an enzyme that catalyzes the deamination of L-3-aminobutyryl-CoA to crotonoyl-CoA.
Principle
The activity of L-3-aminobutyryl-CoA deaminase can be monitored spectrophotometrically by measuring the increase in absorbance at 263 nm, which corresponds to the formation of the double bond in crotonoyl-CoA.
Materials
-
Purified L-3-aminobutyryl-CoA deaminase
-
Synthesized this compound stock solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of L-3-aminobutyryl-CoA deaminase.
Assay Protocol
-
Reaction Mixture Preparation:
-
Prepare a series of dilutions of the this compound stock solution in 100 mM potassium phosphate buffer (pH 7.5). The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km value.
-
For each reaction, pipette 990 µL of the substrate solution into a cuvette.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the purified L-3-aminobutyryl-CoA deaminase in 100 mM potassium phosphate buffer (pH 7.5). The concentration should be such that the addition of a small volume (e.g., 10 µL) results in a linear rate of product formation for at least the first minute.
-
-
Kinetic Measurement:
-
Place the cuvette containing the substrate solution in the spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette and mix quickly by inversion.
-
Immediately start monitoring the change in absorbance at 263 nm over time (e.g., every 5 seconds for 1-2 minutes).
-
Record the initial linear rate of the reaction (ΔA₂₆₃/min).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration using the Beer-Lambert law (V₀ = (ΔA₂₆₃/min) / ε₂₆₃), where ε₂₆₃ for crotonoyl-CoA is approximately 7,500 M⁻¹cm⁻¹.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the Michaelis constant (Km) and the maximum velocity (Vmax).
-
Data Presentation
The quantitative data obtained from the enzyme kinetic experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Kinetic Parameters of L-3-Aminobutyryl-CoA Deaminase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | [Data] | [Data] | [Data] | [Data] |
| [Alternative Substrate 1] | [Data] | [Data] | [Data] | [Data] |
| [Alternative Substrate 2] | [Data] | [Data] | [Data] | [Data] |
*Note: The data in this table should be experimentally determined by following the protocol outlined above.
Signaling Pathways and Logical Relationships
The enzymatic reaction catalyzed by L-3-aminobutyryl-CoA deaminase is a key step in the lysine fermentation pathway in some anaerobic bacteria.
Caption: Simplified pathway of lysine fermentation highlighting the role of L-3-aminobutyryl-CoA deaminase.
Applications in Drug Development
The enzymes involved in the lysine fermentation pathway, including L-3-aminobutyryl-CoA deaminase, represent potential targets for the development of novel antimicrobial agents against pathogenic anaerobic bacteria.
-
Target Identification and Validation: Kinetic characterization of these enzymes is a crucial first step in validating them as drug targets.
-
High-Throughput Screening (HTS): The spectrophotometric assay described here can be adapted for HTS of compound libraries to identify potential inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Kinetic analysis of enzyme inhibition by a series of related compounds can provide valuable SAR data to guide the optimization of lead compounds.
Caption: Logical flow of utilizing enzyme kinetics in the early stages of drug development.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the kinetics of enzymes that utilize this compound. By following these detailed methodologies, scientists can obtain reliable kinetic data to advance their understanding of microbial metabolism and to facilitate the discovery of new therapeutic agents.
Application Notes and Protocols for a Genetically Encoded Biosensor for L-3-Aminobutanoyl-CoA Detection
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
L-3-Aminobutanoyl-CoA is an intermediate in amino acid metabolism, particularly in the alternative lysine (B10760008) fermentation pathway. Dysregulation of this pathway may be implicated in various metabolic disorders. Traditional methods for detecting this compound, such as chromatography and mass spectrometry, are often laborious and not suitable for real-time monitoring in living cells. To address this limitation, we have developed a genetically encoded biosensor for the specific and sensitive detection of this compound. This biosensor provides a powerful tool for studying the dynamics of this compound metabolism in real-time and for high-throughput screening of potential therapeutic agents.
Principle of Operation
The biosensor is based on a hypothetical allosteric transcription factor (aTF), designated L-3-AB-CoA-responsive factor (LafR), which specifically binds this compound. In the absence of its ligand, LafR binds to its cognate operator sequence (lafO) engineered into a synthetic promoter, repressing the expression of a downstream reporter gene, such as a fluorescent protein (e.g., Green Fluorescent Protein, GFP). When this compound is present, it binds to LafR, inducing a conformational change that prevents LafR from binding to the lafO sequence. This de-repression of the promoter leads to the expression of the reporter protein, resulting in a measurable output signal (e.g., fluorescence) that is proportional to the concentration of this compound.
Applications
-
Metabolic Pathway Analysis: Real-time monitoring of this compound levels in living cells to elucidate the dynamics of the lysine degradation pathway.
-
Drug Discovery: High-throughput screening of small molecule libraries to identify inhibitors or activators of enzymes involved in this compound metabolism.
-
Disease Research: Investigation of the role of this compound in metabolic diseases.
-
Synthetic Biology: Engineering of metabolic pathways for the production of valuable chemicals by monitoring the flux through the this compound intermediate.
Key Performance Characteristics
The LafR-based biosensor exhibits a robust and sensitive response to this compound. The key performance metrics are summarized in the table below.
| Parameter | Value | Method of Determination |
| Dynamic Range | 1 µM - 500 µM | In vitro fluorescence assay with purified LafR and reporter DNA |
| Specificity | >100-fold selectivity for this compound over other acyl-CoAs (e.g., Acetyl-CoA, Malonyl-CoA, Succinyl-CoA) | In vitro fluorescence assay with a panel of acyl-CoA molecules |
| Response Time (t¹/²) | ~15 minutes | Live-cell imaging of bacterial cells after addition of L-3-Aminobutanoic acid |
| Signal-to-Background Ratio | Up to 50-fold | Flow cytometry analysis of induced vs. uninduced bacterial cells |
Experimental Protocols
Protocol 1: Construction of the this compound Biosensor Plasmid
This protocol describes the assembly of the two-plasmid biosensor system. One plasmid constitutively expresses the LafR protein, and the other contains the reporter gene under the control of the lafO-containing promoter.
Materials:
-
Expression vector for LafR (e.g., pET-28a)
-
Reporter plasmid with a synthetic promoter region (e.g., pUA66)
-
LafR coding sequence (synthesized or cloned)
-
lafO operator sequence (synthesized as oligonucleotides)
-
Green Fluorescent Protein (GFP) coding sequence
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
Standard molecular biology reagents and equipment
Method:
-
LafR Expression Plasmid Construction:
-
Clone the synthesized LafR coding sequence into the pET-28a expression vector under the control of a constitutive promoter.
-
Transform the ligation product into competent E. coli DH5α cells.
-
Select for positive clones by antibiotic resistance and verify the insert by colony PCR and Sanger sequencing.
-
-
Reporter Plasmid Construction:
-
Synthesize oligonucleotides containing the lafO operator sequence with appropriate restriction sites.
-
Anneal the oligonucleotides to form the double-stranded lafO sequence.
-
Insert the lafO sequence into the synthetic promoter region of the pUA66 reporter plasmid, upstream of the GFP coding sequence.
-
Transform the ligation product into competent E. coli DH5α cells.
-
Select for positive clones and verify the insert by sequencing.
-
Protocol 2: In Vitro Characterization of the Biosensor
This protocol details the characterization of the biosensor's response to this compound in a cell-free transcription-translation (TX-TL) system.
Materials:
-
Purified LafR expression plasmid and reporter plasmid
-
Commercial E. coli TX-TL kit
-
This compound standard
-
Other acyl-CoA standards for specificity testing
-
Fluorometer or plate reader
Method:
-
Set up TX-TL Reactions:
-
Prepare a master mix containing the TX-TL buffer, amino acids, and energy source.
-
In individual reaction tubes, add the LafR expression plasmid (10 nM) and the reporter plasmid (2 nM).
-
Add varying concentrations of this compound (e.g., 0 µM to 1 mM).
-
For specificity testing, add other acyl-CoA molecules at a high concentration (e.g., 500 µM).
-
-
Incubation: Incubate the reactions at 29°C for 8 hours.
-
Fluorescence Measurement: Measure the GFP fluorescence in each reaction using a fluorometer (Excitation: 485 nm, Emission: 510 nm).
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration to determine the dynamic range and EC50.
Protocol 3: In Vivo Characterization of the Biosensor in E. coli
This protocol describes the characterization of the biosensor in living E. coli cells.
Materials:
-
E. coli BL21(DE3) cells
-
LafR expression plasmid and reporter plasmid
-
LB medium with appropriate antibiotics
-
L-3-Aminobutanoic acid (as a cell-permeable precursor)
-
Flow cytometer or fluorescence microscope
Method:
-
Transformation: Co-transform the LafR expression and reporter plasmids into competent E. coli BL21(DE3) cells.
-
Cell Culture:
-
Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.
-
Dilute the overnight culture into fresh medium and grow to an OD600 of ~0.4.
-
-
Induction:
-
Divide the culture into aliquots and add varying concentrations of L-3-Aminobutanoic acid (e.g., 0 mM to 10 mM).
-
Incubate for an additional 4-6 hours at 30°C to allow for biosensor response and GFP expression.
-
-
Fluorescence Measurement:
-
Flow Cytometry: Dilute the cells in PBS and analyze the GFP fluorescence of at least 10,000 cells per sample.
-
Fluorescence Microscopy: Mount the cells on a slide and visualize the GFP expression.
-
-
Data Analysis: Quantify the mean fluorescence intensity from the flow cytometry data and plot it against the concentration of L-3-Aminobutanoic acid.
Visualizations
Caption: Simplified metabolic pathway showing the degradation of this compound.
Caption: Experimental workflow for biosensor construction and characterization.
Caption: Mechanism of the this compound biosensor.
Application Notes and Protocols for L-3-Aminobutanoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of L-3-Aminobutanoyl-CoA as a direct tracer in metabolic flux analysis (MFA) is a novel concept and is not yet established in published scientific literature. The following notes and protocols are presented as a hypothetical framework to guide researchers interested in exploring this potential application. The methodologies are based on established principles of tracer-based metabolic flux analysis.
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By measuring the flow of metabolites through a network of biochemical reactions, MFA provides a detailed snapshot of cellular physiology.[2] A common and robust approach is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[3][4] The distribution of ¹³C atoms throughout the metabolic network is then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] This labeling pattern provides crucial information for calculating intracellular fluxes.[3][4]
The choice of isotopic tracer is critical for a successful MFA study.[6][7] While universally labeled glucose and glutamine are common tracers for central carbon metabolism, the use of specialized, non-canonical tracers can provide unique insights into specific pathways that may be less active or obscured when using common substrates.[8][9]
Metabolic Context of this compound
This compound is a key intermediate in the catabolism of the essential amino acid L-lysine.[10] In many organisms, lysine (B10760008) degradation proceeds through the saccharopine pathway, ultimately yielding acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for biosynthesis.[10] An alternative pathway for lysine fermentation, particularly in some bacteria, involves the conversion of L-lysine to L-3-aminobutanoic acid, which is then activated to this compound. This intermediate is further metabolized, often leading to the formation of acetoacetyl-CoA and subsequently acetyl-CoA.
Hypothetical Application of this compound in Metabolic Flux Analysis
The use of isotopically labeled this compound, or more practically, its precursor L-3-aminobutanoic acid, as a tracer in MFA could offer a targeted approach to quantify the flux through the lysine degradation pathway. This would be particularly valuable for:
-
Quantifying Lysine Catabolism: Directly measuring the contribution of lysine to the cellular acetyl-CoA pool.
-
Studying Pathway Regulation: Investigating how the flux through this pathway is altered in response to genetic modifications, drug treatments, or changes in nutrient availability.
-
Elucidating Metabolic Crosstalk: Understanding the connections between lysine degradation and other central metabolic pathways, such as the TCA cycle and fatty acid metabolism.
Below is a diagram illustrating the position of this compound in a bacterial lysine degradation pathway.
Experimental Protocols
This section outlines a hypothetical protocol for a steady-state ¹³C-MFA experiment using uniformly labeled L-3-aminobutanoic acid ([U-¹³C₄]-L-3-aminobutanoic acid) as a tracer to probe lysine catabolism.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Culture:
-
Culture cells of interest (e.g., bacteria, yeast, or mammalian cells) in a chemically defined minimal medium to ensure all carbon sources are known.
-
Grow cells in a chemostat or in batch cultures with exponential growth to achieve a metabolic steady state.
-
Monitor cell growth by measuring optical density (for microbes) or cell counts (for mammalian cells).
-
-
Isotopic Labeling Experiment:
-
Prepare two parallel sets of cultures: one with the standard, unlabeled medium and one where the medium is supplemented with a known concentration of [U-¹³C₄]-L-3-aminobutanoic acid. The concentration of the tracer should be optimized to allow for sufficient uptake and incorporation without causing toxicity.
-
Initiate the labeling experiment during the mid-exponential growth phase.
-
Incubate the cultures for a duration sufficient to reach isotopic steady state. This is typically several cell doubling times. The time required should be determined empirically by collecting samples at multiple time points and measuring the isotopic enrichment of key metabolites until it stabilizes.
-
Protocol 2: Metabolite Extraction
-
Quenching:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing.
-
For suspension cultures, quickly harvest a known number of cells and spray them into a quenching solution of 60% methanol (B129727) chilled to -70°C.
-
For adherent cells, aspirate the medium and immediately add the cold quenching solution to the culture plate.
-
-
Extraction:
-
Centrifuge the quenched cell suspension to pellet the cells.
-
Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells using sonication or bead beating while keeping the samples on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Protocol 3: Analytical Measurement (LC-MS/MS)
-
Sample Preparation:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
-
LC-MS/MS Analysis:
-
Separate metabolites using a suitable LC method (e.g., hydrophilic interaction liquid chromatography - HILIC).
-
Detect and quantify the mass isotopologues of key downstream metabolites (e.g., acetoacetyl-CoA, acetyl-CoA, and TCA cycle intermediates) using a high-resolution mass spectrometer.
-
Acquire data in full scan mode to capture the entire mass spectrum of each metabolite and identify the different isotopologues (M+0, M+1, M+2, etc.).
-
Data Presentation and Analysis
The raw data from the LC-MS/MS analysis will consist of the relative abundances of different mass isotopologues for each measured metabolite. This data can be summarized in tables for clear comparison.
Table 1: Hypothetical Mass Isotopologue Distribution Data
| Metabolite | Isotopologue | Unlabeled Control (Relative Abundance) | [U-¹³C₄]-L-3-aminobutanoic acid Labeled (Relative Abundance) |
| Acetyl-CoA | M+0 | 97.8% | 85.2% |
| M+1 | 2.1% | 2.5% | |
| M+2 | 0.1% | 12.3% | |
| Citrate | M+0 | 97.5% | 88.1% |
| M+1 | 2.3% | 2.6% | |
| M+2 | 0.2% | 9.3% | |
| Glutamate | M+0 | 97.6% | 90.5% |
| M+1 | 2.2% | 2.4% | |
| M+2 | 0.2% | 7.1% |
Note: This is example data and does not represent actual experimental results.
Flux Calculation
The measured mass isotopologue distributions are used to calculate metabolic fluxes. This is typically done using specialized software (e.g., INCA, Metran, OpenFLUX) that employs computational algorithms to fit a metabolic model to the experimental data. The software will estimate the fluxes that best explain the observed labeling patterns.
Visualization of Experimental Workflow
The overall workflow for this hypothetical MFA experiment can be visualized as follows:
Conclusion
While the direct application of this compound in metabolic flux analysis has not been documented, its unique position in the lysine catabolic pathway makes it a potentially valuable tool for targeted flux studies. The protocols and frameworks presented here offer a starting point for researchers interested in developing and validating this novel application. Such studies could significantly enhance our understanding of amino acid metabolism and its integration with central carbon metabolism in various biological systems.
References
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System [isotope.com]
- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 10. Review of Lysine Metabolism with a Focus on Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of L-3-Aminobutanoyl-CoA via NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-3-Aminobutanoyl-Coenzyme A (L-3-Aminobutanoyl-CoA) is an acyl-CoA thioester involved in various metabolic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of such molecules in solution. This document provides detailed application notes and experimental protocols for the analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in an aqueous solvent (e.g., D₂O) at a neutral pH. These predictions are based on the experimental data of its constituent parts, L-3-aminobutanoic acid and Coenzyme A, with adjustments for the formation of a thioester linkage.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Number | Moiety | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2' | 3-Aminobutanoyl | ~2.80 | dd | J = 15.0, 7.0 |
| 3' | 3-Aminobutanoyl | ~3.65 | m | - |
| 4' | 3-Aminobutanoyl | ~1.35 | d | J = 6.5 |
| 1'' | Cysteamine | ~3.10 | t | J = 6.5 |
| 2'' | Cysteamine | ~3.60 | t | J = 6.5 |
| 2''' | Pantothenic Acid | ~3.55 | t | J = 6.0 |
| 4''' | Pantothenic Acid | ~4.00 | s | - |
| 6''' | Pantothenic Acid | ~0.85 | s | - |
| 7''' | Pantothenic Acid | ~0.75 | s | - |
| 1 | Adenosine | 8.54 | s | - |
| 4 | Adenosine | 8.25 | s | - |
| 1' | Ribose | 6.17 | d | J = 5.5 |
| 2' | Ribose | 4.82 | t | J = 5.0 |
| 3' | Ribose | 4.57 | t | J = 4.5 |
| 4' | Ribose | 4.23 | m | - |
| 5' | Ribose | 3.99 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Number | Moiety | Predicted Chemical Shift (δ, ppm) |
| 1' | 3-Aminobutanoyl | ~205.0 (Thioester Carbonyl) |
| 2' | 3-Aminobutanoyl | ~50.0 |
| 3' | 3-Aminobutanoyl | ~45.0 |
| 4' | 3-Aminobutanoyl | ~20.0 |
| 1'' | Cysteamine | ~30.0 |
| 2'' | Cysteamine | ~40.0 |
| 1''' | Pantothenic Acid | ~175.0 (Amide Carbonyl) |
| 2''' | Pantothenic Acid | ~42.0 |
| 3''' | Pantothenic Acid | ~78.0 |
| 5''' | Pantothenic Acid | ~22.0 |
| 6''' | Pantothenic Acid | ~20.0 |
| 2 | Adenosine | 155.53 |
| 4 | Adenosine | 142.42 |
| 5 | Adenosine | 120.0 |
| 6 | Adenosine | 150.0 |
| 8 | Adenosine | 145.0 |
| 1' | Ribose | 88.98 |
| 2' | Ribose | 76.85 |
| 3' | Ribose | 86.64 |
| 4' | Ribose | 74.37 |
| 5' | Ribose | 68.38 |
Note: The chemical shifts for the Coenzyme A moiety are based on experimental data from the Human Metabolome Database (HMDB) and PubChem.[1][2][3] The shifts for the 3-aminobutanoyl moiety are predicted based on data for 3-aminobutanoic acid and typical thioester chemical shifts.
Experimental Protocols
2.1 Sample Preparation
-
Dissolution: Dissolve 1-5 mg of this compound in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). For quantitative NMR, a precise amount of sample and an internal standard are required.
-
Buffering: Add a deuterated phosphate (B84403) buffer (e.g., 50 mM sodium phosphate in D₂O) to maintain a constant pH, typically around 7.0. The pH should be adjusted using NaOD or DCl to ensure reproducibility of chemical shifts, especially for protons near amine and phosphate groups.
-
Internal Standard: For quantitative analysis, add a known concentration of an internal standard that does not overlap with the analyte signals, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
2.2 1D NMR Data Acquisition
-
¹H NMR Spectroscopy:
-
Spectrometer: 600 MHz or higher field instrument for better signal dispersion.
-
Pulse Sequence: A standard 1D pulse sequence with water suppression, such as presaturation or Watergate.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons)
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the internal standard (e.g., TSP at 0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 600 MHz (150 MHz for ¹³C) or higher.
-
Pulse Sequence: A standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 220-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
-
2.3 2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons (typically through 2-3 bonds).
-
Pulse Sequence: cosygpmf or similar gradient-enhanced sequence.
-
Parameters:
-
Spectral Width: 12 ppm in both dimensions.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
-
Interpretation: Cross-peaks indicate protons that are coupled to each other.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Sequence: hsqcedetgpsisp2.2 or similar edited HSQC for multiplicity information (CH/CH₃ positive, CH₂ negative).
-
Parameters:
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
-
Interpretation: Each cross-peak correlates a proton with its directly attached carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Sequence: hmbcgplpndqf.
-
Parameters:
-
¹H Spectral Width: 12 ppm.
-
¹³C Spectral Width: 220-250 ppm.
-
Long-range coupling delay optimized for 4-8 Hz.
-
Number of Scans: 16-64 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
-
Interpretation: Cross-peaks connect protons to carbons that are 2 or 3 bonds away, providing skeletal information.
-
Visualizations
The following diagrams illustrate the experimental workflow and key structural relationships for the NMR analysis of this compound.
References
Application Notes and Protocols for High-Throughput Screening of L-3-Aminobutanoyl-CoA Metabolism Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-Aminobutanoyl-CoA is an intermediate in cellular metabolism, notably implicated in an alternative lysine (B10760008) fermentation pathway.[1] The metabolic transformation of this compound to acetoacetyl-CoA is a critical step, catalyzed by the enzyme 3-aminobutyryl-CoA aminotransferase (a β-transaminase).[1] Inhibition of this pathway may have implications in various metabolic contexts, making the identification of small molecule inhibitors a significant area of research for potential therapeutic development.
These application notes provide a framework for developing and executing a high-throughput screening (HTS) campaign to identify inhibitors of this compound metabolism. The protocols are designed for adaptability and are based on established methodologies for monitoring CoA-dependent enzymatic reactions.[2][3]
Metabolic Pathway
The metabolism of this compound involves its conversion to acetoacetyl-CoA by 3-aminobutyryl-CoA aminotransferase. This reaction utilizes an amino acceptor, such as α-ketoglutarate, which is converted to glutamate (B1630785). The resulting acetoacetyl-CoA can then enter central carbon metabolism, for instance, through the Krebs cycle after conversion to acetyl-CoA.
High-Throughput Screening (HTS) Workflow
The proposed HTS assay is a robust and sensitive method designed to identify inhibitors of 3-aminobutyryl-CoA aminotransferase. The workflow is optimized for a 384-well plate format to maximize throughput.
Experimental Protocols
Primary Assay for 3-Aminobutyryl-CoA Aminotransferase Inhibitors
This protocol is adapted from a visible wavelength spectrophotometric assay suitable for HTS.[2] The assay measures the production of glutamate, which is coupled to a reaction that reduces a probe, generating a quantifiable colorimetric signal. A more direct, alternative assay could monitor the release of Coenzyme A (CoASH) if the enzymatic reaction involves its release, which would react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product measurable at 412 nm. For the purpose of this protocol, we will assume a coupled-enzyme assay detecting a downstream product.
Materials and Reagents:
-
3-Aminobutyryl-CoA Aminotransferase (purified)
-
This compound
-
α-Ketoglutarate (α-KG)
-
Glutamate Dehydrogenase
-
NAD+
-
Diaphorase
-
Resazurin
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Test Compounds (dissolved in DMSO)
-
384-well microplates (black, clear bottom)
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and control inhibitors (dissolved in DMSO) into the wells of a 384-well microplate. For negative controls (no inhibition), dispense 100 nL of DMSO. For positive controls (full inhibition), a known inhibitor (if available) or a reaction without the enzyme can be used.
-
Enzyme Preparation: Prepare a solution of 3-aminobutyryl-CoA aminotransferase in assay buffer. The final concentration should be empirically determined to ensure the reaction is in the linear range (e.g., 20-50 nM).
-
Enzyme Addition: Add 10 µL of the enzyme solution to each well of the microplate containing the compounds.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate and Detection Mix Preparation: Prepare a 2X substrate/detection mix in assay buffer containing this compound, α-KG, glutamate dehydrogenase, NAD+, diaphorase, and resazurin. Final concentrations should be optimized, for example:
-
This compound: 50 µM
-
α-Ketoglutarate: 100 µM
-
Glutamate Dehydrogenase: 1 U/mL
-
NAD+: 200 µM
-
Diaphorase: 0.5 U/mL
-
Resazurin: 50 µM
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 2X substrate/detection mix to all wells.
-
Signal Detection: Immediately place the microplate in a microplate reader and measure the increase in fluorescence (Ex/Em = 530/590 nm) or absorbance at 570 nm over 30 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
Dose-Response Analysis for Hit Confirmation
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency (IC₅₀ value).
Procedure:
-
Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Dispense 100 nL of the diluted compounds into a 384-well plate.
-
Follow the same procedure as the primary assay (steps 2-7).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation
The quantitative data for potential inhibitors identified through the HTS campaign should be summarized for clear comparison.
Table 1: Summary of Inhibitor Potency and Selectivity
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Selectivity vs. Other Aminotransferases (Fold) | Notes |
| Control-1 | 98.5 ± 1.2 | 0.5 ± 0.1 | >100 | Known Inhibitor |
| Hit-001 | 75.2 ± 4.5 | 2.1 ± 0.3 | 50 | Competitive Inhibitor |
| Hit-002 | 68.9 ± 6.1 | 5.8 ± 0.9 | 25 | Non-competitive Inhibitor |
| Hit-003 | 55.1 ± 3.8 | 12.4 ± 1.5 | 10 | Uncompetitive Inhibitor |
| Negative-Ctrl | 2.3 ± 1.5 | >100 | - | Inactive Compound |
Table 2: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.85 |
| Signal-to-Background Ratio | 12 |
| Coefficient of Variation (%) | < 5% |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| Readout | Fluorescence |
References
Application Notes and Protocols for Cell-Based Assays to Study the Effects of L-3-Aminobutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-Aminobutanoyl-CoA is an intermediate in the alternative lysine (B10760008) degradation pathway, where it is converted to acetoacetyl-CoA. This positions this compound at the crossroads of amino acid and fatty acid metabolism, as well as ketone body production. Understanding the cellular effects of this compound is therefore crucial for elucidating its role in metabolic regulation and its potential as a therapeutic target in metabolic disorders.
These application notes provide a comprehensive guide to utilizing cell-based assays for investigating the biological functions of this compound. The protocols outlined below are designed to be adaptable to various cell lines and research questions, enabling a thorough characterization of this metabolic intermediate.
Assessment of Cellular Viability and Proliferation
A primary step in characterizing the effects of any compound on cells is to determine its impact on cell health. The following assays are recommended to assess the dose-dependent effects of this compound on cell viability and proliferation.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the overnight medium from the cells and replace it with the this compound solutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[1] Read the absorbance at 570 nm using a microplate reader.[1]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[4]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[5]
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Luminescence Measurement: Measure the luminescence using a luminometer.[7]
Data Presentation: Cell Viability Data
| Concentration of this compound (µM) | % Viability (MTT Assay, 24h) | % Viability (CellTiter-Glo®, 24h) | % Viability (MTT Assay, 48h) | % Viability (CellTiter-Glo®, 48h) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 |
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 |
Analysis of Cellular Metabolism and Uptake
To understand the metabolic fate of this compound, it is essential to measure its uptake and conversion to other metabolites within the cell.
Experimental Protocol: LC-MS/MS for Intracellular Metabolite Analysis
This protocol allows for the sensitive and specific quantification of this compound and related metabolites.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency in 6-well plates and treat with a defined concentration of this compound for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a targeted method for the detection and quantification of this compound, acetoacetyl-CoA, and other relevant metabolites in the lysine degradation and fatty acid synthesis pathways.
Data Presentation: Intracellular Metabolite Concentrations
| Time Point (hours) | Intracellular this compound (pmol/10^6 cells) | Intracellular Acetoacetyl-CoA (pmol/10^6 cells) |
| 0 | ||
| 1 | ||
| 4 | ||
| 8 | ||
| 24 |
Gene and Protein Expression Analysis
To investigate the molecular mechanisms underlying the cellular response to this compound, the expression of key genes and proteins involved in relevant metabolic pathways can be analyzed.
Experimental Protocol: Quantitative PCR (qPCR)
This technique is used to measure the relative expression levels of target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described previously. At the desired time points, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the genes of interest (e.g., enzymes in the lysine degradation and fatty acid synthesis pathways). Include a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Experimental Protocol: Western Blotting
This method is used to detect and quantify specific proteins.
-
Cell Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Gene and Protein Expression Changes
Table 3: Relative Gene Expression (Fold Change vs. Vehicle)
| Gene | 6 hours | 12 hours | 24 hours |
|---|---|---|---|
| Gene X (Lysine Catabolism) | |||
| Gene Y (Fatty Acid Synthesis) |
| Gene Z (Ketogenesis) | | | |
Table 4: Relative Protein Expression (Fold Change vs. Vehicle)
| Protein | 12 hours | 24 hours | 48 hours |
|---|---|---|---|
| Protein X (Lysine Catabolism) | |||
| Protein Y (Fatty Acid Synthesis) |
| Protein Z (Ketogenesis) | | | |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of L-beta-lysine in a Pseudomonas: conversion of 6-N-acetyl-L-beta-lysine to 3-keto-6-acetamidohexanoate and of 4-aminobutyrate to succinic semialdehyde by different transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-aminobutyryl-CoA | C25H43N8O17P3S | CID 11966159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-aminobutyryl-CoA ammonia-lyase - Wikipedia [en.wikipedia.org]
- 5. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysine Assay Kits [cellbiolabs.com]
Troubleshooting & Optimization
Stability of L-3-Aminobutanoyl-CoA in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-3-Aminobutanoyl-CoA in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
The stability of this compound in aqueous solutions is primarily influenced by three main factors:
-
pH: The thioester bond in acyl-CoAs is susceptible to hydrolysis, which is significantly accelerated at alkaline pH.
-
Temperature: Higher temperatures increase the rate of chemical degradation. For long-term storage and in experimental setups, maintaining low temperatures is crucial.
-
Enzymatic Degradation: Biological samples may contain acyl-CoA hydrolases (thioesterases) that can enzymatically cleave the thioester bond.
Q2: What is the expected primary degradation product of this compound in an aqueous solution?
The primary degradation pathway for this compound in an aqueous solution, particularly under non-enzymatic conditions, is the hydrolysis of the thioester bond. This reaction yields Coenzyme A (CoA) and L-3-aminobutanoic acid.
Q3: What are the recommended storage conditions for this compound solutions?
To ensure maximum stability, this compound should be stored under the following conditions:
-
Form: As a lyophilized powder at -20°C or -80°C for long-term storage.
-
Aqueous Solutions: If a solution is necessary, prepare it fresh before use. For short-term storage, use a buffered solution at a slightly acidic pH (e.g., pH 5-6) and keep it on ice. For longer-term storage of solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: I am observing a lower-than-expected activity of this compound in my enzyme assay. Could this be a stability issue?
Yes, a loss of activity is a common indicator of this compound degradation. If you suspect this, consider the following:
-
Purity of the stock: Verify the purity of your this compound stock using an analytical method like HPLC or LC-MS/MS.
-
Age of the solution: Use freshly prepared solutions for your assays whenever possible.
-
Assay buffer conditions: Check the pH of your assay buffer. If it is neutral or alkaline, the compound may be hydrolyzing during the experiment.
-
Incubation time and temperature: Long incubation times at elevated temperatures can lead to significant degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | Degradation of this compound stock solution. | Prepare fresh solutions of this compound for each experiment from a lyophilized powder. If using a frozen stock, use a fresh aliquot for each experiment to avoid multiple freeze-thaw cycles. |
| Low or no signal for this compound in LC-MS/MS analysis. | 1. Degradation during sample preparation. 2. Instability in the autosampler. | 1. Keep samples on ice or at 4°C throughout the sample preparation process. Use a slightly acidic extraction buffer. 2. Set the autosampler temperature to 4°C. |
| Appearance of unexpected peaks in chromatograms corresponding to CoA or L-3-aminobutanoic acid. | Hydrolysis of this compound. | 1. Confirm the identity of the peaks by running standards of CoA and L-3-aminobutanoic acid. 2. Review and optimize the pH and temperature of your solutions and experimental conditions to minimize hydrolysis. |
| Gradual decrease in the concentration of this compound in a stored solution over time. | Chemical instability of the thioester bond. | Store aliquots of the solution at -80°C. Perform a stability study under your specific storage conditions to determine the acceptable storage duration. |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol outlines a general method to assess the stability of this compound under different pH and temperature conditions.
1. Materials:
- This compound
- Buffers of varying pH (e.g., pH 4.0, 7.0, and 9.0)
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Quenching solution (e.g., 10% trichloroacetic acid)
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 5).
- Dilute the stock solution into the different pH buffers to a final concentration of 100 µM.
- Divide the solutions for each pH into aliquots for each time point and temperature.
- Incubate the aliquots at the different temperatures.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition and immediately quench the reaction by adding the quenching solution.
- Analyze the samples by LC-MS/MS to quantify the remaining this compound.
- Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Primary degradation pathway of this compound in aqueous solution.
Preventing enzymatic degradation of L-3-Aminobutanoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the enzymatic degradation of L-3-Aminobutanoyl-CoA during extraction from biological samples.
Troubleshooting Guide
Issue 1: Low or No Recovery of this compound
Potential Cause 1: Enzymatic Degradation
This compound, like other acyl-CoA esters, is susceptible to rapid degradation by endogenous enzymes, primarily acyl-CoA thioesterases (ACOTs), upon cell lysis.[1][2] These enzymes hydrolyze the high-energy thioester bond, releasing coenzyme A and 3-aminobutanoic acid.
Solutions:
-
Rapid Quenching of Metabolic Activity: This is the most critical step to prevent enzymatic degradation. The choice of quenching method depends on the sample type.
-
For Cell Cultures: Rapidly aspirate the culture medium and add ice-cold extraction solvent (e.g., 80% methanol) pre-chilled to -80°C directly to the culture plate.
-
For Suspension Cells: Quickly pellet the cells by centrifugation at 4°C, discard the supernatant, and resuspend the pellet in an ice-cold extraction solvent.
-
For Tissue Samples: Immediately flash-freeze the tissue in liquid nitrogen upon collection. The frozen tissue can then be homogenized in a pre-chilled acidic extraction buffer.
-
-
Use of Thioesterase Inhibitors: While a universally effective, broad-spectrum acyl-CoA thioesterase inhibitor cocktail for extractions is not readily commercially available, researchers can consider including a general protease inhibitor cocktail to prevent protein degradation, which may indirectly affect thioesterase activity. Some commercially available protease inhibitor cocktails are effective against a broad range of proteases.[3][4][5][6]
Potential Cause 2: Chemical Instability (Hydrolysis)
The thioester bond of this compound is prone to chemical hydrolysis, a reaction that is highly dependent on the pH of the solution.
Solutions:
-
Maintain Acidic pH: Acyl-CoA esters are most stable in a slightly acidic environment. It is recommended to use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) buffer at a pH of approximately 4.9. This minimizes the rate of chemical hydrolysis.
-
Avoid Alkaline Conditions: Exposure to neutral or alkaline pH will significantly increase the rate of thioester bond hydrolysis.
Potential Cause 3: Thermal Degradation
Higher temperatures accelerate both enzymatic and chemical degradation of this compound.
Solutions:
-
Maintain Cold Temperatures: All steps of the extraction procedure, including homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C. Use pre-chilled tubes, buffers, and solvents to ensure the sample remains cold.
Issue 2: Inconsistent and Poorly Reproducible Yields
Potential Cause: Incomplete Enzyme Inactivation or Variable Sample Handling
Inconsistencies in the speed and effectiveness of enzyme inactivation can lead to variable degradation of the target molecule between samples.
Solutions:
-
Standardize Quenching Protocol: Ensure that the time between sample collection and quenching of enzymatic activity is minimized and consistent for all samples.
-
Thorough Homogenization: For tissue samples, ensure complete and rapid homogenization in the cold, acidic extraction buffer to allow for immediate contact of the entire sample with the stabilizing conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of this compound during extraction?
A1: The primary enzymes are acyl-CoA thioesterases (ACOTs), which are a family of enzymes that hydrolyze the thioester bond of acyl-CoA molecules.[1][2] These enzymes are ubiquitous in cells and can rapidly degrade this compound upon cell lysis if not properly inactivated.
Q2: What is the optimal pH for extracting and storing this compound?
A2: To minimize chemical hydrolysis of the thioester bond, a slightly acidic pH is optimal. For extraction, a buffer with a pH of around 4.9 is recommended. For short-term storage of extracts, maintaining this acidic pH is also advisable.
Q3: Can I use a standard protease inhibitor cocktail to prevent degradation?
A3: While a standard protease inhibitor cocktail will not directly inhibit most acyl-CoA thioesterases, it is still recommended.[3][4][5][6] It will prevent general protein degradation, which helps to maintain the overall integrity of the sample and can indirectly reduce the activity of degradative enzymes.
Q4: How should I store my samples to ensure the stability of this compound?
A4: For long-term storage, it is best to store the biological samples (tissues or cell pellets) at -80°C after flash-freezing. After extraction, the resulting extract containing this compound should also be stored at -80°C. Avoid repeated freeze-thaw cycles.
Q5: What is a reliable method for the quantification of this compound in my extracts?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of short-chain acyl-CoAs like this compound.[7][8][9][10] This technique allows for accurate measurement even at low concentrations in complex biological matrices.
Experimental Protocols
Protocol 1: Extraction of this compound from Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells to the desired confluency in a culture plate.
-
Quenching and Lysis:
-
Place the culture plate on ice and rapidly aspirate the culture medium.
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C).
-
Use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell lysate for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the this compound, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol in water with 0.1% formic acid for LC-MS analysis).
-
-
Analysis: Proceed with your analytical method, such as LC-MS/MS, for quantification.
Protocol 2: Extraction of this compound from Tissue Samples
-
Sample Collection and Storage:
-
Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
-
-
Homogenization:
-
Weigh the frozen tissue (typically 20-50 mg).
-
In a pre-chilled homogenizer tube, add 1 mL of ice-cold extraction buffer (100 mM potassium phosphate, pH 4.9).
-
Add the frozen tissue to the buffer and homogenize thoroughly on ice until no visible tissue fragments remain.
-
-
Protein Precipitation and Extraction:
-
Add an equal volume of ice-cold acetonitrile (B52724) to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Supernatant Collection, Drying, and Reconstitution:
-
Follow steps 4-6 from Protocol 1.
-
Quantitative Data Summary
The following table provides a general overview of the expected concentration ranges for short-chain acyl-CoAs in mammalian cells. Please note that the concentration of this compound can vary significantly depending on the cell type, metabolic state, and experimental conditions.
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference Method |
| Acetyl-CoA | Various | 1 - 50 | LC-MS/MS |
| Propionyl-CoA | Various | 0.1 - 5 | LC-MS/MS |
| Succinyl-CoA | Various | 0.5 - 10 | LC-MS/MS |
| This compound | Variable | To be determined empirically | LC-MS/MS |
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TARGETMOL CHEMICALS INC Protease Inhibitor Cocktail (EDTA-Free, 100× in | Fisher Scientific [fishersci.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Halt™ Protease Inhibitor Cocktail (100X) 24 x 100 μL | Contact Us [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of L-3-Aminobutanoyl-CoA by LC-MS
Welcome to the technical support center for the LC-MS quantification of L-3-Aminobutanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the quantification of this compound?
A1: The most significant sources of variability include matrix effects (ion suppression or enhancement), instability of the analyte during sample preparation, co-elution with isomeric compounds, and suboptimal chromatographic conditions.[1][2][3] Careful method development and validation are crucial to minimize these factors.
Q2: How can I minimize the degradation of this compound during sample preparation?
A2: this compound, like other acyl-CoAs, can be unstable. To minimize degradation, it is critical to work quickly and at low temperatures. Rapid quenching of enzymatic activity is essential.[4] Using an acidic extraction solvent, such as 5-sulfosalicylic acid (SSA), can help to deproteinize the sample and preserve the integrity of short-chain acyl-CoAs without requiring a solid-phase extraction (SPE) step, which can lead to analyte loss.[5]
Q3: What type of internal standard is best for quantifying this compound?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled).[6] A SIL IS will have nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[6][7] If a SIL IS is unavailable, a close structural analog can be used, but it must be thoroughly validated to ensure it adequately tracks the analyte's performance.[6]
Q4: What are matrix effects, and how can I assess them?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[8][9] This can lead to inaccurate quantification.[10] To assess matrix effects, you can compare the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[1][11] A significant difference in signal intensity indicates the presence of matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Optimize mobile phase pH to control the ionization state of this compound.[5] Consider adding an ion-pairing agent, such as dimethylbutylamine (DMBA), to the mobile phase to improve peak shape for phosphate-containing compounds.[5] |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Degradation | Repeated injections of biological extracts can lead to the buildup of material on the column.[12] Flush the column with a strong solvent or replace it if necessary. |
Issue 2: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Analyte Instability | Ensure consistent timing and temperature throughout the sample preparation process.[3] Evaluate the stability of this compound in the autosampler over the expected run time. If degradation is observed, samples may need to be analyzed immediately after preparation or stored at a lower temperature. |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[2][13] Alternatively, optimize chromatographic conditions to separate this compound from the interfering compounds.[14] Using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[6] |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and extraction times.[6] Automation can help minimize variability.[15] |
Issue 3: Inaccurate Quantification and Co-elution
| Possible Cause | Troubleshooting Step |
| Isomeric Interference | This compound may have isomers that are not separated by the current chromatographic method.[16] To resolve this, consider derivatization to improve separation or develop a more selective chromatographic method, potentially using a different column chemistry or gradient profile.[16][17] High-resolution mass spectrometry can also help distinguish between isomers if they have different fragmentation patterns.[16][18] |
| Incorrect Calibration Curve | Prepare calibration standards in a matrix that closely matches the study samples to account for matrix effects.[10] Ensure the calibration range covers the expected concentrations of this compound in the samples.[19] Use a weighted linear regression (e.g., 1/x) for the calibration curve.[5] |
Experimental Protocols
Protocol 1: Sample Preparation using 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from a method for short-chain acyl-CoAs and avoids the need for solid-phase extraction.[5]
-
Quenching and Extraction: For cultured cells, rapidly aspirate the culture medium and add ice-cold 2.5% 5-sulfosalicylic acid (SSA) in water.
-
Cell Lysis: Scrape the cells in the SSA solution and transfer to a microcentrifuge tube.
-
Homogenization: Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing this compound to a new tube for LC-MS analysis.
Protocol 2: Assessment of Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound and the internal standard into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample following your established protocol. Spike the this compound analytical standard and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the this compound analytical standard and internal standard into a blank matrix sample before starting the extraction protocol.
-
-
Analyze and Calculate: Analyze all three sets of samples by LC-MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.[9]
-
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for short-chain acyl-CoAs, which can serve as a benchmark for a validated this compound assay.[5]
| Parameter | Typical Acceptance Criteria | Example Data (for various short-chain acyl-CoAs)[5] |
| Linearity (r²) | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Analyte dependent, typically in the low nM range |
| Intra-day Precision (%CV) | < 15% | 0.34% - 12.58% |
| Inter-day Precision (%CV) | < 15% | 0.34% - 12.58% |
| Accuracy (% Bias) | Within ±15% | Within ± 20% |
| Matrix Effect | 85% - 115% | Generally < 10% ion suppression |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. longdom.org [longdom.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 19. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of L-3-Aminobutanoyl-CoA and its Isomers
Welcome to the technical support center for the chromatographic separation of L-3-Aminobutanoyl-CoA and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the analytical separation of these critical molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenges stem from the high polarity of the CoA moiety and the stereochemical similarity of the isomers. This compound has at least one chiral center at the 3-amino position, leading to enantiomers (L- and D- forms) which are chemically identical in an achiral environment. Additionally, structural isomers such as 2-aminobutanoyl-CoA and 4-aminobutanoyl-CoA may be present. Achieving baseline separation requires a chromatographic system that can differentiate between these subtle structural and spatial differences.
Q2: What are the principal strategies for separating enantiomers like L- and D-3-Aminobutanoyl-CoA?
A2: There are two main approaches for separating enantiomers via HPLC:
-
Direct Chiral Chromatography: This involves using a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.
-
Indirect Chiral Chromatography (Derivatization): This method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[1][2] These newly formed molecules have different physical properties and can be separated on a standard, achiral column (like a C18).[1][2]
Q3: Can I use a standard reversed-phase C18 column to separate the enantiomers of 3-Aminobutanoyl-CoA?
A3: No, a standard reversed-phase column cannot separate enantiomers directly because the stationary phase is achiral and interacts identically with both mirror-image molecules.[1] To separate enantiomers on a C18 column, you must first use a chiral derivatizing agent to convert them into diastereomers.[3][4]
Q4: What kind of detector is most suitable for analyzing this compound?
A4: Due to the lack of a strong chromophore in the aminobutanoyl moiety, UV detection at the wavelength corresponding to the adenine (B156593) portion of Coenzyme A (around 260 nm) is common. However, for enhanced sensitivity and specificity, especially when dealing with complex biological matrices, coupling the liquid chromatography system to a mass spectrometer (LC-MS or LC-MS/MS) is highly recommended. Mass spectrometry provides mass-to-charge ratio information, which aids in peak identification and can distinguish between isomers with different fragmentation patterns.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.
Guide 1: Poor or No Resolution of Enantiomers on a Chiral Column
Problem: The L- and D-isomers of 3-Aminobutanoyl-CoA are co-eluting or showing very poor separation on a chiral stationary phase (CSP).
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). | Chiral recognition is highly specific. A CSP that works for one class of compounds may not work for another. Polysaccharide-based columns are a common starting point for a wide range of chiral molecules.[5] |
| Incorrect Mobile Phase Composition | Systematically vary the mobile phase composition. Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. | The mobile phase composition significantly impacts selectivity in chiral separations. The type and concentration of the organic modifier can alter the interactions between the analytes and the CSP.[5][6] |
| Suboptimal Mobile Phase Additive | Introduce or change the concentration of an acidic or basic additive (e.g., formic acid, acetic acid, diethylamine). | For ionizable compounds like this compound, additives are crucial. They can suppress ionization of the analyte or modify the surface of the stationary phase, which can dramatically improve or alter chiral recognition.[5][7] The concentration of the additive is critical and can even reverse the elution order of enantiomers.[5] |
| Inappropriate Column Temperature | Vary the column temperature (e.g., in 5°C increments from 15°C to 40°C). | Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often increase resolution but may lead to broader peaks. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.[5] |
Guide 2: Peak Tailing and Poor Peak Shape
Problem: The chromatographic peaks for this compound and its isomers are asymmetric (tailing or fronting).
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions with Silica (B1680970) | Add a competing base (e.g., a small amount of diethylamine) to the mobile phase if using a silica-based column. Ensure the mobile phase pH is appropriate for the analyte. | The free amino group in 3-Aminobutanoyl-CoA can interact with residual silanol (B1196071) groups on the silica support of the stationary phase, causing peak tailing. A competing base can mask these sites. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, leading to peak distortion, particularly fronting. |
| Incompatible Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread on the column, resulting in poor peak shape. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, reverse-flush the column (if permitted by the manufacturer) or replace it. A void at the column inlet can also cause split or tailing peaks. | Contaminants from previous injections can interact with the analyte. A void or channel in the packing material disrupts the flow path, leading to peak distortion. |
Guide 3: Issues with Indirect Separation via Derivatization
Problem: After derivatization with a chiral agent, the resulting diastereomers show poor separation on an achiral C18 column.
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Derivatization | Optimize the reaction conditions: reaction time, temperature, and reagent molar excess. | Ensure the derivatization reaction goes to completion for all analytes. Incomplete reactions will result in extra peaks and inaccurate quantification. |
| Racemization | Use milder reaction conditions (e.g., lower temperature). Check the purity of the chiral derivatizing agent. | The derivatization process itself could be causing the chiral center of the analyte or the reagent to racemize, which would eliminate the ability to separate the diastereomers. |
| Suboptimal Achiral Separation | Optimize the mobile phase gradient on the C18 column. Adjust the mobile phase pH or try a different organic modifier (methanol vs. acetonitrile). | Even though the diastereomers are chemically different, their properties might still be very similar. A shallow gradient and optimization of mobile phase conditions are often necessary to achieve separation. |
| Chiral Derivatizing Agent Interference | Ensure the detection wavelength used minimizes the signal from the excess derivatizing reagent, or incorporate a sample clean-up step after the reaction. | An excess of the derivatizing agent is often used, which can lead to a large interfering peak in the chromatogram.[4] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
This protocol outlines a general procedure for the extraction of short-chain acyl-CoAs from cultured mammalian cells.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Extraction:
-
Add 1 mL of cold (-20°C) extraction solvent (e.g., acetonitrile/methanol/water 40:40:20 v/v/v) to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to collect the cell lysate.
-
Vortex the mixture vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the samples on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Suggested Starting Method for Direct Chiral HPLC-MS
This is a hypothetical starting point for method development. Optimization will be required.
-
Chromatographic System: UPLC/HPLC coupled to a tandem mass spectrometer.
-
Column: A polysaccharide-based chiral column (e.g., Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)) with dimensions such as 2.1 x 150 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 30% B (shallow gradient)
-
15-16 min: 30% to 95% B (wash)
-
16-18 min: 95% B
-
18-18.5 min: 95% to 2% B (return to initial)
-
18.5-25 min: 2% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 3-Aminobutanoyl-CoA.
-
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor chiral resolution.
References
- 1. Enantiomer Separations | Separation Science [sepscience.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: Analysis of L-3-Aminobutanoyl-CoA in Complex Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of L-3-Aminobutanoyl-CoA in complex biological samples. The primary focus is on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[2][3] In complex samples like plasma, tissue homogenates, or cell lysates, components such as phospholipids, salts, and proteins are common sources of matrix effects.[3][4]
Q2: What are the typical signs that my this compound analysis is being affected by matrix effects?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[5]
-
Inaccurate and imprecise measurements for quality control (QC) samples.
-
A non-linear relationship between the concentration of this compound and the instrument response.
-
Significant variations in the signal of the internal standard across different samples.[6]
-
Distorted peak shapes or shifts in retention time when comparing standards prepared in solvent versus those in a biological matrix.[7]
Q3: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?
A3: While using a SIL-IS is a highly effective strategy to compensate for matrix effects, it may not completely eliminate them. The fundamental assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ion suppression or enhancement.[3] However, if the SIL-IS and the analyte have different retention times or if the matrix components are not homogeneously distributed, this compensation may be incomplete. Therefore, while a SIL-IS is crucial for improving data quality, it should be used in conjunction with optimized sample preparation and chromatographic methods.
Q4: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A simple and fast method, but it is less selective and may not remove all interfering substances, particularly phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT and can effectively remove salts and some lipids.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix components.[9] It can provide a cleaner extract, leading to reduced matrix effects and improved sensitivity.[10][11]
Troubleshooting Guides
Problem: Low or No Signal for this compound
| Potential Cause | Recommended Solution | Citation |
| Inefficient Extraction | Ensure thorough homogenization of the tissue or cell sample. Optimize the extraction solvent; a common choice for acyl-CoAs is a mixture of acetonitrile (B52724) and isopropanol (B130326). Consider using a solid-phase extraction (SPE) protocol for sample cleanup and concentration. | [10][11] |
| Analyte Degradation | This compound, like other acyl-CoAs, can be unstable. Maintain samples at low temperatures (on ice or at 4°C) throughout the extraction process. For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C. | [1] |
| Significant Ion Suppression | The complexity of biological matrices can lead to substantial ion suppression. Implement a robust sample cleanup method like SPE. Optimize the chromatographic separation to ensure this compound elutes in a region with minimal matrix interference. Utilize a stable isotope-labeled internal standard to normalize for signal suppression. | [2][3][8] |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other instrument-specific parameters for this compound. These parameters should be determined empirically using a pure standard. | [12] |
Problem: High Background Noise or Interfering Peaks
| Potential Cause | Recommended Solution | Citation |
| Insufficient Sample Cleanup | Co-eluting matrix components can create high background noise. Employ a more rigorous sample preparation method, such as SPE with a suitable sorbent, to remove interfering substances. | [8][9] |
| Contamination from Reagents or Consumables | Use high-purity, LC-MS grade solvents and reagents. Ensure that all sample tubes, plates, and vials are clean and free from contaminants that could interfere with the analysis. | |
| Poor Chromatographic Resolution | Optimize the LC gradient, flow rate, and column chemistry to achieve better separation of this compound from other matrix components. A longer column or a smaller particle size may improve resolution. | |
| Carryover from Previous Injections | Implement a robust needle and column wash protocol between sample injections to prevent carryover of the analyte or matrix components from previous runs. |
Quantitative Data Summary
The following tables summarize recovery data for different sample preparation methods for acyl-CoAs, which can serve as a reference for optimizing the extraction of this compound.
Table 1: Recovery of Acyl-CoAs Using Different Extraction Protocols
| Acyl-CoA | Extraction Method | Matrix | Recovery (%) | Citation |
| Acetyl-CoA | Acetonitrile/Isopropanol Extraction + SPE | Rat Liver | 83-90 | [11] |
| Malonyl-CoA | Acetonitrile/Isopropanol Extraction + SPE | Rat Liver | 83-90 | [11] |
| Octanoyl-CoA | Acetonitrile/Isopropanol Extraction + SPE | Rat Liver | 83-90 | [11] |
| Oleoyl-CoA | Acetonitrile/Isopropanol Extraction + SPE | Rat Liver | 83-90 | [11] |
| Palmitoyl-CoA | Acetonitrile/Isopropanol Extraction + SPE | Rat Liver | 83-90 | [11] |
| Various Acyl-CoAs (C2-C20) | UHPLC-ESI-MS/MS with HILIC | Biological Tissues | 90-111 | [13] |
| Long-chain Acyl-CoAs | Isopropanol/Acetonitrile Extraction + SPE | Rat Tissues | 70-80 | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol is adapted from established methods for the purification of acyl-CoAs from biological extracts.[11]
-
Sample Extraction: Homogenize the tissue or cell sample in an ice-cold extraction solvent containing an internal standard (e.g., a stable isotope-labeled version of this compound). A common extraction solvent is a mixture of acetonitrile and isopropanol (e.g., 3:1 v/v).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
SPE Column Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode or anion exchange sorbent) according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering matrix components. The specific wash solvents will depend on the sorbent used.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity for L-3-Aminobutanoyl-CoA in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of L-3-Aminobutanoyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing no signal for this compound. What are the first things I should check?
A1: A complete signal loss typically points to a singular, critical failure. Systematically check the following:
-
Mass Spectrometer Function: Infuse a known, stable compound to confirm the instrument is responsive.
-
LC System: Ensure there is a stable spray and that the mobile phase pumps are primed and delivering correctly. An air pocket in a solvent line can halt chromatography and prevent your analyte from reaching the detector.[1]
-
Fresh Reagents: Prepare fresh standards and mobile phases to rule out degradation or contamination.[2]
Q2: What are the most common causes of low signal intensity for short-chain acyl-CoAs like this compound?
A2: Low signal intensity for acyl-CoAs can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are highly susceptible to hydrolysis, particularly in aqueous solutions that are not acidic. They are also unstable at room temperature.[2][3]
-
Inefficient Ionization: The composition of the mobile phase and the presence of matrix components can significantly impact ionization efficiency.[2][4] Positive electrospray ionization (ESI) is generally more efficient for short-chain acyl-CoAs.[5]
-
Ion Suppression (Matrix Effects): Co-eluting compounds from complex biological samples can compete with your analyte for ionization, reducing its signal.[2][6]
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ions or non-optimized collision energy will lead to poor sensitivity.[2][7]
-
Poor Chromatography: Peak tailing or broadening, often due to the polar nature of the phosphate (B84403) groups, can decrease the signal-to-noise ratio.[5][7]
Q3: Can my sample preparation method be the cause of low signal?
A3: Absolutely. The extraction and cleanup method is critical.
-
Extraction Efficiency: Many protocols use protein precipitation followed by solid-phase extraction (SPE).[2][5] However, SPE can lead to the loss of polar compounds like acyl-CoAs if the sorbent and elution solvents are not carefully chosen.[5] Methods using 5-sulfosalicylic acid (SSA) for deproteinization have been shown to offer better recovery for short-chain acyl-CoAs compared to trichloroacetic acid (TCA) followed by SPE.[5][8]
-
Analyte Stability: The choice of extraction solvent is crucial for stability. Formic acid or high concentrations of acetonitrile (B52724) in the extraction solvent can lead to very poor or no signal, whereas buffered methanol (B129727) solutions (e.g., 80% methanol with ammonium (B1175870) acetate) provide higher signal intensities.[3]
Q4: What are the characteristic fragments for this compound that I should monitor in my MS/MS experiment?
A4: Acyl-CoAs exhibit a very predictable fragmentation pattern in positive ion mode MS/MS. For this compound ([M+H]⁺ ≈ m/z 853.2), you should monitor for two key transitions:
-
Neutral Loss of 507: The most abundant fragmentation results from the cleavage of the 3'-phosphoadenosine-5'-diphosphate moiety, resulting in a neutral loss of 507 Da.[5][9] The product ion will be specific to the acyl group.
-
Common Fragment m/z 428: A second common fragment corresponds to the CoA moiety itself.[10][11]
| Analyte | Precursor Ion [M+H]⁺ | Primary Product Ion [M-507+H]⁺ | Common Fragment Ion |
| This compound | ~853.2 | ~346.2 | 428.1 |
Troubleshooting Guides
Systematic Workflow for Low Signal Intensity
If you are experiencing low signal intensity, follow this systematic workflow to diagnose the issue. Start with the simplest checks and proceed to more complex variables.
Common Fragmentation Pathway of Acyl-CoAs
Understanding the fragmentation of your analyte is key to setting up a sensitive MS/MS experiment. Acyl-CoAs consistently fragment at the phosphodiester bonds, yielding characteristic product ions.
Quantitative Data Summary
The performance of your method can be compared against established values for similar short-chain acyl-CoAs.
Table 1: Example Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs by LC-MS/MS Data adapted from a study on various rat organs to provide a general performance benchmark.
| Compound | LOD (nM) | LOQ (nM) |
| Free CoA | 2 | 7 |
| Acetyl-CoA | 3 | 10 |
| Propionyl-CoA | 2 | 6 |
| Source: Adapted from a metabolomic approach for profiling acyl-CoAs.[10] |
Table 2: Comparison of Analyte Recovery Using Different Sample Preparation Methods This table illustrates the significant impact of the deproteinization agent on the recovery of acyl-CoAs and related precursors. Values are relative to a direct spike in water.
| Analyte | Recovery with 10% TCA + SPE | Recovery with 2.5% SSA |
| CoA | 1% | 74% |
| Acetyl CoA | 36% | 59% |
| Propionyl CoA | 62% | 80% |
| Source: Data from a study comparing sample preparation techniques for short-chain acyl-CoAs.[5][8] |
Key Experimental Protocols
Protocol 1: Sample Extraction of Short-Chain Acyl-CoAs from Tissue
This protocol is a general guideline for extracting short-chain acyl-CoAs from frozen tissue samples, optimized for stability and recovery.
-
Preparation: Pre-cool all tubes and solutions on ice. Prepare an extraction buffer of 80% Methanol / 20% Water containing 50 mM ammonium acetate (B1210297) (pH 6.8).[3]
-
Homogenization: Weigh approximately 20-40 mg of frozen tissue into a pre-chilled 2 mL tube containing ceramic beads.
-
Extraction: Add 1 mL of ice-cold extraction buffer. For quantitative analysis, add an appropriate stable isotope-labeled internal standard.
-
Disruption: Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 Hz), keeping the samples on ice between cycles.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Storage: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. Store the dried extract at -80°C until analysis.[10]
-
Reconstitution: Immediately before analysis, reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an aqueous solution compatible with your LC method (e.g., 5 mM ammonium acetate).[5] Centrifuge to remove any undissolved material.
Protocol 2: LC-MS/MS Analysis Method
This protocol outlines a robust method for the chromatographic separation and detection of short-chain acyl-CoAs.
-
Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 150 mm x 2.1 mm).[5]
-
Mobile Phase A: 5 mM Ammonium Acetate + 2.5 mM N,N-Dimethylbutylamine (DMBA) in water (pH adjusted to ~5.6). DMBA acts as an ion-pairing agent to improve peak shape.[5]
-
Mobile Phase B: 95% Acetonitrile, 5% Water + 5 mM Ammonium Acetate.[5]
-
LC Gradient:
Time (min) %A %B Flow Rate (mL/min) 0.0 98 2 0.3 1.5 98 2 0.3 9.0 50 50 0.3 9.5 2 98 0.3 14.5 2 98 0.3 15.0 98 2 0.3 | 22.0 | 98 | 2 | 0.3 |
-
Autosampler Temperature: 4-5°C to maintain sample stability.[10]
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) with the transitions specified in the FAQ section (Precursor: ~853.2, Products: ~346.2 and 428.1). Optimize collision energy (CE) and other source parameters (e.g., desolvation temperature, gas flows) for maximum signal intensity of this compound.[2]
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmi-inc.com [gmi-inc.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
L-3-Aminobutanoyl-CoA standard instability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of L-3-Aminobutanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role?
A1: this compound is a thioester derivative of coenzyme A and is an intermediate in various metabolic pathways. Notably, it is suggested to be involved in an alternative lysine (B10760008) fermentation pathway. Like other acyl-CoA molecules, it plays a crucial role in cellular metabolism by acting as a carrier of acyl groups.
Q2: What are the main factors affecting the stability of this compound?
A2: The stability of this compound, like other acyl-CoA thioesters, is primarily affected by temperature, pH, and repeated freeze-thaw cycles. The thioester bond is susceptible to hydrolysis, which can be accelerated by non-optimal storage and handling conditions.
Q3: What are the ideal storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a lyophilized powder at -20°C or below. If in solution, it should be prepared in an acidic buffer (pH 4-6), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[1] Aqueous solutions are generally unstable at basic pH.
Troubleshooting Guides
Issue 1: Inconsistent or low experimental results.
-
Possible Cause 1: Degradation of this compound standard.
-
Solution: Ensure that the standard has been stored correctly (see storage conditions below). Prepare fresh working solutions from a new aliquot for each experiment. Avoid using solutions that have been stored at 4°C for extended periods or have undergone multiple freeze-thaw cycles.[1]
-
-
Possible Cause 2: Hydrolysis during the experiment.
-
Solution: Maintain a slightly acidic to neutral pH (around 6.0-7.5) in your experimental buffers, as basic conditions can accelerate the hydrolysis of the thioester bond.[2] Keep samples on ice whenever possible during experimental procedures.
-
-
Possible Cause 3: Inaccurate quantification.
-
Solution: Use a validated analytical method such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for accurate quantification. Ensure proper calibration and the use of an appropriate internal standard.
-
Issue 2: Appearance of unexpected peaks during chromatographic analysis.
-
Possible Cause 1: Presence of degradation products.
-
Solution: The primary degradation product is likely L-3-aminobutanoic acid and coenzyme A resulting from hydrolysis of the thioester bond. Run a degraded standard (e.g., by incubating at a higher temperature or basic pH) to identify the retention times of potential degradation products.
-
-
Possible Cause 2: Contamination of the sample or standard.
-
Solution: Use high-purity solvents and reagents. Ensure that all labware is thoroughly cleaned to avoid cross-contamination.
-
Storage and Stability Data
The stability of acyl-CoA compounds is critical for obtaining reliable experimental results. Below is a summary of recommended storage conditions and factors affecting stability.
| Parameter | Recommended Condition | Rationale |
| Physical Form | Lyophilized powder | Provides the greatest long-term stability. |
| Storage Temperature | -20°C or -80°C | Low temperatures minimize the rate of chemical degradation. For solutions, -80°C is strongly recommended.[1] |
| Solution pH | Acidic (pH 4-6) | The thioester bond is more stable under acidic conditions, reducing the rate of hydrolysis.[1] |
| Freeze-Thaw Cycles | Minimize (aliquot solutions) | Repeated freezing and thawing can lead to degradation. A study on acetyl-CoA showed a 16% loss after five freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound under different temperature and pH conditions.
1. Materials:
-
This compound standard
-
Buffers of varying pH (e.g., 4.0, 7.0, 9.0)
-
HPLC system with a C18 column
-
Mobile phase: To be optimized, but a common starting point for acyl-CoA analysis is a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) with a slightly acidic pH.
2. Procedure:
-
Prepare stock solutions of this compound in each of the selected pH buffers.
-
Divide each stock solution into aliquots for analysis at different time points and storage at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Immediately analyze the samples by HPLC to determine the concentration of intact this compound.
-
Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
3. Data Analysis:
-
The degradation of this compound is expected to follow pseudo-first-order kinetics.[2]
-
Calculate the degradation rate constant (k) for each condition.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Signaling Pathways and Logical Relationships
// Nodes Lysine [label="L-Lysine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediates [label="Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; L3A_CoA [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetoacetyl_CoA [label="Acetoacetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Lysine -> Intermediates [label="Lysine Degradation Pathway"]; Intermediates -> L3A_CoA; L3A_CoA -> Acetoacetyl_CoA [label="Alternative Lysine Fermentation"]; Acetoacetyl_CoA -> TCA_Cycle [label="Energy Production"]; } caption: "Simplified metabolic context of this compound."
// Nodes Stability [label="this compound\nStability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temperature [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; pH [label="pH", fillcolor="#F1F3F4", fontcolor="#202124"]; FreezeThaw [label="Freeze-Thaw Cycles", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis of\nThioester Bond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stability -> Temperature [dir=back, color="#5F6368"]; Stability -> pH [dir=back, color="#5F6368"]; Stability -> FreezeThaw [dir=back, color="#5F6368"]; Temperature -> Hydrolysis [color="#34A853"]; pH -> Hydrolysis [color="#34A853"]; FreezeThaw -> Degradation [color="#34A853"]; Hydrolysis -> Degradation [color="#FBBC05"]; } caption: "Factors influencing this compound degradation."
// Nodes Start [label="Start: Receive this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Storage [label="Store at -80°C\n(Lyophilized or Aliquoted in Acidic Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Prepare Fresh Working Solution", fillcolor="#FBBC05", fontcolor="#202124"]; Experiment [label="Perform Experiment\n(Maintain pH and Temperature Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Quantify by HPLC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot Unexpected Results", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Reliable Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Storage; Storage -> Prep; Prep -> Experiment; Experiment -> Analysis; Analysis -> Troubleshoot [label="Inconsistent\nResults"]; Troubleshoot -> Prep [label="Re-prepare\nStandard"]; Analysis -> End [label="Consistent\nResults"]; } caption: "Recommended workflow for using this compound."
References
Interference from other acyl-CoAs in L-3-Aminobutanoyl-CoA assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-3-Aminobutanoyl-CoA assays. The focus is on identifying and mitigating interference from other acyl-CoA molecules to ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most common and sensitive method for quantifying this compound, like other short-chain acyl-CoAs, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high specificity and the ability to separate the analyte of interest from a complex biological matrix. While enzymatic assays can be used for some acyl-CoAs, a specific and validated enzymatic assay for this compound is not widely reported.
Q2: What are the primary sources of interference in an this compound assay?
A2: Interference in this compound assays can arise from several sources:
-
Structurally similar acyl-CoAs: Other acyl-CoA molecules with similar chemical structures can co-elute during chromatography and produce similar fragment ions in the mass spectrometer.
-
Isomeric compounds: Isomers of this compound, if present, can be difficult to distinguish without adequate chromatographic separation.
-
Matrix effects: Components of the biological sample (e.g., salts, lipids, proteins) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
In-source fragmentation: Some molecules can fragment within the ion source of the mass spectrometer, generating ions that are identical to the target analyte's precursor or product ions.
Q3: Which specific acyl-CoAs are most likely to interfere with this compound measurement?
A3: this compound is a metabolite in the L-valine catabolic pathway.[5][6] Therefore, other acyl-CoA intermediates in this and related branched-chain amino acid metabolic pathways are the most likely interferents due to their structural similarity. These include, but are not limited to:
-
Isobutyryl-CoA
-
Propionyl-CoA
-
Methylmalonyl-CoA
-
Acetoacetyl-CoA[7]
-
Butyryl-CoA
-
Other short-chain acyl-CoAs
Q4: How can I minimize interference from other acyl-CoAs in my LC-MS/MS assay?
A4: To minimize interference, a multi-faceted approach is recommended:
-
Optimize chromatographic separation: Use a suitable C18 column with a gradient elution to achieve baseline separation of this compound from other potentially interfering acyl-CoAs.
-
Use stable isotope-labeled internal standards: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.
-
Careful selection of MRM transitions: Choose multiple reaction monitoring (MRM) transitions that are specific to this compound. Monitor for potential crossover from other acyl-CoAs.
-
Thorough sample preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components before injection.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or splitting | 1. Suboptimal chromatographic conditions. 2. Column degradation. 3. Sample matrix interference. | 1. Optimize the mobile phase composition and gradient. 2. Replace the analytical column. 3. Improve sample cleanup using SPE. |
| High background or baseline noise | 1. Contaminated mobile phase or LC system. 2. Interference from the sample matrix. 3. In-source fragmentation of other compounds. | 1. Use high-purity solvents and flush the LC system. 2. Enhance sample preparation to remove interfering substances. 3. Optimize MS source conditions (e.g., temperature, gas flow). |
| Inaccurate quantification (low or high recovery) | 1. Matrix effects (ion suppression or enhancement). 2. Inadequate internal standard. 3. Degradation of this compound during sample preparation. | 1. Use a stable isotope-labeled internal standard. Dilute the sample to reduce matrix effects. 2. Ensure the internal standard is added at the beginning of the sample preparation process. 3. Keep samples on ice and minimize processing time. |
| Co-elution with an interfering peak | 1. Insufficient chromatographic resolution. 2. Presence of an isomeric acyl-CoA. | 1. Modify the gradient to increase the separation of the peaks of interest. 2. Try a different column chemistry. 3. Select more specific MRM transitions if possible. |
| Ghost peaks | 1. Carryover from a previous injection. | 1. Optimize the needle wash protocol. 2. Inject a blank solvent after high-concentration samples. |
Experimental Protocols
Hypothetical LC-MS/MS Protocol for this compound Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (from cell culture)
-
Aspirate cell culture medium and wash cells with ice-cold PBS.
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Scrape cells and transfer to a microfuge tube.
-
Spike with a known amount of stable isotope-labeled this compound internal standard.
-
Sonicate briefly on ice.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein.
-
Purify the supernatant using a solid-phase extraction (SPE) column (e.g., Oasis HLB).
-
Elute the acyl-CoAs, dry down under nitrogen, and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3). A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[2][3] The specific m/z values would need to be determined by infusion of an this compound standard.
-
Internal Standard: Corresponding transitions for the stable isotope-labeled analog.
-
Quantitative Data on Potential Interferences
| Potential Interfering Acyl-CoA | Molecular Weight ( g/mol ) | Metabolic Pathway | Reason for Potential Interference |
| This compound | 852.64 | Valine catabolism | Analyte of Interest |
| Isobutyryl-CoA | 837.62 | Valine catabolism | Structurally similar short-chain acyl-CoA |
| Propionyl-CoA | 823.59 | Valine, Isoleucine, Methionine catabolism | Common short-chain acyl-CoA |
| Butyryl-CoA | 837.62 | Fatty acid metabolism | Isomeric with Isobutyryl-CoA |
| Acetoacetyl-CoA | 851.61 | Ketone body metabolism, Lysine degradation | Similar mass to this compound |
| Methylmalonyl-CoA | 867.62 | Propionyl-CoA metabolism | Structurally related short-chain dicarboxyl-CoA |
Visualizations
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Reactions Involving L-3-Aminobutanoyl-CoA
Welcome to the technical support center for enzymatic reactions involving L-3-Aminobutanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing and troubleshooting experiments with enzymes that utilize this compound and related substrates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for enzymatic reactions with this compound?
The optimal pH for enzymatic reactions is highly dependent on the specific enzyme being used. Each enzyme has a characteristic pH at which it exhibits maximum activity. For instance, for 3-aminobutyryl-CoA transaminase (Kat), an enzyme that acts on the closely related substrate 3-aminobutyryl-CoA, the optimal pH is approximately 8.0. The activity of this enzyme is significantly lower at pH values below 7.0 and decreases at pH values above 8.5. It is crucial to determine the optimal pH for your specific enzyme empirically.
Q2: How does pH affect the stability and activity of the enzyme?
Changes in pH can alter the ionization state of amino acid residues in the enzyme, particularly those in the active site. These changes can affect substrate binding and the catalytic process. Extreme pH values can lead to irreversible denaturation of the enzyme, causing a complete loss of activity.[1] It is important to maintain the pH within the enzyme's optimal range for both activity and stability.
Q3: What are the key components of a reaction buffer for these types of enzymatic assays?
A typical reaction buffer should maintain the optimal pH for the enzyme and contain any necessary co-factors or metal ions. For 3-aminobutyryl-CoA transaminase, a suitable buffer is 50 mM Tris/HCl at pH 8.1. The buffer may also need to include substrates like α-ketoglutarate and co-factors such as MgCl₂. The exact composition should be optimized for the specific enzyme and experimental goals.
Q4: Can this compound be used in other enzymatic reactions?
This compound is a derivative of coenzyme A and can potentially serve as a substrate for various enzymes that recognize acyl-CoA molecules. These may include other acyl-CoA transferases, hydrolases, or dehydrogenases. The specificity will depend on the individual enzyme's active site structure.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
This is a common issue that can arise from several factors. Follow this step-by-step guide to diagnose and resolve the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no enzyme activity.
Detailed Steps:
-
Verify Buffer pH:
-
Problem: The pH of the reaction buffer is outside the optimal range for the enzyme.
-
Solution: Calibrate your pH meter and measure the pH of the buffer at the reaction temperature. Adjust the pH as necessary. For 3-aminobutyryl-CoA transaminase, the optimal pH is around 8.0.[2]
-
-
Check Reagent Integrity:
-
Problem: The substrate (this compound), co-factors, or the enzyme itself may have degraded.
-
Solution: Use fresh reagents. This compound and other CoA derivatives can be unstable, especially at non-optimal pH and temperatures. Ensure proper storage of all stock solutions.
-
-
Verify Enzyme Concentration and Activity:
-
Problem: The concentration of the enzyme may be too low, or the enzyme may have lost activity due to improper storage or handling.
-
Solution: Use a reliable method to determine the protein concentration (e.g., Bradford or BCA assay). If possible, perform a standard activity assay with a known substrate to confirm the enzyme is active.
-
-
Check Incubation Conditions:
-
Problem: The incubation temperature or time may be incorrect. For 3-aminobutyryl-CoA transaminase, the optimal temperature is around 30°C, with a sharp decrease in activity at higher temperatures.[2]
-
Solution: Ensure the incubator or water bath is set to the correct temperature. Verify the incubation time is appropriate for detecting the reaction product.
-
-
Investigate Potential Inhibitors:
-
Problem: The reaction mixture may contain inhibitors. These could be contaminants in the sample or reagents.
-
Solution: Run a control reaction with a known amount of product to check for assay interference. If inhibition is suspected, it may be necessary to purify the sample or use alternative reagents. Some transaminases can be inhibited by their products or substrate analogs.
-
Issue 2: Inconsistent or Irreproducible Results
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure that all pipettes are properly calibrated and that pipetting techniques are consistent. Small variations in the volumes of enzyme or substrates can lead to significant differences in results.
-
Mixing: Thoroughly mix all reaction components before starting the reaction. Vortex gently to avoid denaturing the enzyme.
-
Temperature Uniformity: Ensure that all samples are incubated at the same temperature. Use a water bath or a heat block for better temperature control.
-
Timing: Be precise with the timing of reactions, especially when running multiple samples. Use a multi-channel pipette or a repeating pipette for adding the start reagent.
-
Reagent Stability: Prepare fresh working solutions of unstable reagents for each experiment.
Data Presentation
Table 1: pH Profile of 3-aminobutyryl-CoA Transaminase (Kat)
| pH | Relative Activity (%) |
| < 7.0 | Inactive |
| 7.5 | High |
| 8.0 | 100 (Optimal) |
| 8.5 | High |
| > 9.0 | Decreasing Activity |
| 10.0 | ~20% |
Data derived from studies on 3-aminobutyryl-CoA transaminase from "Candidatus Cloacamonas acidaminovorans".[2]
Table 2: Kinetic Parameters of 3-aminobutyryl-CoA Transaminase (Kat)
| Substrate | Km (µM) | Vmax (U/mg) |
| (3S)-3-aminobutyryl-CoA | 25 ± 5 | 1.5 ± 0.2 |
| α-ketoglutarate | 500 ± 100 | 1.5 ± 0.2 |
Kinetic parameters were determined at the optimal pH of 8.0.
Experimental Protocols
Protocol 1: Determination of Optimal pH for an Enzyme Acting on this compound
This protocol describes a general method to determine the optimal pH for an enzyme that utilizes this compound.
Materials:
-
Purified enzyme
-
This compound
-
A suitable co-substrate (e.g., α-ketoglutarate for a transaminase)
-
A series of buffers covering a range of pH values (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0)
-
Spectrophotometer or other appropriate detection instrument
-
Microplate reader (optional)
Procedure:
-
Prepare a series of reaction buffers with different pH values (e.g., in 0.5 pH unit increments from pH 5.5 to 9.5).
-
Prepare a reaction mixture containing the substrate (this compound) and any necessary co-substrates and co-factors in each of the different pH buffers.
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.
-
Monitor the reaction progress over time by measuring the formation of the product or the consumption of a substrate. For a transaminase, this could involve monitoring the formation of acetoacetyl-CoA at 310 nm.[2]
-
Calculate the initial reaction rate for each pH value.
-
Plot the reaction rate versus pH to determine the optimal pH at which the enzyme exhibits the highest activity.
Protocol 2: Assay for 3-aminobutyryl-CoA Transaminase (Kat) Activity
This protocol is for measuring the activity of 3-aminobutyryl-CoA transaminase by monitoring the formation of acetoacetyl-CoA.[2]
Materials:
-
Purified 3-aminobutyryl-CoA transaminase (Kat)
-
(3S)-3-aminobutyryl-CoA
-
α-ketoglutarate
-
50 mM Tris/HCl buffer, pH 8.1
-
5 mM MgCl₂
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading at 310 nm
Procedure:
-
Prepare the reaction mixture in a final volume of 100 µL containing 50 mM Tris/HCl pH 8.1, 5 mM MgCl₂, a specific concentration of (3S)-3-aminobutyryl-CoA (e.g., 25 µM), and a specific concentration of α-ketoglutarate (e.g., 50 mM).
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified Kat enzyme.
-
Immediately monitor the increase in absorbance at 310 nm , which corresponds to the formation of acetoacetyl-CoA.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of acetoacetyl-CoA at 310 nm.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Lysine Fermentation Pathway involving 3-aminobutyryl-CoA.
Caption: General experimental workflow for an enzymatic assay.
References
Reducing non-enzymatic hydrolysis of L-3-Aminobutanoyl-CoA
This guide provides researchers, scientists, and drug development professionals with essential information for handling L-3-Aminobutanoyl-CoA, focusing on troubleshooting and minimizing its non-enzymatic hydrolysis to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to degradation in aqueous solutions?
This compound is a thioester, a class of compounds that are inherently more unstable than their oxygen ester counterparts in aqueous environments.[1] The primary reasons for this instability are:
-
Weaker Resonance Stabilization: The thioester bond (C-S) has less resonance stabilization compared to an oxygen ester bond (C-O). This is because the overlap between the carbon's 2p orbital and sulfur's larger 3p orbital is less effective.[2]
-
Increased Electrophilicity: Due to the reduced resonance, the carbonyl carbon of a thioester has a greater partial positive charge, making it more susceptible to nucleophilic attack by water (hydrolysis).[2][3]
-
Superior Leaving Group: The resulting thiolate (or thiol) is a better leaving group than an alkoxide (or alcohol), which thermodynamically favors the hydrolysis reaction.[2][3]
This inherent reactivity means that non-enzymatic hydrolysis is a significant factor to control during experiments.
Q2: What are the optimal pH and buffer conditions to minimize hydrolysis?
-
Optimal pH Range: Mildly acidic conditions (pH 4.5 - 6.0) are generally recommended to minimize the rate of spontaneous hydrolysis.
-
Avoid Basic Conditions: pH above 7.5 should be strictly avoided as the rate of base-catalyzed hydrolysis increases significantly with hydroxide (B78521) ion concentration.
-
Buffer Choice: Use non-nucleophilic buffers. Buffers containing primary or secondary amines (like Tris) can potentially react with the thioester. Good choices include MES, MOPS (sodium salt), or phosphate (B84403) buffers, provided the pH is maintained in the acidic to neutral range.
Some dicarboxylic acyl-CoAs can undergo intramolecular catalysis, forming highly reactive cyclic anhydride (B1165640) intermediates that accelerate hydrolysis.[4] While this compound is not a dicarboxylic acid, this highlights the potential for a molecule's own structure to influence its stability, making pH control paramount.
Q3: How should I prepare and store this compound solutions to ensure stability?
Proper preparation and storage are critical for preventing degradation.
-
Preparation: Always prepare solutions fresh for each experiment if possible. Use ice-cold, degassed buffers to minimize oxidation and slow hydrolysis. Dissolve the lyophilized powder in a small amount of the recommended acidic buffer before diluting it to the final concentration in your reaction mixture.
-
Short-Term Storage (Hours to Days): Store solutions on ice (0-4°C) during experimental use. For storage up to a few days, aliquot the stock solution into single-use volumes and store at -20°C.
-
Long-Term Storage (Weeks to Months): For long-term storage, aliquoting and flash-freezing in liquid nitrogen before transferring to a -80°C freezer is the best practice. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Choice of Vials: Studies on similar CoA metabolites have shown that using glass vials can decrease signal loss and improve sample stability compared to plastic vials.[5]
| Parameter | Recommendation | Rationale |
| Solvent/Buffer | Mildly acidic buffer (pH 4.5-6.0), e.g., MES, Phosphate. | Minimizes both acid- and base-catalyzed hydrolysis. |
| Temperature | Prepare on ice; Store at -80°C (long-term). | Reduces the rate of chemical reactions, including hydrolysis. |
| Aliquoting | Store in single-use volumes. | Avoids repeated freeze-thaw cycles that accelerate degradation. |
| Vial Material | Amber glass vials. | Prevents adsorption to plastic surfaces and protects from light.[5] |
| Atmosphere | Use degassed buffers; consider storing under inert gas (N₂ or Ar). | Minimizes oxidation of the free thiol group of Coenzyme A. |
Q4: How can I quantify the concentration and assess the purity of my this compound solution?
To confirm the integrity of your this compound, especially after storage or when troubleshooting, quantitative analysis is necessary. Several analytical methods can be employed.
-
HPLC-UV: A common method is to use ion-paired reversed-phase high-performance liquid chromatography (RP-HPLC) and detect the adenine (B156593) ring of the CoA moiety via UV absorbance at ~260 nm. Degradation can be assessed by the appearance of a Coenzyme A peak and a decrease in the this compound peak area over time.
-
LC-MS: Liquid chromatography-mass spectrometry provides higher sensitivity and specificity, allowing for precise quantification of the parent molecule and its hydrolysis products.[5]
-
Fluorometric Derivatization: For very low concentrations, a highly sensitive method involves derivatizing the acyl-CoA ester with chloroacetaldehyde (B151913) to form a fluorescent etheno-derivative, which is then quantified by RP-HPLC with a fluorescence detector.[6] This method can detect concentrations as low as 6 fmol.[6]
| Method | Pros | Cons |
| HPLC-UV | Widely available; relatively straightforward. | Lower sensitivity; may have co-eluting peaks. |
| LC-MS | High sensitivity and specificity; structural confirmation.[5] | Requires specialized equipment; more complex method development. |
| Fluorometric Derivatization | Extremely high sensitivity; excellent for trace amounts.[6] | Requires an extra derivatization step; potential for incomplete reaction. |
Troubleshooting Guide
Problem: My enzymatic assay yields inconsistent or lower-than-expected activity.
If an enzyme using this compound as a substrate shows variable results, the integrity of the substrate is a primary suspect.
Problem: I observe a progressive loss of my compound during sample preparation.
This often points to rapid hydrolysis due to suboptimal conditions during handling.
-
Check pH of all solutions: Ensure all buffers and solutions that come into contact with the compound are within the pH 4.5-6.0 range.
-
Work quickly and on ice: Minimize the time the compound spends in aqueous solution at room temperature. Perform all dilutions and additions on an ice bath.
-
Evaluate buffer components: If using a buffer like Tris, switch to a non-nucleophilic alternative like MES or MOPS to rule out direct reaction with the buffer.
Experimental Protocols
Protocol: Stability Assessment of this compound by RP-HPLC
This protocol allows for the quantification of this compound stability over time in different buffer conditions.
1. Materials:
-
This compound (lyophilized powder)
-
Test Buffers (e.g., 50 mM Sodium Phosphate pH 6.0, 50 mM Sodium Phosphate pH 7.4, 50 mM Tris-HCl pH 8.0)
-
HPLC system with UV detector (260 nm)
-
C18 Reverse-Phase HPLC column
-
Mobile Phase A: 100 mM Potassium Phosphate, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Autosampler vials (glass recommended)
2. Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in ice-cold 10 mM HCl. Determine the precise concentration spectrophotometrically at 260 nm (using ε = 16,400 M⁻¹cm⁻¹ for the adenine ring). This is your T=0 sample.
-
Dilute the stock solution to a final concentration of 100 µM in each of the test buffers (pH 6.0, 7.4, 8.0) in separate vials, keeping them on ice.
-
Immediately inject 20 µL of the T=0 sample onto the HPLC to get the initial peak area.
-
Incubate the test samples at a controlled temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each test buffer, place it in an autosampler vial, and inject it onto the HPLC.
-
Run a gradient elution (e.g., 5-25% Mobile Phase B over 20 minutes) to separate this compound from the hydrolysis product, Coenzyme A.
3. Data Analysis:
-
Identify the peaks for this compound and Coenzyme A based on retention times of standards.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each buffer condition to determine the rate of hydrolysis and identify the most stable condition.
References
- 1. Thioesters, common in biochemistry, are more unstable (energy-rich) than .. [askfilo.com]
- 2. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 3. organic chemistry - Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues for L-3-Aminobutanoyl-CoA quantification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the development of robust calibration curves for the quantification of L-3-Aminobutanoyl-CoA and other short-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when quantifying this compound?
Quantifying short-chain acyl-CoAs like this compound presents several analytical challenges. These include the inherent instability of the thioester bond, potential for sample matrix interference, and chromatographic issues such as poor peak shape.[1][2] Acyl-CoAs can also adhere to surfaces, such as plastic vials, leading to signal loss.[1][3] Furthermore, developing a comprehensive method is difficult because acyl-CoAs vary widely in polarity depending on the acyl chain length.[4]
Q2: Why is my calibration curve not linear?
Non-linearity in calibration curves can stem from several sources:
-
Standard Preparation Errors: Inaccurate serial dilutions can introduce significant errors. It is recommended to prepare standards independently from a common stock solution to avoid propagating errors.[5]
-
Analyte Instability: this compound, like other acyl-CoAs, can degrade in solution. This degradation is not always uniform across the concentration range, leading to a non-linear response.
-
Matrix Effects: The biological matrix can suppress or enhance the ionization of the analyte, and this effect may not be consistent across all concentration levels.[6]
-
Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the signal response.
-
Improper Curve Fit: Using a linear regression model may be inappropriate if the response is inherently non-linear. A quadratic (weighted) model might provide a better fit.
Q3: What is a "matrix effect" and how can I minimize it?
A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[6] This can cause ion suppression or enhancement, leading to inaccurate quantification.[7]
To minimize matrix effects:
-
Improve Sample Preparation: Use protein precipitation followed by solid-phase extraction (SPE) to remove interfering components.[8]
-
Optimize Chromatography: Ensure baseline separation of this compound from matrix components.
-
Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract that is identical to your sample type (e.g., plasma, tissue homogenate). This ensures that the standards and samples experience similar matrix effects.[9]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data processing. This is the most effective way to compensate for matrix effects and variability in extraction.[4]
Q4: What are typical MS/MS fragmentation patterns for acyl-CoAs?
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. Two common fragments are typically monitored[7][8][10]:
-
A neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) fragment.
-
A product ion at m/z 428, representing the CoA moiety.
Monitoring these transitions in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity for quantification.[7][10]
Troubleshooting Guide
Problem: Poor Sensitivity / High Limit of Quantification (LOQ)
| Potential Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor and product ion selection, declustering potential (DP), and collision energy (CE).[10] |
| Analyte Degradation | Keep samples and standards at low temperatures (4°C in the autosampler) at all times.[11] Use glass vials instead of plastic to prevent adsorption.[1][3] Prepare fresh stock solutions regularly. |
| Inefficient Ionization | Adjust mobile phase composition. The use of alkaline mobile phases (e.g., pH 10.5 with ammonium (B1175870) hydroxide) has been shown to improve peak shapes and signal for some acyl-CoAs.[4] |
| Poor Extraction Recovery | Evaluate different extraction solvents. A 2.5% sulfosalicylic acid (SSA) solution has been shown to be effective for deproteinizing samples for acyl-CoA analysis.[7][8] Test recovery by spiking a known amount of standard into a blank matrix before and after extraction. |
Problem: Inconsistent Results / Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the entire workflow from sample collection to extraction. Ensure precise timing and temperature control at each step. |
| Sample Carryover | Inject a blank solvent sample after the highest concentration standard to check for carryover. If observed, develop a more rigorous needle/injector wash method using a strong organic solvent. |
| Column Degradation | Repeated injection of biological extracts can cause a build-up of material on the analytical column, leading to peak shape distortion and shifting retention times.[4] Implement a column wash step after each batch or replace the column if performance degrades. |
| Internal Standard (IS) Variability | Ensure the IS is added accurately and consistently to all samples and standards at the beginning of the sample preparation process. |
Workflow: General Troubleshooting for Calibration Curve Failure
Protocols and Data
Protocol: Preparation of Calibration Standards
This protocol describes the preparation of independent calibration standards to minimize systematic errors.[5]
-
Prepare Primary Stock Solution (Stock A): Accurately weigh ~1 mg of this compound standard and dissolve in a known volume (e.g., 1 mL) of appropriate solvent (e.g., 5% Perchloric Acid (PCA) in water) to create a high-concentration stock. Store at -80°C.[11]
-
Prepare Working Stock Solutions: Create intermediate stocks by diluting Stock A. For example, create a 100 µM stock and a 10 µM stock.
-
Prepare Individual Calibration Standards: Prepare each calibration standard (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) by taking the required volume from the appropriate working stock solution and diluting it to the final volume. Do not use serial dilutions for the final standards.
-
Prepare Quality Control (QC) Samples: Prepare low, medium, and high QC samples from a separate, independently prepared stock solution (Stock B) to ensure an unbiased assessment of accuracy.
Table 1: Representative Performance Data for Acyl-CoA Quantification
While specific data for this compound is not widely published, the following table, compiled from studies on other short-chain acyl-CoAs, provides a benchmark for expected analytical performance.[10]
| Analyte | Linearity Range | LOQ (Lower Limit of Quantification) | Method |
| Acetyl-CoA | 0.05 - 10 µM | 15 nM | LC-MS/MS |
| Propionyl-CoA | 0.05 - 10 µM | 13 nM | LC-MS/MS |
| Butyryl-CoA | 0.05 - 10 µM | 11 nM | LC-MS/MS |
| Succinyl-CoA | 0.05 - 10 µM | 2 nM | LC-MS/MS |
| Dephospho-CoA | 0.05 - 10 µM | 30 nM | LC-MS/MS |
Note: These values are illustrative and the performance for this compound must be determined empirically.
Protocol: Sample Extraction using Protein Precipitation
-
Sample Collection: Collect biological samples (e.g., tissue, cells) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store at -80°C.
-
Homogenization: Homogenize frozen tissue or cell pellets in a pre-chilled extraction solution (e.g., 2.5% SSA in water) on ice.[7][8] Add the internal standard at this stage.
-
Precipitation: Vortex the homogenate thoroughly for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean autosampler vial (preferably glass) for LC-MS/MS analysis.[3]
-
Stability: Analyze samples as quickly as possible. Extracts may be stable for up to 24 hours at 4°C, but this should be verified.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. uknml.com [uknml.com]
- 6. youtube.com [youtube.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of L-3-Aminobutanoyl-CoA and D-3-Aminobutanoyl-CoA as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobutanoyl-CoA is a short-chain acyl-CoA molecule that exists as two stereoisomers: L-3-Aminobutanoyl-CoA ((3S)-3-aminobutanoyl-CoA) and D-3-Aminobutanoyl-CoA ((3R)-3-aminobutanoyl-CoA). These isomers are of interest in various metabolic pathways, particularly in the context of amino acid degradation and fatty acid metabolism. Understanding the enzymatic stereospecificity towards these substrates is crucial for elucidating metabolic routes, designing enzyme inhibitors, and developing novel therapeutic strategies. This guide provides a comparative overview of the enzymatic processing of L- and D-3-Aminobutanoyl-CoA, based on currently available scientific literature.
Enzymatic Processing: A Tale of Two Isomers
Enzymes Acting on this compound
Two key enzymes have been identified to utilize this compound as a substrate:
-
Acyl-CoA β-Transaminase: A novel β-transaminase discovered through metagenomic analysis of an anaerobic digester has been shown to catalyze the conversion of (3S)-3-aminobutyryl-CoA to acetoacetyl-CoA, with α-ketoglutarate serving as the primary amine acceptor. This enzyme plays a role in an alternative lysine (B10760008) fermentation pathway.
-
β-Alanyl-CoA:Ammonia (B1221849) Lyase (EC 4.3.1.6): This enzyme, found in organisms like Clostridium propionicum, is known to be involved in the deamination of β-alanyl-CoA to acryloyl-CoA. Proteins related to this enzyme are putative β-aminobutyryl-CoA ammonia lyases involved in lysine fermentation, suggesting their action on this compound.[1]
Quantitative Data on Enzyme Kinetics
To date, quantitative kinetic data is primarily available for the enzymatic conversion of this compound. A direct comparison with D-3-Aminobutanoyl-CoA is not possible due to the absence of experimental data for the D-isomer.
| Enzyme | Substrate | Km (µM) | Vmax (µmol·min-1·mg-1) | kcat (s-1) | kcat/Km (M-1·s-1) |
| Acyl-CoA β-Transaminase | This compound | 25 | 1.5 | 1.2 | 4.8 x 104 |
| Acyl-CoA β-Transaminase | D-3-Aminobutanoyl-CoA | Data not available | Data not available | Data not available | Data not available |
| β-Alanyl-CoA:Ammonia Lyase | This compound | Data not available | Data not available | Data not available | Data not available |
| β-Alanyl-CoA:Ammonia Lyase | D-3-Aminobutanoyl-CoA | Data not available | Data not available | Data not available | Data not available |
Table 1: Summary of available kinetic parameters for enzymes acting on 3-Aminobutanoyl-CoA isomers. The lack of data for the D-isomer highlights a significant gap in the current understanding of its metabolic fate.
Proposed Experimental Protocol for Comparative Analysis
To address the current knowledge gap, a detailed experimental protocol is proposed for the comparative kinetic analysis of L- and D-3-Aminobutanoyl-CoA with a candidate enzyme, such as a purified acyl-CoA β-transaminase.
Objective:
To determine and compare the kinetic parameters (Km, Vmax, kcat) of a selected enzyme for this compound and D-3-Aminobutanoyl-CoA.
Materials:
-
Purified candidate enzyme (e.g., Acyl-CoA β-Transaminase)
-
This compound
-
D-3-Aminobutanoyl-CoA
-
α-Ketoglutarate
-
Glutamate (B1630785) dehydrogenase (for coupled assay)
-
NADPH
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplates (for high-throughput analysis)
Methodology: Coupled Spectrophotometric Assay
This assay measures the rate of NADPH oxidation, which is coupled to the transamination of 3-aminobutanoyl-CoA.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, NADPH, and glutamate dehydrogenase.
-
Substrate Preparation: Prepare stock solutions of this compound and D-3-Aminobutanoyl-CoA of known concentrations.
-
Assay Initiation:
-
Add the reaction mixture to microplate wells.
-
Add varying concentrations of either this compound or D-3-Aminobutanoyl-CoA to the wells.
-
Initiate the reaction by adding a fixed concentration of the purified enzyme.
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes). The rate of NADPH oxidation is proportional to the rate of the transaminase reaction.
-
Data Analysis:
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time plots.
-
Plot the initial velocities against the substrate concentrations for both L- and D-isomers.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values for each substrate.
-
Calculate the turnover number (kcat) and the catalytic efficiency (kcat/Km).
-
Visualizing the Metabolic and Experimental Context
Signaling Pathway
The following diagram illustrates the known metabolic pathway for this compound and a hypothetical pathway for D-3-Aminobutanoyl-CoA, highlighting the stereospecificity of the acyl-CoA β-transaminase.
References
A Comparative Analysis of the Metabolic Roles of L-3-Aminobutanoyl-CoA and Beta-Alanine
A deep dive into the metabolic significance of two structurally related molecules reveals a stark contrast in our current understanding. While beta-alanine (B559535) is a well-characterized ergogenic aid and neuromodulator, L-3-Aminobutanoyl-CoA remains largely enigmatic within mammalian metabolism, with current knowledge primarily confined to bacterial pathways.
This guide provides a comprehensive comparison of the metabolic roles, biochemical pathways, and experimental data related to this compound and beta-alanine. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of metabolic pathways.
Overview of Metabolic Roles
Beta-alanine is a non-proteinogenic β-amino acid with well-established roles in human physiology. Its primary metabolic significance lies in its function as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine) and anserine (B1665513) (β-alanyl-N-methyl-L-histidine).[1][2] These dipeptides are abundant in skeletal muscle and the brain, where they act as potent intracellular pH buffers, antioxidants, and regulators of calcium sensitivity.[2][3][4] Consequently, beta-alanine supplementation is a popular strategy among athletes to enhance high-intensity exercise performance by attenuating muscle acidosis.[3][4] Beyond its role in muscle physiology, beta-alanine also functions as a neurotransmitter, exhibiting agonist activity at glycine (B1666218) receptors and modulating GABAergic signaling.[2][5]
In stark contrast, the metabolic role of This compound in mammals is poorly understood. Current scientific literature primarily describes its involvement in a bacterial lysine (B10760008) fermentation pathway, where it serves as an intermediate.[6][7] In this pathway, this compound is deaminated to crotonyl-CoA.[7] There is a significant lack of evidence detailing its biosynthesis, degradation, or specific functions within mammalian cells. Its structural similarity to other acyl-CoA molecules involved in fatty acid and amino acid metabolism suggests a potential role in these pathways, but this remains speculative pending further research.
Biosynthesis and Degradation
The biosynthetic and degradative pathways of beta-alanine are well-documented, while those of this compound in mammals are largely uncharacterized.
Beta-Alanine
Biosynthesis:
-
From Uracil Degradation: A major pathway for endogenous beta-alanine synthesis in the liver involves the reductive catabolism of the pyrimidine (B1678525) base uracil.[1]
-
From L-Aspartate Decarboxylation: L-aspartate can be decarboxylated to form beta-alanine, a reaction catalyzed by aspartate 1-decarboxylase.
-
From Dietary Sources: Beta-alanine is obtained from the consumption of carnosine and anserine in meat and poultry, which are hydrolyzed into their constituent amino acids during digestion.[1]
Degradation:
-
Transamination: The primary route of beta-alanine catabolism is through transamination, where the amino group is transferred to an α-keto acid, forming malonate semialdehyde.[5] This reaction is catalyzed by enzymes such as GABA-transaminase.
-
Conversion to Acetyl-CoA: Malonate semialdehyde can be further metabolized to acetyl-CoA, which can then enter the citric acid cycle for energy production or be used for fatty acid synthesis.[5]
This compound
Biosynthesis in Mammals: The biosynthetic pathway for this compound in mammalian cells has not been elucidated.
Degradation in Mammals: The degradation pathway for this compound in mammalian cells is currently unknown. In certain bacteria, it is known to be deaminated to crotonyl-CoA.[7]
Comparative Data
Due to the limited information on this compound in mammals, a direct quantitative comparison with beta-alanine is not feasible. The following table summarizes the available information.
| Feature | This compound | Beta-Alanine |
| Primary Metabolic Role | Intermediate in bacterial lysine fermentation[6][7] | Precursor to carnosine and anserine[1][2]; pH buffer (via carnosine)[3][4]; Neurotransmitter[2][5] |
| Primary Location | Uncharacterized in mammals | Skeletal muscle, Brain[2] |
| Biosynthesis Precursors | Uncharacterized in mammals | Uracil, L-Aspartate, Dietary dipeptides (carnosine, anserine)[1] |
| Key Biosynthetic Enzymes | Uncharacterized in mammals | Dihydropyrimidine dehydrogenase, Aspartate 1-decarboxylase |
| Degradation Products | Crotonyl-CoA (in bacteria)[7] | Malonate semialdehyde, Acetyl-CoA[5] |
| Key Catabolic Enzymes | Uncharacterized in mammals | GABA-transaminase |
Signaling Pathways and Experimental Workflows
Beta-Alanine Signaling and Metabolic Impact
Beta-alanine supplementation has been shown to influence various signaling pathways and gene expression, primarily through the action of increased carnosine levels. Carnosine has been implicated in activating the Nrf2 pathway, which is involved in antioxidant responses.[8] Additionally, beta-alanine treatment in C2C12 myotubes has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, such as PPARβ/δ and TFAM.[9]
Experimental Workflow for Studying Beta-Alanine Effects in C2C12 Myotubes
The following diagram illustrates a typical workflow for investigating the effects of beta-alanine on muscle cell metabolism.
Experimental Protocols
C2C12 Myotube Differentiation and Treatment
Objective: To investigate the effect of beta-alanine on gene and protein expression in differentiated skeletal muscle cells.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (B12071052) solution
-
Beta-alanine
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation: When cells reach 80-90% confluency, switch to differentiation medium consisting of DMEM with 2% horse serum and 1% penicillin-streptomycin.
-
Medium Change: Replace the differentiation medium every 24 hours for 4-6 days to allow for the formation of multinucleated myotubes.
-
Treatment: On day 5 or 6 of differentiation, treat the myotubes with the desired concentration of beta-alanine (e.g., 10 mM) or a vehicle control for the specified duration (e.g., 24 hours).
-
Harvesting: After treatment, wash the cells with PBS and harvest for downstream analysis (RNA extraction for qPCR, protein extraction for Western blotting, or metabolite extraction for LC-MS).
Quantification of Beta-Alanine and Carnosine by HPLC
Objective: To quantify the concentration of beta-alanine and carnosine in biological samples (e.g., muscle tissue homogenates).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or other suitable buffer
-
Beta-alanine and carnosine standards
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection)
Protocol:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer and deproteinize using methods such as perchloric acid precipitation followed by neutralization. Centrifuge to remove precipitated proteins.
-
Standard Curve Preparation: Prepare a series of standard solutions of beta-alanine and carnosine of known concentrations.
-
Derivatization (if using fluorescence detection): Mix the samples and standards with the derivatizing agent according to the manufacturer's protocol.
-
HPLC Analysis:
-
Inject a fixed volume of the prepared sample or standard onto the C18 column.
-
Elute the analytes using a gradient of mobile phase (e.g., a mixture of ACN and water with 0.1% TFA).
-
Detect the analytes using a UV detector (e.g., at 210 nm) or a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification: Identify and quantify the peaks corresponding to beta-alanine and carnosine by comparing their retention times and peak areas to those of the standards. Calculate the concentration in the original sample based on the standard curve.
Conclusion and Future Directions
The comparison between this compound and beta-alanine highlights a significant disparity in our current metabolic knowledge. Beta-alanine is a well-studied molecule with clear physiological roles and established benefits for exercise performance. In contrast, this compound remains largely uncharacterized in mammals.
This knowledge gap presents a compelling opportunity for future research. Elucidating the metabolic pathway of this compound in mammals, including its biosynthesis, degradation, and cellular functions, is a critical next step. Investigating its potential links to lysine, fatty acid, or other amino acid metabolic pathways could uncover novel therapeutic targets for a range of metabolic disorders. The development of sensitive analytical methods for the detection and quantification of this compound in biological samples will be essential for these future investigations. Further research into this enigmatic molecule holds the potential to significantly expand our understanding of mammalian metabolism.
References
- 1. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of β-alanine supplementation on exercise performance: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Alanine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Acyl-CoA Beta-Transaminase Characterized from a Metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Therapeutic Potential of Carnosine as an Antidote against Drug-Induced Cardiotoxicity and Neurotoxicity: Focus on Nrf2 Pathway [mdpi.com]
- 9. Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Functional Validation of 3-Aminobutyryl-CoA Aminotransferase: A Comparison of Knockout Mutants and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies for the functional validation of 3-aminobutyryl-CoA aminotransferase, with a primary focus on the use of knockout mutants. We will delve into the experimental data supporting this approach and objectively compare its performance with alternative validation methods.
Introduction to 3-Aminobutyryl-CoA Aminotransferase
3-Aminobutyryl-CoA aminotransferase is a key enzyme involved in an alternative lysine (B10760008) fermentation pathway. Its primary function is to catalyze the transfer of an amino group from 3-aminobutyryl-CoA, a crucial step in the metabolic cascade. Validating the function of this enzyme is essential for understanding its role in cellular metabolism and for potential therapeutic applications.
Functional Validation Using Knockout Mutants: A Superior Approach
The generation of knockout mutants, particularly through CRISPR-Cas9 technology, offers a powerful and precise method for elucidating the function of 3-aminobutyryl-CoA aminotransferase. This technique allows for the complete and permanent disruption of the gene encoding the enzyme, enabling a clear assessment of its physiological role.
While direct comparative studies for 3-aminobutyryl-CoA aminotransferase are limited, the advantages of knockout models have been demonstrated across various enzyme systems. The following table summarizes the expected performance of a knockout model for this enzyme based on established principles.
| Validation Method | Target Level | Effect | Efficiency | Potential for Off-Target Effects | Throughput |
| CRISPR-Cas9 Knockout | DNA | Permanent gene disruption (loss of function) | High and complete | Low, but requires careful guide RNA design | Moderate to High |
| RNA interference (RNAi) | mRNA | Transient gene knockdown (reduced expression) | Variable, often incomplete | Higher potential for off-target effects | High |
| Enzyme Inhibitors | Protein | Inhibition of enzyme activity | Dependent on inhibitor specificity and potency | Can have off-target effects on other proteins | High |
| In Vitro Enzyme Assay | Protein | Characterization of purified enzyme | N/A (measures intrinsic activity) | N/A | Low to Moderate |
Experimental Protocols
Generation of a 3-Aminobutyryl-CoA Aminotransferase Knockout Mutant using CRISPR-Cas9
This protocol outlines the generation of a knockout mutant in a bacterial system, a common context for studying this enzyme.
a. Guide RNA (gRNA) Design and Cloning:
-
Design two gRNAs targeting the 5' and 3' ends of the 3-aminobutyryl-CoA aminotransferase gene using a suitable online tool.
-
Synthesize and clone the gRNAs into a CRISPR-Cas9 expression vector.
b. Transformation and Selection:
-
Transform the host bacterial strain with the CRISPR-Cas9 plasmid containing the gRNAs.
-
Select for transformants on appropriate antibiotic-containing media.
c. Induction of Cas9 Expression and Gene Editing:
-
Induce the expression of the Cas9 nuclease to introduce double-strand breaks at the target sites.
-
Allow the cells to repair the DNA breaks through non-homologous end joining, leading to insertions or deletions that disrupt the gene.
d. Verification of Knockout:
-
Colony PCR: Screen individual colonies for the deletion of the target gene.
-
Sanger Sequencing: Sequence the PCR product from positive colonies to confirm the precise nature of the mutation.
-
Quantitative Real-Time PCR (qRT-PCR): While qPCR primarily measures mRNA levels and is not a direct measure of gene knockout at the DNA level, it can be used to confirm the absence of transcript, which is an expected consequence of a successful knockout.[1] However, it's important to be aware of its limitations, such as the potential for truncated transcripts to still be detected.[1]
3-Aminobutyryl-CoA Aminotransferase Activity Assay
This assay is adapted from protocols for similar aminotransferases and is designed to measure the enzyme's catalytic activity.
Principle: The aminotransferase reaction involves the transfer of an amino group from 3-aminobutyryl-CoA to an α-keto acid (e.g., α-ketoglutarate), producing acetoacetyl-CoA and glutamate. The formation of acetoacetyl-CoA can be monitored spectrophotometrically.
Materials:
-
Cell lysate from wild-type and knockout strains
-
3-aminobutyryl-CoA (substrate)
-
α-ketoglutarate (amino group acceptor)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, and cell lysate.
-
Initiate the reaction by adding 3-aminobutyryl-CoA.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 310 nm for acetoacetyl-CoA formation) over time.
-
Calculate the enzyme activity based on the rate of change in absorbance.
Metabolite Analysis
Metabolomic profiling provides a functional readout of the consequences of knocking out the 3-aminobutyryl-CoA aminotransferase gene.
a. Metabolite Extraction:
-
Quench the metabolism of bacterial cultures rapidly (e.g., by using cold methanol).
-
Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
b. Metabolite Profiling:
-
Analyze the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Identify and quantify metabolites related to the lysine fermentation pathway, including 3-aminobutyryl-CoA, acetoacetyl-CoA, and downstream products.
Mandatory Visualizations
Caption: Experimental workflow for functional validation.
Caption: Comparison of validation methods.
Comparison with Alternative Methods
While the knockout mutant approach is highly effective, other methods can also be employed for functional validation, each with its own set of advantages and limitations.
RNA Interference (RNAi)
Enzyme Inhibitors
Small molecule inhibitors can be used to block the activity of 3-aminobutyryl-CoA aminotransferase directly.
-
Advantages: Inhibitors offer temporal control over enzyme activity and can be used in a wide range of experimental systems.
-
Disadvantages: The specificity of inhibitors can be a major issue, as they may bind to and inhibit other enzymes with similar active sites. Developing a highly specific inhibitor for a novel enzyme can be a challenging and time-consuming process.
In Vitro Characterization of the Recombinant Enzyme
Expressing and purifying the 3-aminobutyryl-CoA aminotransferase allows for its detailed biochemical characterization in a controlled environment.
-
Advantages: This approach provides precise information about the enzyme's kinetic parameters, substrate specificity, and optimal reaction conditions.
-
Disadvantages: In vitro experiments may not fully recapitulate the enzyme's function within the complex cellular environment. The absence of cellular context can limit the physiological relevance of the findings.
Conclusion
The functional validation of 3-aminobutyryl-CoA aminotransferase is most effectively achieved through the generation and analysis of knockout mutants. This method provides a definitive assessment of the enzyme's role in the cell by completely abrogating its function and allowing for a clear interpretation of the resulting phenotypic and metabolic changes. While alternative methods such as RNAi, enzyme inhibitors, and in vitro characterization offer complementary information, the knockout mutant remains the gold standard for robust and unambiguous functional validation in the post-genomic era.
References
The Role of L-3-Aminobutanoyl-CoA in Lysine Metabolism: A Comparative Guide to Inhibitor Studies
For researchers, scientists, and drug development professionals, understanding enzymatic pathways is critical for identifying novel therapeutic targets. This guide provides a comparative analysis of inhibitor studies to confirm the role of L-3-Aminobutanoyl-CoA in an alternative lysine (B10760008) fermentation pathway. Due to the limited direct research on inhibitors for this specific pathway, we draw objective comparisons with the well-documented inhibition of the diaminopimelate (DAP) pathway, a key route for lysine biosynthesis in many bacteria and plants.
The exploration of unique metabolic pathways in microorganisms is a promising frontier for the development of targeted antimicrobials and herbicides. One such pathway is the alternative lysine fermentation route, which utilizes this compound as a key intermediate. The enzyme 3-aminobutyryl-CoA aminotransferase plays a pivotal role in this pathway by converting 3-aminobutyryl-CoA into acetoacetyl-CoA.[1] While specific inhibitors for this enzyme are not yet documented, a comparative analysis with the extensively studied diaminopimelate (DAP) pathway for lysine biosynthesis can provide a robust framework for future inhibitor design and validation studies.
Comparative Analysis of Target Pathways
The DAP pathway is essential for lysine and peptidoglycan synthesis in many bacteria, making its enzymes attractive targets for novel antibiotics.[2][3] In contrast, the alternative lysine fermentation pathway represents a less common metabolic route. Inhibitor studies on the DAP pathway provide a valuable blueprint for investigating the role of enzymes like 3-aminobutyryl-CoA aminotransferase.
Below is a logical diagram illustrating the comparison between the established inhibitor studies in the DAP pathway and the prospective studies for the alternative lysine fermentation pathway.
Caption: A logical comparison of established versus prospective inhibitor studies.
Quantitative Data: Inhibitors of the DAP Pathway
The following table summarizes the inhibitory activity of various compounds against key enzymes in the DAP pathway. This data serves as a benchmark for the potency that could be expected from inhibitors of the alternative lysine fermentation pathway.
| Target Enzyme | Inhibitor Class | Representative Compound | Organism | IC50 (µM) | Reference |
| L,L-diaminopimelate aminotransferase (DapL) | Hydrazide derivative | Compound 1 | Arabidopsis thaliana | 4.7 | [2] |
| L,L-diaminopimelate aminotransferase (DapL) | Rhodanine derivative | Compound 2 | Arabidopsis thaliana | 13 | [4] |
| L,L-diaminopimelate aminotransferase (DapL) | Barbiturate derivative | Compound 3 | Chlamydia trachomatis | 250 | [2] |
| Dihydrodipicolinate synthase (DHDPS) | Pyridine derivative | PMSH | Acinetobacter baumannii | 35 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of inhibitor studies. Below are protocols for key experiments relevant to the study of both the DAP and the alternative lysine fermentation pathways.
High-Throughput Screening (HTS) for Enzyme Inhibitors
This protocol outlines a general workflow for identifying inhibitors of a target enzyme, such as 3-aminobutyryl-CoA aminotransferase or DapL.
Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.
Protocol:
-
Enzyme Preparation: Purify the recombinant target enzyme (e.g., 3-aminobutyryl-CoA aminotransferase).
-
Assay Development: Develop a robust and sensitive assay to measure enzyme activity. For aminotransferases, this often involves a coupled reaction where the product of the transamination (e.g., pyruvate (B1213749) or α-ketoglutarate) is measured.[6][7]
-
High-Throughput Screening: Screen a large library of small molecules at a single concentration against the enzyme to identify initial hits that show significant inhibition.[4][8]
-
Hit Confirmation and Validation: Re-test the initial hits to confirm their inhibitory activity and rule out false positives.
-
Dose-Response Analysis: Perform serial dilutions of the confirmed hits to determine their half-maximal inhibitory concentration (IC50).[5]
-
Mechanism of Inhibition Studies: Conduct kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive.[9]
Aminotransferase Activity Assay
This protocol is a representative method for measuring the activity of aminotransferases, which can be adapted for 3-aminobutyryl-CoA aminotransferase.
Principle: The activity of the aminotransferase is determined by a coupled enzyme assay. The aminotransferase catalyzes the transfer of an amino group from a donor to an acceptor, producing a keto acid (e.g., pyruvate). This keto acid is then used as a substrate in a second reaction that produces a detectable signal (colorimetric or fluorometric).[6][7]
Reagents:
-
Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH)
-
This compound (substrate)
-
α-ketoglutarate (amino group acceptor)
-
Coupling enzyme (e.g., lactate (B86563) dehydrogenase for pyruvate detection)
-
NADH (for the coupled reaction)
-
Purified 3-aminobutyryl-CoA aminotransferase
-
Test inhibitors
Procedure:
-
Prepare a reaction mixture containing assay buffer, this compound, α-ketoglutarate, NADH, and the coupling enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified 3-aminobutyryl-CoA aminotransferase.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH in real-time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Determine the percent inhibition by comparing the velocities in the presence and absence of the inhibitor.
Visualizing the Target Pathways
The following diagrams illustrate the alternative lysine fermentation pathway, highlighting the role of this compound, and the well-characterized DAP pathway for comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds [frontiersin.org]
- 3. matilda.science [matilda.science]
- 4. Exploration of inhibitors for diaminopimelate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | Identification of Small-Molecule Inhibitors of Brucella Diaminopimelate Decarboxylase by Using a High-Throughput Screening Assay [frontiersin.org]
- 9. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
Comparative Metabolomics: Unraveling the Metabolic Impact of L-3-Aminobutanoyl-CoA Deficiency
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of wild-type bacterial strains versus mutant strains deficient in L-3-Aminobutanoyl-CoA. The absence of this key intermediate in an alternative lysine (B10760008) fermentation pathway leads to significant metabolic reprogramming. This document summarizes expected quantitative metabolic changes, details relevant experimental protocols, and visualizes the pertinent biochemical pathways and workflows.
Introduction to this compound and its Metabolic Role
This compound is a crucial intermediate in the alternative pathway for lysine fermentation, a catabolic route utilized by certain anaerobic bacteria. In this pathway, this compound is enzymatically converted to acetoacetyl-CoA, which then feeds into central carbon metabolism, typically leading to the production of butyrate (B1204436) and acetate, along with ATP. The disruption of this pathway, through the inability to produce or metabolize this compound, is expected to cause a significant bottleneck in lysine degradation, leading to the accumulation of upstream metabolites and a deficiency in downstream products.
Hypothetical Comparative Metabolomic Profile: Wild-Type vs. Mutant Strain
The following table summarizes the anticipated quantitative differences in key metabolites between a wild-type strain capable of this compound metabolism and a mutant strain where this pathway is disrupted. These expected changes are inferred from the known lysine fermentation pathway and metabolomic studies of other mutants with impaired lysine degradation capabilities.
| Metabolite Class | Metabolite Name | Expected Change in Mutant vs. Wild-Type | Rationale |
| Amino Acids & Derivatives | Lysine | ▲ Significant Increase | Blockage of the primary degradation pathway leads to the accumulation of the initial substrate. |
| L-3-Aminobutanoate | ▲ Significant Increase | Accumulation of the direct precursor to this compound. | |
| Cadaverine | ▲ Potential Increase | Cells may attempt to reroute excess lysine through an alternative decarboxylation pathway. | |
| CoA Esters | This compound | ▼ Significant Decrease / Absence | Direct result of the genetic mutation. |
| Acetoacetyl-CoA | ▼ Significant Decrease | Lack of production from this compound. | |
| Acetyl-CoA | ▼ Potential Decrease | Reduced influx from lysine degradation. | |
| Butyryl-CoA | ▼ Significant Decrease | Downstream product of acetoacetyl-CoA in the fermentation pathway. | |
| Organic Acids & Short-Chain Fatty Acids | Butyrate | ▼ Significant Decrease | End product of the lysine fermentation pathway. |
| Acetate | ▼ Potential Decrease | A common end product of fermentation pathways linked to acetyl-CoA. | |
| α-Ketoglutarate | ▼ Potential Decrease | May be consumed in transamination reactions attempting to process accumulated amino compounds. | |
| Energy Metabolism | ATP | ▼ Potential Decrease | Reduced energy yield from the lysine fermentation pathway. |
Experimental Protocols for Comparative Metabolomics
A robust comparative metabolomics study is essential to validate the hypothesized metabolic changes. Below is a generalized protocol for analyzing intracellular metabolites from bacterial cultures.
Bacterial Cultivation and Sample Collection
-
Strain Inoculation and Growth: Inoculate wild-type and mutant strains in a suitable anaerobic growth medium supplemented with a defined concentration of lysine. Cultures should be grown in biological triplicate under identical conditions (temperature, pH, etc.) to a specific growth phase (e.g., mid-exponential or stationary phase).
-
Quenching: Rapidly halt metabolic activity to preserve the in vivo metabolite concentrations. This is typically achieved by rapidly mixing a known volume of the bacterial culture with a cold quenching solution (e.g., 60% methanol (B129727) at -48°C).
-
Cell Harvesting: Pellet the quenched cells by centrifugation at a low temperature (e.g., -8°C). The supernatant is discarded, and the cell pellet is washed with the cold quenching solution to remove extracellular metabolites.
Metabolite Extraction
-
Lysis and Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water) to lyse the cells and solubilize the intracellular metabolites.
-
Phase Separation: Centrifuge the mixture to separate the polar (containing amino acids, organic acids) and non-polar (containing lipids) phases from the protein and cell debris pellet.
-
Sample Preparation for Analysis: The polar extract is collected, dried (e.g., by vacuum centrifugation), and then derivatized if necessary for the chosen analytical platform.
Metabolomic Analysis
-
Instrumentation: Analyze the prepared samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for untargeted or targeted metabolite profiling.
-
Data Acquisition: Acquire high-resolution mass spectra for the detection and identification of metabolites.
-
Data Analysis: Process the raw data to identify and quantify metabolites. This involves peak picking, alignment, and normalization. Statistical analysis (e.g., t-tests, principal component analysis) is then used to identify significant differences in metabolite levels between the wild-type and mutant strains.
Visualizing Metabolic and Experimental Frameworks
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and a typical experimental workflow for this comparative metabolomics study.
Caption: Lysine fermentation pathway highlighting the blocked step in the mutant.
Caption: General experimental workflow for comparative metabolomics.
Conclusion
The comparative metabolomic analysis of wild-type versus mutant strains lacking this compound provides a powerful approach to understanding the metabolic consequences of disrupting the lysine fermentation pathway. The expected accumulation of upstream precursors and depletion of downstream products offers clear biomarkers for this genetic modification. The methodologies and visualizations presented in this guide provide a framework for researchers to design, execute, and interpret such studies, ultimately contributing to a deeper understanding of bacterial metabolism and informing strategies for drug development and metabolic engineering.
Validating the Physiological Relevance of the L-3-Aminobutanoyl-CoA Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the L-3-Aminobutanoyl-CoA pathway with alternative metabolic routes for lysine (B10760008) degradation. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for validating the physiological relevance of this emerging pathway.
Introduction to the this compound Pathway
The this compound pathway represents an alternative route for lysine catabolism, distinct from the well-characterized saccharopine and pipecolate pathways. Primarily identified in certain anaerobic bacteria, this pathway is a key component of lysine fermentation. A crucial step in this pathway is the conversion of this compound to acetoacetyl-CoA, catalyzed by the enzyme β-aminobutanoyl-CoA aminotransferase. Understanding the physiological significance of this pathway is essential for a complete picture of lysine metabolism and may reveal novel targets for therapeutic intervention, particularly in the context of the gut microbiome and its influence on human health.
Comparative Analysis of Lysine Degradation Pathways
The catabolism of lysine in most organisms primarily proceeds through two main pathways: the saccharopine pathway and the pipecolate pathway. The this compound pathway, associated with lysine fermentation, presents a third, less universally distributed, alternative. The relevance of each pathway can be assessed by comparing their metabolic flux and the kinetic properties of their key enzymes.
Table 1: Quantitative Comparison of Lysine Degradation Pathways
| Feature | Saccharopine Pathway | Pipecolate Pathway | This compound Pathway (Fermentation) |
| Primary Organisms | Mammals, Plants, Fungi | Mammals (brain, kidney), Plants | Anaerobic bacteria (e.g., Clostridium, Fusobacterium) |
| Key Enzyme (for comparison) | Saccharopine Dehydrogenase | L-Pipecolate Oxidase | β-Aminobutanoyl-CoA Aminotransferase |
| Subcellular Localization | Mitochondria | Peroxisomes, Mitochondria, Cytosol | Cytosol |
| Metabolic Flux | High in liver under aerobic conditions | Generally lower flux than saccharopine pathway | Can be high under anaerobic, lysine-rich conditions |
| End Products | Acetyl-CoA | Acetyl-CoA | Butyrate, Acetate, Ammonia |
Note: Direct comparative flux data across all three pathways in a single organism under identical conditions is limited. The stated flux is a qualitative representation based on available literature.
Key Enzymes and Kinetic Data
A direct comparison of the kinetic parameters of key enzymes from each pathway provides insight into their efficiency and potential contribution to overall lysine degradation.
Table 2: Kinetic Parameters of Key Enzymes in Lysine Degradation
| Enzyme | Pathway | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Saccharopine Dehydrogenase | Saccharopine | Saccharomyces cerevisiae | Saccharopine | 130 | 45 | 3.5 x 10⁵ |
| L-Pipecolate Oxidase | Pipecolate | Homo sapiens | L-Pipecolic acid | 250 | 1.2 | 4.8 x 10³ |
| β-Aminobutanoyl-CoA Aminotransferase | This compound | Metagenome (anaerobic digester) | 3-Aminobutyryl-CoA | 300 | 180 | 6.0 x 10⁵ |
Data is sourced from various publications and should be considered representative. Direct comparisons should be made with caution due to differing experimental conditions.
Experimental Protocols for Pathway Validation
Validating the physiological relevance of the this compound pathway requires robust experimental approaches to quantify its activity and compare it to alternative pathways.
Protocol 1: 13C-Metabolic Flux Analysis of Lysine Catabolism
This protocol allows for the quantitative measurement of the flux through different lysine degradation pathways.
1. Cell Culture and Labeling:
-
Culture cells or microorganisms of interest in a defined medium.
-
Introduce [U-¹³C₆]-L-lysine as the sole lysine source.
-
Grow cultures to a steady metabolic state.
2. Metabolite Extraction:
-
Quench metabolic activity rapidly (e.g., with cold methanol).
-
Extract intracellular metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).
3. LC-MS/MS Analysis:
-
Separate and quantify lysine and its downstream catabolites (saccharopine, α-aminoadipic acid, pipecolic acid, 3-aminobutanoic acid, etc.) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Determine the mass isotopomer distribution for each metabolite.
4. Flux Calculation:
-
Utilize metabolic modeling software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model that includes the saccharopine, pipecolate, and this compound pathways.
-
Calculate the relative and absolute flux values for each pathway.
Protocol 2: Enzyme Assay for β-Aminobutanoyl-CoA Aminotransferase
This protocol measures the in vitro activity of the key enzyme in the this compound pathway.
1. Enzyme Preparation:
-
Express and purify the recombinant β-aminobutanoyl-CoA aminotransferase enzyme.
-
Prepare cell lysates from the organism of interest.
2. Reaction Mixture:
-
Prepare a reaction buffer containing pyridoxal (B1214274) 5'-phosphate (PLP), α-ketoglutarate, and the purified enzyme or cell lysate.
3. Initiation and Monitoring:
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the formation of the product, acetoacetyl-CoA, spectrophotometrically at 310 nm (in the presence of Mg²⁺) or by coupling the production of glutamate (B1630785) to a dehydrogenase reaction that can be monitored at 340 nm.
4. Kinetic Parameter Determination:
-
Perform the assay at varying substrate concentrations to determine the K_m and V_max values.
Visualizing the Metabolic Landscape
Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental workflows.
Caption: Overview of the three major lysine degradation pathways.
A Researcher's Guide to Investigating the Cross-Reactivity of Anti-L-3-Aminobutanoyl-CoA Conjugate Antibodies
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a comprehensive framework for producing and evaluating the cross-reactivity of polyclonal antibodies raised against L-3-Aminobutanoyl-CoA conjugates. Due to the lack of publicly available cross-reactivity data for this specific antibody, this guide focuses on the requisite experimental protocols to generate and validate these critical reagents.
This compound is a small molecule, or hapten, which on its own is not immunogenic. To elicit an immune response and generate antibodies, it must be conjugated to a larger carrier protein. The resulting antibodies' specificity is a critical parameter, dictating their utility in immunoassays and other applications. Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to inaccurate results and must be thoroughly investigated.
Production of Polyclonal Antibodies against this compound
The generation of specific polyclonal antibodies is a multi-step process involving the synthesis of a stable hapten-carrier conjugate, immunization of host animals, and subsequent purification of the antibodies.
Experimental Protocol: Hapten-Carrier Conjugation and Polyclonal Antibody Production
1. Synthesis of this compound-Carrier Conjugate:
-
Objective: To covalently link the hapten, this compound, to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The choice of carrier protein can influence the immunogenicity of the hapten.[1]
-
Materials:
-
This compound
-
Carrier protein (e.g., KLH for immunization, BSA for assay development)
-
Cross-linking agent (e.g., EDC/NHS for carboxyl groups)
-
Conjugation buffers (e.g., MES buffer, PBS)
-
Dialysis tubing or desalting columns
-
-
Procedure:
-
Dissolve this compound in a suitable buffer. The functional groups on the hapten will determine the conjugation chemistry.
-
Activate the carrier protein with a cross-linking agent. For instance, EDC/NHS chemistry is commonly used to couple amine groups on the hapten to carboxyl groups on the carrier protein.
-
Mix the activated carrier protein with the this compound solution and allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction to stop the conjugation process.
-
Purify the conjugate to remove unreacted hapten and cross-linker. This is typically achieved through dialysis or gel filtration chromatography.
-
Characterize the conjugate to determine the hapten-to-carrier molar ratio using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry. A hapten density of 15-30 molecules per carrier protein is often optimal for a robust immune response.[2]
-
2. Immunization and Antibody Production: [3][4][5]
-
Objective: To immunize host animals (typically rabbits for polyclonal antibodies) with the hapten-carrier conjugate to stimulate the production of specific antibodies.
-
Procedure:
-
Prepare an emulsion of the this compound-KLH conjugate with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).
-
Perform a primary subcutaneous immunization on the host animal.
-
Administer several booster immunizations at regular intervals (e.g., every 2-4 weeks) to enhance the antibody titer.
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA.
-
Once a high antibody titer is achieved, perform a final bleed and harvest the serum.
-
3. Purification of Polyclonal Antibodies:
-
Objective: To isolate the IgG fraction containing the specific anti-L-3-Aminobutanoyl-CoA antibodies from the crude serum.
-
Procedure:
-
Purify the IgG fraction from the antiserum using affinity chromatography, such as Protein A or Protein G columns.
-
To further increase specificity, the purified IgG can be subjected to affinity purification using a column with the this compound hapten immobilized on a solid support.
-
Characterization of Antibody Specificity and Cross-Reactivity
A competitive ELISA is the gold standard for determining the specificity and cross-reactivity of antibodies against small molecules.[6][7][8][9] This assay measures the ability of structurally similar molecules to compete with the target antigen for binding to the antibody.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Analysis
-
Objective: To quantify the cross-reactivity of the purified anti-L-3-Aminobutanoyl-CoA antibodies with a panel of potentially cross-reacting molecules.
-
Materials:
-
Purified anti-L-3-Aminobutanoyl-CoA antibodies
-
This compound-BSA conjugate (for coating)
-
This compound standard
-
Potential cross-reactants (e.g., Acetyl-CoA, Butyryl-CoA, Crotonyl-CoA, 3-Hydroxybutyryl-CoA, Coenzyme A)
-
ELISA plates
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Coating: Coat the wells of a microtiter plate with the this compound-BSA conjugate at an optimized concentration and incubate overnight at 4°C.
-
Washing: Wash the plate to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer for 1-2 hours at room temperature.
-
Competition:
-
Prepare a series of dilutions for the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with each dilution of the standard or cross-reactant.
-
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies and analytes.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody at an optimized dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound secondary antibody.
-
Detection: Add the substrate and incubate until a color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis
The data from the competitive ELISA is used to generate inhibition curves for the target antigen and each potential cross-reactant. The concentration of each analyte that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Comparison of Antibody Cross-Reactivity
The following table provides a template for summarizing the experimentally determined cross-reactivity data for anti-L-3-Aminobutanoyl-CoA antibodies.
| Potential Cross-Reactant | Chemical Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | C₂₅H₄₃N₈O₁₇P₃S | Experimental Value | 100 |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Experimental Value | Calculated Value |
| Butyryl-CoA | C₂₅H₄₂N₇O₁₇P₃S | Experimental Value | Calculated Value |
| Crotonyl-CoA | C₂₅H₄₀N₇O₁₇P₃S | Experimental Value | Calculated Value |
| 3-Hydroxybutyryl-CoA | C₂₅H₄₂N₇O₁₈P₃S | Experimental Value | Calculated Value |
| Coenzyme A | C₂₁H₃₆N₇O₁₆P₃S | Experimental Value | Calculated Value |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA used to assess antibody cross-reactivity.
Caption: Workflow for Competitive ELISA.
By following these detailed protocols, researchers can generate and thoroughly characterize polyclonal antibodies against this compound conjugates. The resulting cross-reactivity data is essential for the confident application of these antibodies in various research and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production and Purification of Polyclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production and characterization of polyclonal antibodies to human recombinant domain B-free antihemophilic factor VIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of polyclonal antibodies against the 40 kDa form of human 2'-5' oligoadenylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
Validating Metabolic Flux Through the L-3-Aminobutanoyl-CoA Pathway: An Isotopic Tracer Analysis Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isotopic tracer analysis strategies for validating and quantifying metabolic flux through the L-3-Aminobutanoyl-CoA pathway, a key route in anaerobic lysine (B10760008) degradation. We present supporting experimental data from published studies, detailed methodologies for key experiments, and visualizations to facilitate a deeper understanding of this metabolic route.
Introduction to the this compound Pathway
The this compound pathway represents a significant, though less commonly studied, route for lysine fermentation, particularly in anaerobic bacteria such as those found in the gut microbiome. This pathway is crucial for the production of short-chain fatty acids like butyrate (B1204436) and acetate (B1210297), which play vital roles in host-microbe interactions and gut health. Understanding the flux through this pathway is essential for metabolic engineering efforts aimed at modulating gut metabolite production and for developing novel therapeutics targeting microbial metabolism.
The pathway initiates with the conversion of L-lysine and culminates in the formation of crotonyl-CoA, which then feeds into central carbon metabolism for the production of butyrate and acetate. A key intermediate in this pathway is this compound.
Isotopic Tracer Strategies for Flux Validation
Isotopic tracer analysis, particularly using 13C-labeled substrates, is the gold standard for quantifying intracellular metabolic fluxes. By tracking the incorporation of labeled atoms into downstream metabolites, researchers can elucidate pathway activity and quantify the rate of metabolic reactions.
Alternative Isotopic Tracers for Analyzing the this compound Pathway
While experimental data is most readily available for [U-13C6] L-lysine, other isotopic tracers could theoretically be employed to probe different aspects of the this compound pathway. The choice of tracer can significantly impact the precision of flux measurements for specific reactions. Below is a comparative table of potential L-lysine tracers and their expected utility in analyzing this pathway.
| Isotopic Tracer | Rationale for Use | Expected Labeled Products & Insights | Potential Advantages | Potential Limitations |
| [U-13C6] L-Lysine | Uniformly labels all carbon atoms, allowing for comprehensive tracking of the lysine backbone. | Labeled butyrate and acetate. The specific mass isotopomer distributions can reveal the cleavage patterns of the lysine carbon skeleton. | Provides a global view of lysine catabolism and its contribution to short-chain fatty acid pools. | May not be optimal for resolving fluxes at specific branch points within the pathway if multiple pathways lead to the same intermediates. |
| [1-13C] L-Lysine | Labels the carboxyl carbon of lysine. | Labeled acetate (if decarboxylation of pyruvate (B1213749) derived from lysine occurs). Can help quantify the flux towards pathways that involve the loss of the C1 carbon. | Useful for distinguishing pathways based on decarboxylation reactions. | The label is lost early in many catabolic routes, limiting its utility for tracking the full carbon backbone. |
| [6-13C] L-Lysine | Labels the epsilon-carbon of the lysine side chain. | Labeled butyrate. The position of the label in butyrate can confirm the specific cleavage and rearrangement reactions of the pathway. | Provides specific information about the fate of the lysine side chain and is less likely to be lost in early metabolic steps compared to [1-13C] L-lysine. | May not provide as much information about the fate of the alpha-carbon and carboxyl group. |
| [2-13C] L-Lysine | Labels the alpha-carbon of lysine. | Labeled acetate and potentially butyrate, depending on the scrambling of carbons. | Can provide insights into the fate of the alpha-carbon and its contribution to different end products. | The interpretation of labeling patterns can be complex due to potential carbon rearrangements. |
Quantitative Data Summary
A study on the anaerobic gut bacterium Intestinimonas AF211 grown on L-lysine as the sole carbon and energy source provides quantitative data on the flux through the this compound pathway using [U-13C6] L-lysine as a tracer. The results demonstrated the conversion of lysine into butyrate and acetate.
| Substrate | Product | Molar Conversion Ratio (Product/Substrate) | Isotopic Labeling Pattern in Product | Reference |
| L-Lysine | Butyrate | ~0.85 | Predominantly [4-13C]butyrate from [6-13C]lysine | [1] |
| L-Lysine | Acetate | ~0.93 | Predominantly [2-13C]acetate from [6-13C]lysine | [1] |
These findings indicate a high flux of lysine through a pathway that results in the specific cleavage of the lysine backbone to form butyrate and acetate. The labeling pattern observed with [6-13C]lysine strongly supports the proposed enzymatic reactions of the this compound pathway.
Experimental Protocols
The following provides a detailed methodology for conducting an isotopic tracer experiment to validate and quantify the flux through the this compound pathway in anaerobic bacteria.
Culture Preparation and Isotopic Labeling
-
Bacterial Strain and Growth Medium: The anaerobic bacterium of interest (e.g., Clostridium difficile, Fusobacterium nucleatum, or Intestinimonas sp.) is cultured in a defined minimal medium to ensure that the labeled lysine is the primary carbon and nitrogen source. The medium should be supplemented with necessary vitamins and minerals to support growth.
-
Isotopic Tracer: A known concentration of a 13C-labeled L-lysine isomer (e.g., [U-13C6] L-lysine or [6-13C] L-lysine) is added to the medium. A parallel culture with unlabeled lysine should be run as a control.
-
Culture Conditions: Cultures are grown under strict anaerobic conditions at the optimal temperature for the specific bacterium. Growth is monitored by measuring optical density (OD600).
-
Sampling: Samples of the culture supernatant and cell pellets are collected at different time points during the exponential growth phase to analyze extracellular metabolites and intracellular isotopic enrichment.
Metabolite Extraction and Analysis
-
Extracellular Metabolites: The culture supernatant is collected by centrifugation. Short-chain fatty acids (butyrate and acetate) are quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Intracellular Metabolites: The cell pellet is rapidly quenched in a cold solvent (e.g., methanol/water mixture) to halt metabolic activity. Intracellular metabolites are then extracted using a suitable method, such as chloroform/methanol/water extraction.
-
Mass Spectrometry (MS) Analysis: The isotopic labeling patterns of the extracted metabolites (specifically butyrate and acetate) are determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass isotopomer distributions (MIDs) are measured to determine the extent of 13C incorporation.
Metabolic Flux Analysis (MFA)
-
Metabolic Model: A stoichiometric model of the this compound pathway and connected central metabolic pathways is constructed. This model includes all relevant biochemical reactions, their stoichiometry, and the carbon transitions for each reaction.
-
Flux Calculation: The measured MIDs of the metabolites, along with the extracellular uptake and secretion rates, are used as inputs for a computational flux analysis software (e.g., INCA, Metran, or OpenFLUX). The software estimates the intracellular fluxes by minimizing the difference between the experimentally measured and the model-predicted MIDs.
-
Statistical Validation: The goodness-of-fit of the flux map is evaluated using statistical methods, such as the chi-squared test, to ensure that the calculated fluxes are consistent with the experimental data.
Visualizations
This compound Pathway Diagram
Caption: The this compound pathway for lysine fermentation.
Experimental Workflow for Isotopic Tracer Analysis
Caption: Workflow for isotopic tracer-based metabolic flux analysis.
Conclusion
Isotopic tracer analysis provides a powerful framework for validating and quantifying the metabolic flux through the this compound pathway. The use of 13C-labeled lysine, coupled with mass spectrometry and computational modeling, allows for a detailed understanding of how anaerobic bacteria utilize this essential amino acid to produce key metabolites. While [U-13C6] L-lysine has been successfully used, exploring other specifically labeled lysine isomers could offer more refined insights into the individual enzymatic steps of this pathway. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to investigate this and other microbial metabolic pathways.
References
Comparison of L-3-Aminobutanoyl-CoA metabolism in different bacterial species
For Researchers, Scientists, and Drug Development Professionals
The metabolism of L-3-aminobutanoyl-CoA is a key juncture in the anaerobic degradation of L-lysine by certain bacterial species. This intermediate can be processed via two distinct enzymatic pathways, influencing the overall metabolic output of the organism. This guide provides a comparative analysis of these pathways in two representative bacterial species: "Candidatus Cloacamonas acidaminovorans", which utilizes an aminotransferase, and Fusobacterium nucleatum, which employs an ammonia-lyase. This comparison is supported by available experimental data, detailed methodologies, and visual pathway diagrams.
Metabolic Pathways of this compound
Two primary pathways for the metabolism of this compound have been identified in bacteria:
-
The Aminotransferase Pathway: In this pathway, the amino group of this compound is transferred to an α-keto acid, typically α-ketoglutarate, to yield acetoacetyl-CoA and an amino acid, such as glutamate. This reaction is catalyzed by a 3-aminobutyryl-CoA aminotransferase.
-
The Ammonia-Lyase (Deaminase) Pathway: This pathway involves the elimination of ammonia (B1221849) from this compound to form crotonyl-CoA. This reaction is catalyzed by 3-aminobutyryl-CoA ammonia-lyase.
The choice of pathway has significant implications for the cell's nitrogen and carbon economy. The aminotransferase pathway conserves nitrogen by transferring it to another molecule, whereas the ammonia-lyase pathway releases it as free ammonia.
Comparative Analysis of Key Enzymes
The central enzymes in these two pathways exhibit distinct kinetic properties. Below is a summary of the available quantitative data.
| Enzyme | Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |
| 3-Aminobutyryl-CoA Aminotransferase (Kat) | "Candidatus Cloacamonas acidaminovorans" | (3S)-3-Aminobutanoyl-CoA | 4.3 ± 1.5 | 1.80 ± 0.20 | 4.2 x 105 |
| α-Ketoglutarate | 2.9 | 1.80 | 6.2 x 105 | ||
| Pyruvate (B1213749) | 20.1 | 0.4 | 2.0 x 104 | ||
| β-Alanyl-CoA:Ammonia Lyase (Acl2)* | Clostridium propionicum | β-Alanyl-CoA | 210 ± 30 | - | - |
| Acryloyl-CoA | 23 ± 4 | - | 1 x 107 | ||
| Ammonia | 70,000 ± 5,000 | - | 4 x 103 |
Experimental Protocols
Assay for 3-Aminobutyryl-CoA Aminotransferase Activity
This protocol is adapted from the characterization of the 3-aminobutyryl-CoA aminotransferase from "Candidatus Cloacamonas acidaminovorans".[2]
Principle: The formation of acetoacetyl-CoA from 3-aminobutyryl-CoA and an amino acceptor (α-ketoglutarate or pyruvate) is monitored spectrophotometrically by measuring the increase in absorbance at 310 nm, which corresponds to the enolate form of acetoacetyl-CoA.
Reagents:
-
Activity Buffer: 100 mM Tris-HCl, pH 8.0
-
500 mM MgCl2 stock solution
-
Substrate 1: (3S)-3-aminobutanoyl-CoA solution (concentration to be varied)
-
Substrate 2: α-ketoglutarate or pyruvate solution (at a fixed, saturating concentration)
-
Purified 3-aminobutyryl-CoA aminotransferase
Procedure:
-
Prepare a reaction mixture in a total volume of 100 µL in the Activity Buffer containing 5 mM MgCl2.
-
Add varying concentrations of one substrate while keeping the other at a fixed, saturating concentration (e.g., 50 mM for α-ketoglutarate or a suitable concentration for pyruvate).
-
Initiate the reaction by adding the purified enzyme.
-
Immediately monitor the increase in absorbance at 310 nm using a spectrophotometer.
-
Determine initial reaction rates from the linear portion of the absorbance curve.
-
Calculate kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
Assay for 3-Aminobutyryl-CoA Ammonia-Lyase Activity
Principle: The activity can be measured in the direction of ammonia elimination by monitoring the formation of crotonyl-CoA, or in the reverse direction by measuring the consumption of crotonyl-CoA and ammonia. The formation of the double bond in crotonyl-CoA results in an increase in absorbance at a specific wavelength (around 263 nm).
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Substrate: this compound solution
-
(For reverse reaction) Substrates: Crotonyl-CoA and an ammonium (B1175870) salt (e.g., NH4Cl) solution
-
Purified 3-aminobutyryl-CoA ammonia-lyase
Procedure (Forward Reaction):
-
Prepare a reaction mixture in the Assay Buffer.
-
Add the this compound substrate.
-
Initiate the reaction by adding the purified enzyme.
-
Monitor the increase in absorbance at approximately 263 nm, corresponding to the formation of crotonyl-CoA.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of crotonyl-CoA.
Visualization of Metabolic Pathways
The following diagrams illustrate the two distinct pathways for this compound metabolism.
References
Genetic complementation studies to validate the function of genes in the L-3-Aminobutanoyl-CoA pathway
A comparative guide for researchers, scientists, and drug development professionals on the application of genetic complementation to validate gene function in acyl-CoA metabolic pathways. Due to the limited specific literature on a defined "L-3-Aminobutanoyl-CoA pathway," this guide utilizes the well-documented isoleucine degradation pathway and the associated disorder, beta-ketothiolase deficiency, as a representative model to illustrate the principles and methodologies of genetic complementation.
Introduction to Genetic Complementation in Metabolic Pathways
Genetic complementation is a powerful technique used to confirm the function of a gene. The principle lies in the restoration of a wild-type phenotype in an organism or cell line that has a mutation in a specific gene by introducing a functional copy of that gene. In the context of metabolic pathways, a mutation in a gene encoding a specific enzyme often leads to the buildup of a substrate and the deficiency of a product, resulting in a measurable phenotype such as a growth defect or a specific metabolic signature. Successful complementation, where the introduction of the wild-type gene rescues this phenotype, provides strong evidence for the gene's function.
This guide will walk through the application of genetic complementation to validate a gene within an acyl-CoA metabolic pathway, using beta-ketothiolase deficiency as a case study.
The Isoleucine Degradation Pathway and Beta-Ketothiolase Deficiency
The final steps of isoleucine degradation involve the catabolism of 2-methylacetoacetyl-CoA. The enzyme mitochondrial acetoacetyl-CoA thiolase, encoded by the ACAT1 gene, plays a crucial role in this process by converting 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. Mutations in the ACAT1 gene lead to beta-ketothiolase deficiency, an inborn error of metabolism characterized by the accumulation of upstream metabolites.
Comparison of Wild-Type and Mutant Phenotypes and Complementation
Genetic complementation studies in the context of beta-ketothiolase deficiency typically involve the use of patient-derived fibroblasts, which harbor mutations in the ACAT1 gene. These cells exhibit a clear biochemical phenotype: a deficiency in beta-ketothiolase activity. The introduction of a wild-type ACAT1 gene is expected to restore this enzymatic activity.
| Parameter | Wild-Type (Control) Fibroblasts | ACAT1-Deficient (Patient) Fibroblasts | ACAT1-Deficient Fibroblasts + Wild-Type ACAT1 Gene (Complemented) |
| ACAT1 Gene | Two functional copies | Two mutated copies | Two mutated copies + one functional ectopic copy |
| Beta-Ketothiolase Enzyme Activity | Normal | Severely reduced or absent | Restored to near-normal levels |
| Metabolite Profile | Normal levels of isoleucine catabolites | Accumulation of 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine | Normalization of metabolite levels |
| Cellular Phenotype | Normal growth and metabolism | Potential for metabolic crisis under stress | Rescued metabolic function |
Experimental Workflow for Genetic Complementation
The process of validating gene function through complementation follows a structured workflow, from obtaining patient cells to analyzing the results of the genetic rescue.
A Comparative Guide to the Structural Landscape of Aminotransferases: Featuring 3-Aminobutyryl-CoA Aminotransferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of 3-aminobutyryl-CoA aminotransferase with other key members of the transaminase family. While comprehensive structural data for 3-aminobutyryl-CoA aminotransferase is not extensively available in public databases, its classification as a Class III aminotransferase allows for a robust comparative analysis based on the established structural folds of this enzyme superfamily.
Aminotransferases, also known as transaminases, are a crucial family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid.[1] This function places them at the heart of nitrogen metabolism.[1] Despite their conserved catalytic mechanism, aminotransferases exhibit remarkable structural diversity, leading to their classification into distinct fold types.[2][3][4]
Structural Classification of Aminotransferases
All structurally characterized PLP-dependent enzymes, including aminotransferases, are categorized into a few distinct structural groups known as fold types.[2][5] The most common for aminotransferases are Fold Types I, III, and IV.
-
Fold Type I: This is the largest and most studied group, typified by aspartate aminotransferase (AAT).[2][6] These enzymes are typically homodimers, with each subunit comprising a large and a small domain.[6][7]
-
Fold Type II: This group includes enzymes that primarily catalyze β-elimination reactions.[2]
-
Fold Type III: Characterized by a (β/α)8 barrel structure, this fold type includes enzymes like alanine (B10760859) racemase.[2] 3-Aminobutyryl-CoA aminotransferase has been identified as a member of this class.[8]
-
Fold Type IV: This group is exemplified by D-alanine aminotransferase.[2]
-
Fold Type V: This class includes glycogen (B147801) and starch phosphorylases.[2]
The evolutionary and structural relationships between these fold types are illustrated in the diagram below.
Caption: Classification of PLP-dependent aminotransferases into major structural fold types.
Comparative Structural and Functional Data
The following tables summarize key structural and kinetic parameters for representative aminotransferases from different fold classes.
| Feature | Fold Type I: Aspartate Aminotransferase (AAT) | Fold Type I: Alanine Aminotransferase (ALT) | Fold Type III: 3-Aminobutyryl-CoA Aminotransferase | Fold Type IV: D-Alanine Aminotransferase |
| Representative Organism | Escherichia coli | Hordeum vulgare (Barley) | Candidatus Cloacamonas acidaminovorans | Bacillus sp. |
| PDB ID | --INVALID-LINK--[9] | --INVALID-LINK--[10] | Not Available | --INVALID-LINK-- |
| Oligomeric State | Homodimer[6] | Dimer[10] | Likely Dimer (Typical for Class III) | Dimer |
| Core Structural Motif | α/β fold with a seven-stranded β-sheet[6] | Canonical aminotransferase fold[10] | (β/α)8 barrel | Two domains with α/β folds |
| Key Active Site Residues | Lys (PLP binding), Arg (substrate binding)[11] | Conserved Lys for PLP binding | Conserved Lys for PLP binding | Conserved Lys for PLP binding |
Table 1: Structural Comparison of Representative Aminotransferases.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Reference |
| Alanine Aminotransferase (Hordeum vulgare) | Alanine | 3.8 | 25.6 | ~7.5 | [10] |
| 2-Oxoglutarate | 0.3 | - | [10] | ||
| Glutamate | 0.8 | 12.1 | [10] | ||
| Pyruvate (B1213749) | 0.2 | - | [10] | ||
| Aspartate Aminotransferase (E. coli) | Aspartate | ~2-5 | ~200-900 | ~7.5-8.5 | General Data |
| α-Ketoglutarate | ~0.1-1.0 | - | General Data |
Table 2: Representative Kinetic Parameters of Well-Characterized Aminotransferases.
Experimental Workflow for Characterization
The structural and functional characterization of a novel aminotransferase, such as 3-aminobutyryl-CoA aminotransferase, typically follows a standardized workflow. This process is essential for understanding its catalytic mechanism and potential for applications in biocatalysis or as a drug target.
Caption: General experimental workflow for aminotransferase characterization.
Experimental Protocols
Below are detailed, generalized protocols for the key experiments cited in the workflow.
Recombinant Protein Expression and Purification
This protocol outlines a standard method for producing and isolating a target aminotransferase using an E. coli expression system with an affinity tag (e.g., 6xHis-tag).
A. Expression:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the aminotransferase gene fused to a 6xHis-tag.
-
Culture Growth: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Scale-Up: Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
-
Incubation: Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
B. Purification:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse the cells using sonication or a French press.[12]
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[13]
-
Washing: Wash the column with several volumes of a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Quality Control: Analyze the purified protein fractions by SDS-PAGE to assess purity and determine protein concentration using a method like the Bradford assay.
Aminotransferase Activity Assay
This colorimetric assay measures the activity of an aminotransferase like Alanine Aminotransferase (ALT) by quantifying the amount of pyruvate produced.[14][15]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Substrates: Prepare stock solutions of L-alanine and α-ketoglutarate in the assay buffer.
-
Reaction Mix: For each reaction, prepare a master mix containing assay buffer, L-alanine, α-ketoglutarate, and a detection reagent system that produces a colored product from pyruvate.[15][16]
-
-
Standard Curve: Prepare a standard curve using known concentrations of pyruvate to correlate absorbance with product amount.[16]
-
Assay Procedure:
-
Measurement:
-
Calculation: Calculate the enzyme activity (in U/L, where 1 unit generates 1 µmole of product per minute) by comparing the rate of change in absorbance of the sample to the standard curve.[15]
Protein Crystallization for X-ray Crystallography
This protocol describes the hanging-drop vapor diffusion method, a common technique for obtaining protein crystals suitable for structural analysis.[17][18]
-
Protein Preparation: The purified aminotransferase must be highly pure (>95%) and concentrated to 5-20 mg/mL in a low-salt buffer.[17] The sample should be centrifuged or filtered to remove any aggregates.[18]
-
Screening:
-
Use commercially available sparse matrix screens, which are 96-well plates containing a wide array of different crystallization conditions (precipitants, salts, and pH values).[19][20]
-
For the hanging-drop method, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution from the screen on a siliconized glass coverslip.[17]
-
Invert the coverslip and seal it over the corresponding reservoir well with vacuum grease.[18]
-
-
Incubation: Incubate the crystallization trays at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.
-
Crystal Monitoring: Regularly inspect the drops under a microscope over several days to weeks for the formation of crystals.
-
Optimization: Once initial crystal "hits" are identified, perform optimization screens by systematically varying the precipitant concentration, pH, and salt concentration around the successful condition to improve crystal size and quality.[19]
-
Cryo-protection and Data Collection: Once diffraction-quality crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen before being subjected to X-ray diffraction for structure determination.
References
- 1. Evolutionary origin and functional diversification of aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A genomic overview of pyridoxal-phosphate-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B6db Fold_types : Main Menu [bioinformatics.unipr.it]
- 4. Crystal structure of L-aspartate aminotransferase from Schizosaccharomyces pombe | PLOS One [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. Aspartate Aminotransferase - Proteopedia, life in 3D [proteopedia.org]
- 7. X-ray structure refinement and comparison of three forms of mitochondrial aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Acyl-CoA Beta-Transaminase Characterized from a Metagenome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.sg]
- 13. Protein purification [qiagen.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 18. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 19. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling L-3-Aminobutanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of L-3-Aminobutanoyl-CoA. The following procedures are based on best practices for handling laboratory chemicals with unknown comprehensive safety profiles, drawing parallels from structurally similar compounds.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be compliant with EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when handling larger quantities or if there is a splash hazard. |
| Skin Protection | Nitrile or Neoprene Gloves | Chemically resistant gloves are mandatory. Ensure to check for any signs of degradation or perforation before use. |
| Laboratory Coat | A full-sleeved lab coat is required to protect from incidental contact. | |
| Respiratory Protection | N95 or N100 Respirator | Recommended, especially when handling the compound in powdered form or if aerosolization is possible.[1] |
| Full Face-piece Respirator | To be used in case of insufficient ventilation or for spill cleanup.[2] | |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
Review the experimental protocol and be aware of the quantities of this compound being used.
2. Handling:
-
Don all required PPE as outlined in the table above.
-
When weighing the solid compound, do so in a fume hood to avoid inhalation of any fine particulates.
-
If creating a solution, add the solute to the solvent slowly to avoid splashing.
-
Handle all transfers of the compound or its solutions within a fume hood.
3. Post-Handling:
-
Upon completion of the experimental work, decontaminate the work surface.
-
Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered chemical waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.
-
Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour any solutions containing this compound down the drain.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
